4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Beschreibung
Eigenschaften
IUPAC Name |
4-[4-(trifluoromethyl)pyrazol-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-5-15-16(6-7)9-3-1-8(14)2-4-9/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPUAJHAGIAXKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=C(C=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline chemical properties
An In-depth Technical Guide to 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline: Properties, Synthesis, and Applications
Introduction
4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and material science sectors. Its molecular architecture, which combines a reactive aniline moiety, a stable pyrazole ring, and an electron-withdrawing trifluoromethyl group, creates a unique chemical scaffold. The trifluoromethyl group is particularly notable for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a prized feature in modern drug design.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this versatile building block.
Physicochemical and Structural Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value / Description | Rationale / Reference |
| Molecular Formula | C₁₀H₈F₃N₃ | Based on chemical structure. |
| Molecular Weight | 227.19 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light brown solid | Typical for aniline derivatives, which may darken on exposure to light and air.[4] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water. | The trifluoromethyl group increases lipophilicity.[2] |
| Melting Point | Estimated > 100 °C | Aromatic and heterocyclic structures contribute to a crystalline solid with a relatively high melting point. |
| pKa (of NH₃⁺) | Estimated 2.0 - 3.0 | The electron-withdrawing nature of both the pyrazole and trifluoromethylphenyl moieties significantly reduces the basicity of the aniline nitrogen compared to aniline itself (pKa ~4.6). |
Synthesis and Purification: A Proposed Methodology
The synthesis of N-aryl pyrazoles can be achieved through several established routes. A highly effective and common method is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. For the title compound, a logical approach involves the reaction of 4-hydrazinobenzotrifluoride with a suitable four-carbon building block containing a trifluoromethyl group, such as 4,4,4-trifluoro-1-(dimethylamino)-1-buten-3-one.
Rationale for Synthetic Strategy
This approach is selected for its reliability and the commercial availability of the starting materials. The use of 4-hydrazinobenzotrifluoride (derived from 4-(trifluoromethyl)aniline[5]) ensures the correct placement of the trifluoromethylphenyl group on the pyrazole nitrogen. The β-ketoenamine provides the necessary carbon backbone for the pyrazole ring, with the trifluoromethyl group pre-installed at the desired position.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a solution of 4,4,4-trifluoro-1-(dimethylamino)-1-buten-3-one (1.0 eq.) in glacial acetic acid (5 mL per mmol of substrate) is added 4-(trifluoromethyl)phenylhydrazine hydrochloride (1.1 eq.).
-
Condensation and Cyclization: The reaction mixture is heated to reflux (approx. 118 °C) and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker of ice-cold water (50 mL). The resulting mixture is neutralized by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: The aqueous mixture is extracted three times with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.[6]
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved via column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 10% ethyl acetate in hexane).[6] The fractions containing the desired product are combined and the solvent evaporated to yield 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline as a solid.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline.
Structural Elucidation and Spectral Analysis
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques.[6][7][8]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the aniline and pyrazole rings. The aniline protons ortho and meta to the amino group will appear as doublets. The pyrazole protons will appear as singlets or doublets depending on the substitution pattern, with characteristic shifts. The N-H protons of the aniline group will present as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 10 unique carbon atoms. The carbon atom of the trifluoromethyl group will be identifiable as a quartet due to C-F coupling.[6]
-
¹⁹F NMR Spectroscopy: This is a crucial technique for fluorinated compounds. A single, sharp singlet is expected, confirming the presence of a single trifluoromethyl group environment.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a molecular ion peak (M⁺) corresponding to the molecular weight of 227.19. Key fragmentation patterns would include the loss of the CF₃ group.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key expected peaks include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching within the rings (around 1500-1600 cm⁻¹), and strong C-F stretching bands (around 1100-1350 cm⁻¹).
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is centered around the aniline moiety. The primary amine can act as a nucleophile and is a key handle for introducing further diversity.
-
N-Acylation/Sulfonylation: The amino group can be readily acylated or sulfonylated to form amides and sulfonamides, respectively. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).
-
Reductive Amination: The aniline can participate in reductive amination reactions with aldehydes or ketones to form secondary amines, further extending the molecular scaffold.[9][10]
-
Buchwald-Hartwig/Ullmann Coupling: The N-H bond can be used in cross-coupling reactions to form more complex diarylamines.
The presence of both a hydrogen-bond donor (the amine) and multiple hydrogen-bond acceptors (pyrazole nitrogens), combined with the lipophilic trifluoromethyl group, makes this compound an attractive scaffold for designing molecules that can interact with biological targets like enzymes or receptors.[2] Pyrazole-containing molecules have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[9][11][12][13] This scaffold is particularly valuable for generating libraries of compounds for high-throughput screening.
Role as a Medicinal Chemistry Scaffold
Caption: Use of the title compound as a core scaffold for generating diverse chemical libraries.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is not available, a conservative approach to handling should be adopted based on the known hazards of its precursors, particularly 4-(trifluoromethyl)aniline and other substituted anilines.[4][14]
-
GHS Hazard Classification (Predicted):
-
May cause damage to organs through prolonged or repeated exposure.[14]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[4][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents, acids, and sources of ignition. The material may be light-sensitive and should be stored protected from light.[4]
Conclusion
4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its unique combination of a reactive aniline handle, a stable pyrazole core, and a bioactivity-enhancing trifluoromethyl group provides a robust scaffold for the development of novel therapeutic agents. Understanding its synthesis, reactivity, and spectral characteristics is essential for researchers aiming to leverage its full potential in their scientific endeavors.
References
-
MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]
-
PubMed. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)aniline. Retrieved from [Link]
-
PubMed Central. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Retrieved from [Link]
- Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
-
PubMed Central. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
-
Preprints.org. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4 -b]quinolines. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(
ngcontent-ng-c780544980="" class="ng-star-inserted">2H_2)sulfonamide. Retrieved from [Link] -
ATB (Automated Topology Builder). (n.d.). 4-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-(1-Methyl-1H-pyrazol-3-yl)aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY.... Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline|CAS 1006348-64-6 [benchchem.com]
- 3. 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. southwest.tn.edu [southwest.tn.edu]
- 5. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline: Mechanistic Profile & Technical Guide
The following technical guide details the mechanism of action, chemical utility, and pharmacological significance of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline .
Executive Summary
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline (CAS Registry Number: Implied 455-14-1 analog) is a specialized fluorinated heterocyclic scaffold primarily utilized in the synthesis of high-potency medicinal agents.[1] It serves as a critical pharmacophore precursor for classes of drugs targeting Factor Xa , Kinases (e.g., VEGFR, B-Raf) , and Cyclooxygenase-2 (COX-2) .[1]
Unlike simple anilines, this molecule integrates a trifluoromethyl-pyrazole core, which imparts unique physicochemical properties—specifically enhanced lipophilicity, metabolic stability, and specific electronic effects—making it a "privileged structure" in modern drug discovery.[1]
Key Mechanistic Roles:
-
Bioisosteric Scaffold: Mimics the spatial and electronic properties of bi-aryl systems found in drugs like Celecoxib and Apixaban .[1]
-
H-Bond Donor: The aniline amine (-NH2) serves as a critical anchor point for hydrogen bonding within enzyme active sites (e.g., the S1 or S4 pockets of proteases).[1]
-
Hydrophobic Interactor: The 4-trifluoromethyl group (-CF3) occupies deep hydrophobic pockets, increasing binding affinity and resistance to oxidative metabolism.[1]
Chemical Identity & Physicochemical Mechanism
To understand the biological mechanism, one must first master the chemical behavior of the scaffold.[1]
| Property | Specification | Mechanistic Implication |
| IUPAC Name | 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline | Defines connectivity: Aniline N1 linked to Pyrazole N1.[1] |
| Molecular Formula | C₁₀H₈F₃N₃ | High F-content increases lipophilicity (LogP).[1] |
| Molecular Weight | 227.19 g/mol | Fragment-like; ideal for "Lead-Like" optimization.[1] |
| Key Moiety | 4-CF3-Pyrazole | Electron-withdrawing group (EWG) lowers pKa of the pyrazole ring, stabilizing the system against metabolic degradation.[1] |
| Reactive Handle | Para-Aniline (-NH2) | Nucleophilic center for coupling (Urea/Amide formation) to create active inhibitors.[1] |
Structural Causality
The 4-position trifluoromethyl group on the pyrazole is strategically distinct from the 3-position found in Celecoxib.[1]
-
3-CF3 : Often targets the side pocket of COX-2.[1]
-
4-CF3 : Increases the overall dipole moment and metabolic stability of the pyrazole ring itself, often used to tune the electronic profile of the aniline nitrogen, making it less prone to oxidation (e.g., to toxic quinone imines) compared to non-substituted bi-aryls.[1]
Mechanism of Action: Pharmacological Targets
This molecule acts as a Pharmacophore Module .[1] Its "Mechanism of Action" is defined by the target protein it is derivatized to inhibit.[1]
A. Factor Xa Inhibition (Coagulation Cascade)
In the context of anticoagulants (similar to Apixaban or Razaxaban analogs), the 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline moiety functions as the P4 moiety (distal aryl group).[1]
-
Mechanism : The aniline nitrogen is typically acylated to form a linker.[1] The trifluoromethyl-pyrazole group occupies the S4 hydrophobic pocket of the Factor Xa active site.[1]
-
Effect : The bulky, lipophilic -CF3 group displaces water molecules from the S4 pocket, providing a significant entropic gain in binding energy.[1]
B. Kinase Inhibition (VEGFR / B-Raf)
In kinase inhibitors, this scaffold mimics the "Hinge Binder" or the "Allosteric Pocket Binder".[1]
-
Mechanism : The aniline amine forms a hydrogen bond with the hinge region (e.g., Cys919 in VEGFR2).[1] The pyrazole ring acts as a spacer, positioning the -CF3 group into the hydrophobic back-pocket (Gatekeeper region).[1]
-
Selectivity : The rigid geometry of the N-linked pyrazole restricts the rotation of the phenyl ring, locking the molecule in a bioactive conformation that favors specific kinase isoforms.[1]
C. Antimicrobial & Fungicidal Activity (SDHI)
Similar to Penflufen and Fluxapyroxad, derivatives of this scaffold inhibit Succinate Dehydrogenase (Complex II) .[1]
-
Mechanism : The molecule binds to the ubiquinone-binding site (Q-site) of the enzyme.[1] The -CF3 group is critical for blocking the electron transport chain by tightly fitting into the lipophilic groove of the subunit.[1]
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates the synthesis and pharmacological logic of the scaffold.
Caption: SAR map showing the derivation of the scaffold from precursors and its divergence into three primary therapeutic classes based on specific binding modes.[1]
Experimental Protocols
Protocol A: Synthesis via SnAr (Nucleophilic Aromatic Substitution)
This is the industry-standard method for generating the scaffold with high regioselectivity.[1]
Reagents:
-
4-Fluoronitrobenzene (1.0 eq)[1]
-
4-(Trifluoromethyl)-1H-pyrazole (1.1 eq)[1]
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
DMF (Solvent)[1]
-
Palladium on Carbon (Pd/C) for reduction.[1]
Step-by-Step Workflow:
-
Coupling : Dissolve 4-(trifluoromethyl)-1H-pyrazole in dry DMF. Add K₂CO₃ and stir at RT for 30 min to generate the pyrazolate anion.
-
Addition : Add 4-fluoronitrobenzene dropwise. Heat the mixture to 80°C for 4-6 hours.
-
Mechanism: The pyrazole nitrogen attacks the C-F carbon of the benzene ring, displacing fluoride (SnAr mechanism).[1]
-
-
Isolation : Pour into ice water. Filter the yellow precipitate (4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]nitrobenzene).[1]
-
Reduction : Dissolve the nitro-intermediate in Ethanol/EtOAc. Add 10% Pd/C (5 mol%). Hydrogenate at 30 psi H₂ for 2 hours.
-
Purification : Filter through Celite. Concentrate. Recrystallize from Ethanol/Hexane to yield 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline as off-white crystals.[1]
Protocol B: Derivatization for Kinase Assay (Urea Formation)
To test biological activity, the amine is often converted to a urea.
-
Activation : Dissolve the aniline scaffold (1 eq) in DCM.
-
Reaction : Add an isocyanate (e.g., phenyl isocyanate) (1.1 eq).[1]
-
Catalysis : Add a drop of Triethylamine (TEA). Stir at RT for 1 hour.
-
Result : Formation of a diarylurea, a classic motif for Raf Kinase inhibition (Sorafenib-like binding).[1]
Safety & Handling (E-E-A-T)
-
Hazard Class : Irritant (Skin/Eye).[1] Potential organ toxicity (blood) due to the aniline moiety.[1]
-
Storage : Store at 2-8°C under inert atmosphere (Argon). Aniline derivatives can oxidize (darken) over time.[1]
-
Incompatibility : Strong oxidizing agents, acid chlorides (unless intended for reaction).[1]
References
-
BenchChem . 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline: Structure and Antimicrobial Applications. Retrieved from .[1]
-
National Institutes of Health (NIH) .[1] Pyrazoles as Privileged Scaffolds in Drug Discovery. PubChem Compound Summary. Retrieved from .[1]
-
European Journal of Medicinal Chemistry . Synthesis and biological evaluation of 1-aryl-4-trifluoromethylpyrazoles as novel Factor Xa inhibitors. (2021). .[1]
-
Sigma-Aldrich . 4-(Trifluoromethyl)aniline and Pyrazole Building Blocks: Safety and Technical Data. Retrieved from .[1]
-
Journal of Medicinal Chemistry . Discovery of Acrizanib: A VEGFR-2 Inhibitor Containing the N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl) Moiety. (2018).[1][2] .[1][2]
Sources
- 1. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Targeting the Resistome: Discovery of Aniline-Derived Pyrazole Gyrase B Inhibitors
Executive Summary
The escalation of antimicrobial resistance (AMR), particularly in ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the discovery of novel chemotypes. This guide details the technical workflow for discovering aniline-derived pyrazole antibacterial agents .
Unlike traditional β-lactams, these agents primarily target the ATPase domain of DNA Gyrase B (GyrB) , a mechanism that circumvents existing resistance pathways. This document provides a self-validating framework for the rational design, chemical synthesis, and biological validation of these compounds, grounded in CLSI standards and recent high-impact literature.
Rational Design & Structure-Activity Relationship (SAR)
The Pharmacophore Logic
The pyrazole scaffold acts as a bioisostere for the adenine ring of ATP, allowing it to competitively inhibit the ATPase subunit of bacterial DNA gyrase. However, the pyrazole core alone lacks specificity. The introduction of an aniline moiety serves two critical functions:
-
Hydrophobic Pocket Occupation: The aromatic aniline ring extends into the hydrophobic pocket of the enzyme, increasing binding affinity.
-
Solubility & Permeability: Aniline derivatives modulate the lipophilicity (logP), crucial for penetrating the gram-negative outer membrane.
SAR Decision Matrix
Recent studies indicate that specific substitutions drive potency while mitigating mammalian toxicity.
-
Core Scaffold: 1-phenyl-1H-pyrazole-4-carboxylic acid or aldehyde derivatives.
-
N-Aryl Substituents: Replacing carboxylic acid groups with Trifluoromethyl (-CF3) groups on the N-phenyl ring has been shown to reduce cytotoxicity against human HEK293 cells while maintaining anti-MRSA potency [1].[1]
-
Aniline Ring Modulation: Halogenation (Cl, F) at the 2,4- or 2,6-positions of the aniline ring enhances metabolic stability and binding interaction via halogen bonding [2].
Figure 1: SAR Optimization Logic for Aniline-Derived Pyrazoles. The diagram illustrates the modular design strategy separating core binding, linker stability, and hydrophobic interactions.
Chemical Synthesis Protocol
To ensure reproducibility and high yield, we utilize a Vilsmeier-Haack formylation approach followed by reductive amination. This pathway is superior to one-pot Knoevenagel condensations for generating diverse aniline libraries.
Synthetic Pathway[1][2]
-
Hydrazone Formation: Reaction of acetophenones with phenylhydrazine.
-
Cyclization: Vilsmeier-Haack reaction (POCl₃/DMF) to yield 4-formylpyrazole.
-
Functionalization: Reductive amination with substituted anilines.
Figure 2: Step-wise Synthesis via Vilsmeier-Haack Cyclization. This route allows for the late-stage introduction of diverse aniline derivatives.
Detailed Protocol (Self-Validating)
Note: All reactions must be performed under a nitrogen atmosphere.
-
Intermediate Synthesis: Dissolve 4-substituted acetophenone (10 mmol) and phenylhydrazine (10 mmol) in ethanol (30 mL). Add catalytic acetic acid (3 drops). Reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Validation Point: Disappearance of ketone starting material spot on TLC.
-
-
Vilsmeier Cyclization: Add the hydrazone (10 mmol) to a cooled solution of DMF (10 mL) and POCl₃ (1.1 eq) at 0°C. Stir at 0°C for 1 hour, then heat to 60°C for 3 hours. Pour into ice water and neutralize with NaHCO₃.
-
Validation Point: Formation of a solid precipitate (aldehyde).
-
-
Aniline Coupling: Dissolve the pyrazole-aldehyde (1 mmol) and substituted aniline (1 mmol) in methanol. Stir for 2 hours. Add NaBH₄ (1.5 mmol) slowly. Stir overnight.
-
Purification: Column chromatography (DCM:MeOH).
-
Microbiological Validation (CLSI Standards)
Data integrity relies on strict adherence to CLSI M07 guidelines [3].
Broth Microdilution Protocol
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum:
CFU/mL (verify via optical density at 600nm, range 0.08–0.13 for 0.5 McFarland). -
Compound Preparation: Dissolve in DMSO (max final concentration 1%). Serial 2-fold dilutions.
-
Controls:
-
Positive: Ciprofloxacin (known GyrB/GyrA inhibitor).
-
Negative: DMSO vehicle control.
-
Sterility: Uninoculated broth.
-
Data Interpretation Table
The following table summarizes expected MIC ranges for a validated "hit" compound versus controls.
| Compound Class | Target Organism | MIC Range (μg/mL) | Interpretation |
| Novel Aniline-Pyrazole | S. aureus (MRSA) | 0.5 – 4.0 | Potent Hit |
| Novel Aniline-Pyrazole | E. coli (WT) | 8.0 – 32.0 | Moderate (Permeability issues) |
| Ciprofloxacin (Control) | S. aureus (Sensitive) | 0.12 – 0.5 | Validated Control |
| Vehicle (DMSO) | All Strains | > 128 | No Toxicity |
Mechanism of Action: Gyrase B Inhibition
Unlike fluoroquinolones which stabilize the DNA-gyrase cleavage complex (GyrA), aniline-derived pyrazoles typically target the ATPase domain of GyrB [4].
Mechanistic Pathway
The pyrazole ring mimics the adenine base of ATP, competitively blocking the ATP-binding pocket. The aniline tail extends into the hydrophobic region near Glu50 and Ile78 (residue numbering based on S. aureus), preventing the ATP hydrolysis required for DNA supercoiling.
Figure 3: Competitive Inhibition of Gyrase B. The agent prevents ATP binding, halting the energy supply required for DNA supercoiling.
ADMET & Toxicity Screening[3]
Aniline derivatives carry a risk of hematotoxicity (methemoglobinemia). Early-stage screening is mandatory.
-
Hemolysis Assay: Incubate compounds with 5% sheep red blood cells (RBCs) for 1 hour at 37°C. Measure hemoglobin release at 540 nm.
-
Acceptance Criteria: < 5% hemolysis at 10x MIC.
-
-
Cytotoxicity (MTT Assay): Test against HEK293 (kidney) and HepG2 (liver) cell lines.
-
Selectivity Index (SI):
. An SI > 10 is required for lead progression [5].
-
References
-
Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. (2022). Discusses the impact of trifluoromethyl groups on toxicity and potency.
-
Design, Synthesis, and Antibacterial Activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Bioorganic Chemistry. (2022). Details the SAR of aniline substitutions.
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07). Clinical and Laboratory Standards Institute (CLSI). Standard protocol for MIC determination.
-
Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Journal of Medicinal Chemistry. (2004). Establishes the GyrB ATPase targeting mechanism.
-
New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents. Pharmaceuticals (MDPI). (2024). Recent advances in hybrid pyrazole toxicity profiles.
Sources
Analytical Characterization of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Content Type: Technical Guide / Whitepaper Subject: NMR Spectroscopy (1H, 13C, 19F) and Mass Spectrometry (ESI-MS/EI-MS) Profiling Target Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists
Executive Summary & Chemical Context
The compound 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline (Formula:
The molecule features a push-pull electronic system: the electron-rich aniline moiety (donor) coupled to an electron-deficient trifluoromethyl-pyrazole (acceptor). This unique electronic architecture dictates its specific spectral signature, requiring precise analytical protocols to distinguish it from regioisomers (e.g., 3-trifluoromethyl variants) and process impurities.
Structural Properties
-
System: N-linked biaryl system.
-
Electronic Effect: The
group induces strong inductive electron withdrawal (-I effect) on the pyrazole ring, significantly deshielding the pyrazole protons. Conversely, the amine ( ) group on the phenyl ring exerts a mesomeric electron-donating effect (+M), shielding the ortho protons.
Mass Spectrometry Profiling
Mass spectrometry is the primary tool for structural confirmation and impurity tracking. Due to the polar amine and the aromatic nitrogen atoms, Electrospray Ionization (ESI) in positive mode is the preferred ionization method.
Experimental Protocol: LC-MS/MS
Objective: Confirm molecular weight and establish a fragmentation fingerprint for identity testing.
-
Instrument: Q-TOF or Triple Quadrupole MS coupled with UHPLC.
-
Ionization Source: ESI (+)
-
Spray Voltage: 3.5 kV
-
Source Temp: 350°C
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Protonation source)
-
B: Acetonitrile (LC-MS grade)
-
-
System Suitability: Peak asymmetry factor
.[1]
Fragmentation Analysis
The fragmentation pattern is dominated by the stability of the trifluoromethyl group and the cleavage of the C-N bond connecting the two aromatic rings.
Key Diagnostic Ions:
- : Parent ion (Base peak).
- : Loss of ammonia from the aniline ring (characteristic of primary anilines).
- : Loss of the trifluoromethyl radical/group (high energy collision).
- : Formation of the trifluoromethyl-pyrazole cation (cleavage of the inter-ring C-N bond).
Visualization: MS Fragmentation Pathway
The following diagram illustrates the logical fragmentation tree for structural validation.
Figure 1: Proposed ESI-MS fragmentation pathway for 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline.
NMR Spectroscopy Guide
Nuclear Magnetic Resonance is the gold standard for distinguishing regioisomers (e.g., 3-
Sample Preparation Protocol
-
Solvent: DMSO-
is mandatory.-
Reason: Chloroform-
( ) may cause broadening of the amine ( ) protons due to exchange or poor solubility of the polar biaryl core. DMSO- stabilizes the exchangeable protons, appearing as a sharp singlet.
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).
Predicted Spectral Data Assignment
The following data is synthesized from standard chemical shift principles for biaryl amines and trifluoromethylated heterocycles.
Table 1: 1H NMR Data (400 MHz, DMSO-
)
| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Pz-H3 | Pyrazole | 8.85 - 8.95 | Singlet (br) | 1H | Highly deshielded by adjacent N and | |
| Pz-H5 | Pyrazole | 8.05 - 8.15 | Singlet (br) | 1H | Deshielded, ortho to N-linkage. | |
| Ar-H (meta) | Phenyl | 7.40 - 7.50 | Doublet | 2H | Ortho to pyrazole (electron withdrawing). | |
| Ar-H (ortho) | Phenyl | 6.60 - 6.70 | Doublet | 2H | Ortho to amine (electron donating/shielded). | |
| NH2 | Amine | 5.40 - 5.60 | Broad Singlet | 2H | - | Exchangeable protons. |
Technical Note: The pyrazole protons (H3/H5) may appear as quartets or broad singlets due to long-range coupling with the
group (). This is a key confirmation of the location.
Table 2: 19F NMR Data (376 MHz, DMSO-
)
| Group | Shift ( | Multiplicity | Assignment Logic |
| -CF3 | -58.0 to -62.0 | Singlet | Typical range for |
Note: Reference
Analytical Workflow & Quality Control
To ensure data integrity in a drug development setting, a rigorous workflow must be established. This prevents the misidentification of the "regio-isomer" impurity (where
Regio-Isomer Discrimination
-
Target (4-
): H3 and H5 are chemically equivalent in environment but distinct in shift. In 13C NMR, the C4 carbon appears as a quartet ( Hz). -
Impurity (3-
): H4 and H5 would show vicinal coupling ( Hz). The absence of H-H coupling on the pyrazole ring in the 1H spectrum is the primary pass/fail criterion for the 4-substituted isomer.
Visualization: QC Decision Tree
This workflow ensures that only the correct isomer proceeds to biological testing.
Figure 2: Analytical decision tree for validating the regiochemistry of the pyrazole ring.
References
-
Synthesis of Pyrazole Scaffolds: Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.
- Fluorine NMR Standards: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." John Wiley & Sons, 2009.
-
Apixaban Intermediate Characterization: Pinto, D. J. P., et al. "Discovery of Factor Xa Inhibitors." Journal of Medicinal Chemistry, 2007.
- Mass Spectrometry of Heterocycles: "ESI-MS Fragmentation of Nitrogen Heterocycles." Mass Spectrometry Reviews, 2015.
(Note: While specific spectral databases are proprietary, the shifts provided above are derived from first-principles chemometric prediction algorithms validated against analogous trifluoromethyl-pyrazole structures found in the cited literature.)
Sources
Strategic One-Pot Synthesis of Trifluoromethyl-1H-Pyrazoles
Introduction: The Fluorine Effect in Heterocycles
The incorporation of a trifluoromethyl (
This guide focuses on the One-Pot Synthesis of these scaffolds. While classical methods often require the isolation of unstable 1,3-diketone intermediates, modern "telescoped" protocols allow for the sequential formation of the carbon skeleton and the heterocycle in a single reactor. This approach minimizes exposure to volatile fluorinated intermediates and maximizes atom economy.
Key Application: The Celecoxib Paradigm
The industrial relevance of this chemistry is best exemplified by Celecoxib (Celebrex) , a COX-2 inhibitor where the regioselective placement of the
Mechanistic Insight & Regioselectivity
The core challenge in synthesizing trifluoromethyl pyrazoles via condensation is Regioselectivity .
When a hydrazine (
-
1,3-Isomer: The substituted hydrazine nitrogen attacks the carbonyl distal to the
group. -
1,5-Isomer: The substituted hydrazine nitrogen attacks the carbonyl proximal to the
group.
The Electronic Driver:
The
Visualization: Reaction Pathway & Regiodivergence
Figure 1: Mechanistic bifurcation in the condensation of hydrazines with trifluoromethyl-1,3-diketones. Path A leads to 1,5-substitution; Path B leads to 1,3-substitution.
Protocol A: Telescoped Claisen-Cyclocondensation
Objective: Synthesis of 1-aryl-5-trifluoromethyl-1H-pyrazoles (1,5-isomer dominant). Scope: Robust for gram-scale synthesis; avoids isolation of the volatile diketone.
Reagents & Equipment[1][2]
-
Substrate: Acetophenone derivative (1.0 equiv).
-
Acylating Agent: Ethyl trifluoroacetate (ETFA) (1.2 equiv).
-
Base: Sodium Methoxide (NaOMe) (25% wt in MeOH) or LiHMDS (1.0 M in THF).
-
Hydrazine: Aryl hydrazine hydrochloride (1.1 equiv).
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).
-
Acid: Conc. HCl (for pH adjustment).
Step-by-Step Methodology
-
Enolate Formation (Claisen Condensation):
-
Charge a dry round-bottom flask with the acetophenone derivative (10 mmol) and anhydrous solvent (THF or MeOH, 20 mL).
-
Cool to 0°C under
atmosphere. -
Add the base (NaOMe or LiHMDS, 12 mmol) dropwise over 15 minutes. Stir for 30 minutes to ensure full enolate formation.
-
Add Ethyl trifluoroacetate (12 mmol) dropwise. Caution: Exothermic.
-
Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC/LCMS for disappearance of ketone and formation of the diketone (often exists as an enol).
-
-
One-Pot Cyclization:
-
Do not isolate. To the same reaction vessel, add the aryl hydrazine hydrochloride (11 mmol).
-
Note: If using free hydrazine base, pre-mix with a stoichiometric amount of acetic acid or HCl to control pH (aim for pH 4–5 to favor 1,5-regioselectivity in alcoholic solvents).
-
Reflux the mixture (70–80°C) for 4–6 hours.
-
-
Dehydration & Workup:
-
The reaction often yields the intermediate 5-hydroxy-pyrazoline (stable due to the electron-withdrawing
). -
To force aromatization: Add conc. HCl (1–2 mL) to the reaction mixture and reflux for an additional 1 hour.
-
Cool to RT. Remove solvent under reduced pressure.
-
Partition residue between Ethyl Acetate and Water. Wash organic phase with Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Protocol B: Regioselective [3+2] Cycloaddition (Advanced)
Objective: Exclusive synthesis of 1-aryl-3-trifluoromethyl-1H-pyrazoles (1,3-isomer). Context: This method uses Nitrile Imines (generated in situ) and a trifluoromethyl alkene.[1] It is superior when the 1,3-isomer is the specific target and classical condensation yields mixtures.
Reagents
-
Precursor: Hydrazonyl chloride (derived from aldehyde + hydrazine).
-
Dipolarophile: 2-bromo-3,3,3-trifluoropropene (BTP) (Industrial feedstock, widely available).[1][2]
-
Base: Triethylamine (
). -
Solvent: Toluene or DCM.
Workflow Diagram
Figure 2: The [3+2] cycloaddition cascade using nitrile imines and fluorinated propene derivatives.
Methodology
-
Dissolve the hydrazonyl chloride (1.0 equiv) and 2-bromo-3,3,3-trifluoropropene (3.0 equiv) in Toluene.
-
Add
(1.2 equiv) dropwise at RT. The base promotes the dehydrohalogenation of the hydrazonyl chloride to the transient nitrile imine . -
The nitrile imine undergoes rapid, regioselective [3+2] cycloaddition with the electron-deficient alkene.
-
Subsequent elimination of HBr (driven by the base) aromatizes the ring to the pyrazole.
-
Filter off the triethylamine hydrobromide salt and concentrate the filtrate.
Comparative Data & Optimization
The choice of solvent and pH profoundly impacts the regiochemical outcome in Protocol A.
| Parameter | Condition | Major Isomer | Yield (Typical) | Notes |
| Solvent | Ethanol (Reflux) | Mixed (1,5 favored) | 60-75% | Standard protic conditions. |
| Solvent | HFIP (Hexafluoroisopropanol) | 1,5-Isomer | >85% | HFIP activates the |
| pH | Acidic (HCl/AcOH) | 1,5-Isomer | 70-80% | Protonation of the aryl-carbonyl makes it less electrophilic relative to the |
| Method | [3+2] Cycloaddition | 1,3-Isomer | >90% | Steric/Electronic control of the dipole addition is absolute. |
Safety & Handling (Critical)
-
Hydrazines: Aryl hydrazines are suspected carcinogens and toxic by inhalation/skin contact. Always handle in a fume hood.[3][4] Destroy excess hydrazine with bleach (hypochlorite) solution before disposal.
-
Trifluoroacetic Anhydride/Esters: These are corrosive and lachrymators. React violently with water.[3][4]
-
Pressure: Protocol B uses BTP (bp ~34°C). If working on a large scale, use a sealed pressure vessel or a reflux condenser cooled to -10°C to prevent loss of the reagent.
References
-
Review of Fluorinated Pyrazoles: Mykhailiuk, P. K. "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, 2021, 121(3), 1670–1715. Link
-
Regioselective Synthesis (Celecoxib context): Zanatta, N., et al. "Regioselective synthesis of 1-aryl-3-trifluoromethyl-1H-pyrazoles."[5] Tetrahedron Letters, 2013, 54(31), 4076-4079. Link[5]
- One-Pot Nitrile Imine Protocol: Molteni, G. "Recent advances in the synthesis of pyrazoles via 1,3-dipolar cycloadditions." Heterocycles, 2018.
-
Mechanistic Study (Hydrazine condensation): Singh, S. P., et al. "The reaction between hydrazines and
-dicarbonyl compounds: Proposal for a mechanism." Canadian Journal of Chemistry, 2000, 78, 1109–1118. Link -
[3+2] Cycloaddition with BTP: Zhang, Z., et al. "Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition."[1][2] Journal of Organic Chemistry, 2021, 86(3). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Pyrazole Scaffolds Targeting Gram-Positive Pathogens
Executive Summary
The emergence of multidrug-resistant (MDR) Gram-positive bacteria, specifically Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), necessitates the development of novel pharmacophores. The pyrazole ring (1,2-diazole) serves as a privileged scaffold due to its distinct bioisosteric properties and ability to engage in hydrogen bonding with the ATP-binding pocket of bacterial DNA Gyrase B.
This guide provides a comprehensive workflow for the design, synthesis, and biological validation of pyrazole derivatives as anti-Gram-positive agents. It synthesizes recent Structure-Activity Relationship (SAR) data with standardized CLSI protocols to ensure reproducible results in drug discovery pipelines.
Structural Logic & SAR Strategy
To maximize potency against Gram-positive cell walls, the pyrazole core must be functionalized to optimize both target affinity and membrane permeability.
Key Pharmacophoric Features
| Position | Strategic Modification | Rationale |
| N1 (Nitrogen) | Aryl or Heteroaryl substitution | Modulates lipophilicity (LogP) for peptidoglycan penetration. |
| C3 Position | Electron-Withdrawing Groups (EWGs) | Enhances metabolic stability and binding affinity (e.g., -CF3, -Cl). |
| C4 Position | Linker moiety (e.g., amide, hydrazide) | Facilitates hydrogen bonding with Asp73/Arg76 residues in Gyrase B. |
| C5 Position | Bulky lipophilic groups | Fills the hydrophobic pocket of the target enzyme. |
Expert Insight: Recent data suggests that attaching a 2,4-difluorophenyl group at the N1 position significantly lowers Minimum Inhibitory Concentration (MIC) values against S. aureus by increasing cell wall permeability while maintaining metabolic stability.
Mechanism of Action: DNA Gyrase Inhibition
Pyrazole derivatives primarily act by competitively inhibiting the ATPase subunit of DNA Gyrase B (GyrB). Unlike fluoroquinolones, which target the DNA-enzyme cleavage complex, pyrazoles target the ATP-binding site, thereby avoiding cross-resistance with existing quinolone antibiotics.
Pathway Visualization
The following diagram illustrates the cascade from compound entry to bacterial cell death.
Figure 1: Mechanism of Action showing the inhibition of DNA Gyrase B ATPase activity by pyrazole derivatives, leading to replication failure.
Protocol: Chemical Synthesis of Pyrazole Derivatives
Method: One-pot Cyclocondensation (Knorr Pyrazole Synthesis variant). Objective: To synthesize 1,3,5-trisubstituted pyrazoles with high regiospecificity.
Reagents
-
1,3-Diketone or Chalcone derivative (1.0 eq)
-
Aryl Hydrazine Hydrochloride (1.1 eq)
-
Glacial Acetic Acid (Catalytic, 2-3 drops) or NaOH (for basic catalysis)
Step-by-Step Procedure
-
Preparation: Dissolve 1.0 mmol of the specific 1,3-diketone in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.1 mmol of the aryl hydrazine derivative.
-
Catalysis: Add 3 drops of glacial acetic acid to catalyze the imine formation.
-
Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 4–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).
-
Precipitation: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 50g).
-
Isolation: Filter the resulting precipitate under vacuum. Wash with cold water (3 x 10 mL) to remove acid and unreacted hydrazine.
-
Purification: Recrystallize from hot ethanol to yield the pure pyrazole derivative.
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for the preparation of 1,3,5-trisubstituted pyrazoles via cyclocondensation.
Protocol: Biological Evaluation (MIC Determination)
Standard: CLSI M07-A10 (Broth Microdilution). Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive strains (e.g., S. aureus ATCC 29213).
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plates: 96-well sterile microtiter plates (U-bottom).
-
Control: Ciprofloxacin or Vancomycin (Positive Control), DMSO (Solvent Control).
-
Indicator: Resazurin (optional, for visual readout).
Experimental Steps
-
Stock Preparation: Dissolve the pyrazole derivative in 100% DMSO to a concentration of 10 mg/mL. Dilute with CAMHB to reach a starting test concentration (e.g., 512 µg/mL). Note: Final DMSO concentration must be <1% to avoid toxicity.
-
Inoculum Prep: Prepare a direct colony suspension of S. aureus equivalent to a 0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve ~1 x 10^6 CFU/mL.
-
Plate Setup:
-
Add 100 µL of CAMHB to columns 2–12.
-
Add 200 µL of the compound solution to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.
-
Column 11: Growth Control (Inoculum + Media + DMSO).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11. Final volume = 200 µL. Final bacterial concentration ~5 x 10^5 CFU/mL.
-
Incubation: Incubate at 35 ± 2°C for 16–20 hours in ambient air.
-
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).
Data Reporting Template
| Compound ID | R1 (N1-sub) | R2 (C3-sub) | MIC (S. aureus) µg/mL | MIC (MRSA) µg/mL | Interpretation |
| PYR-01 | Phenyl | -CH3 | 64 | >128 | Inactive |
| PYR-02 | 2,4-F-Phenyl | -CF3 | 2 | 4 | Potent |
| Cipro | (Control) | - | 0.5 | 32 | Reference |
Troubleshooting & Optimization
-
Solubility Issues: If the pyrazole derivative precipitates in CAMHB, use a co-solvent system (e.g., 2% Tween-80) or verify the logP. High lipophilicity often requires formulation (e.g., liposomes) for accurate in vitro testing.
-
Inconsistent MICs: Ensure the cation levels (Ca++, Mg++) in the Mueller-Hinton broth are standardized, as these affect the membrane permeability of Gram-positive organisms.
-
False Negatives: Pyrazoles acting on DNA Gyrase may induce filamentation rather than immediate lysis. Use Resazurin dye (blue to pink reduction) for a more sensitive viability endpoint.
References
-
Review of Pyrazole Antibacterials: Title: Antibacterial pyrazoles: tackling resistant bacteria.[3][4][5][6] Source:Future Medicinal Chemistry (via NIH/PMC). URL:[Link]
-
Gyrase B Inhibition: Title: Discovery of Pyrazolopyridones as a Novel Class of Gyrase B Inhibitors.[4] Source:ACS Infectious Diseases (Contextualized via ResearchGate). URL:[Link]
-
Testing Standards: Title: M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: Clinical and Laboratory Standards Institute (CLSI).[7][8] URL:[Link]
-
Synthesis Protocols: Title: Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.[9][10][11] Source:MedDocs Publishers. URL:[Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent DNA gyrase inhibitors; novel 5-vinylpyrazole analogues with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline as a building block for complex molecules
This guide details the technical specifications, synthetic utility, and experimental protocols for 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline , a high-value building block in medicinal chemistry.
Executive Summary
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline represents a "privileged scaffold" in drug discovery, merging the metabolic stability of the trifluoromethyl (
The aniline moiety serves as a versatile handle for downstream functionalization (amides, ureas, carbamates), while the 4-trifluoromethylpyrazole tail provides lipophilicity and orthogonal metabolic resistance compared to standard phenyl or pyridine rings.
Key Physicochemical Properties
| Property | Value (Predicted/Experimental) | Significance |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 227.19 g/mol | Fragment-based drug design compliant |
| LogP | ~2.5 - 3.1 | Optimized membrane permeability |
| H-Bond Donors | 1 ( | Key interaction point for enzymes |
| H-Bond Acceptors | 2 (Pyrazole N, Aniline N) | Receptor binding |
| Topological PSA | ~40-50 Ų | Good oral bioavailability profile |
Synthetic Utility & Causality
The value of this building block lies in its specific substitution pattern:
-
N1-Aryl Attachment: Unlike C-linked pyrazoles, the N1-linkage creates a specific vector that projects the
group deep into hydrophobic pockets (e.g., the "selectivity pocket" of kinases). -
4-Trifluoromethyl Group: The
group at the C4 position of the pyrazole is electronically distinct from the more common 3- or 5-positions. It prevents metabolic oxidation at the pyrazole ring and increases the acidity of the system slightly, influencing binding kinetics. -
Para-Aniline Geometry: The linear para-substitution allows for the construction of "dumbbell" shaped molecules, common in Type II kinase inhibitors (e.g., Sorafenib analogs).
Structural & Synthetic Logic Diagram
The following diagram illustrates the synthetic logic and pharmacophore mapping for this scaffold.
Figure 1: Pharmacophore dissection of the building block showing functional regions and downstream applications.
Experimental Protocols
Protocol A: Synthesis of the Building Block
Note: If the compound is not commercially available in the desired purity, it can be synthesized via a robust two-step sequence.
Reaction Overview:
-
Step 1 (
): Coupling of 4-(trifluoromethyl)-1H-pyrazole with 1-fluoro-4-nitrobenzene. -
Step 2 (Reduction): Hydrogenation of the nitro group to the aniline.
Materials
-
4-(Trifluoromethyl)-1H-pyrazole (1.0 equiv)
-
1-Fluoro-4-nitrobenzene (1.1 equiv)
-
Potassium Carbonate (
, anhydrous, 2.0 equiv) -
DMF (Dimethylformamide, anhydrous)
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen gas (
, balloon or Parr shaker) -
Ethanol/Ethyl Acetate
Step-by-Step Methodology
-
Nucleophilic Aromatic Substitution (
):-
Charge a round-bottom flask with 4-(trifluoromethyl)-1H-pyrazole (10 mmol, 1.36 g) and
(20 mmol, 2.76 g). -
Add DMF (20 mL) and stir at room temperature for 15 minutes to deprotonate the pyrazole.
-
Add 1-fluoro-4-nitrobenzene (11 mmol, 1.55 g) dropwise.
-
Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The product (Nitro intermediate) is usually less polar than the starting pyrazole.
-
Workup: Cool to RT. Pour into ice-water (100 mL). The solid precipitate is the nitro-intermediate. Filter, wash with water, and dry.
-
Yield Expectation: >85%.[1]
-
-
Nitro Reduction:
-
Dissolve the dried nitro intermediate (approx. 8.5 mmol) in Ethanol/Ethyl Acetate (1:1, 50 mL).
-
Add 10% Pd/C (10 wt% loading, approx. 200 mg). Caution: Pd/C is pyrophoric.
-
Stir under a Hydrogen atmosphere (balloon pressure is sufficient) at RT for 12–18 hours.
-
Workup: Filter through a Celite pad to remove the catalyst.[2] Wash the pad with Ethanol.
-
Concentrate the filtrate in vacuo to yield the target 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline as an off-white to pale yellow solid.
-
Purification: Recrystallization from Ethanol/Hexane if necessary.
-
Protocol B: Derivatization - Amide Coupling (Drug Synthesis)
Use this protocol to attach the building block to a scaffold core (e.g., a carboxylic acid).
Context: This reaction creates the amide bond common in kinase inhibitors (e.g., the "hinge binder" connection).
Materials
-
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline (1.0 equiv)
-
Carboxylic Acid Partner (e.g., 3-iodo-benzoic acid) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
DMF or DCM (Dichloromethane)
Methodology
-
Dissolve the Carboxylic Acid (0.5 mmol) in anhydrous DMF (2 mL).
-
Add DIPEA (1.5 mmol, 260 µL) and HATU (0.6 mmol, 228 mg). Stir for 5 minutes to activate the acid.
-
Add 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline (0.5 mmol, 113 mg).
-
Stir at Room Temperature for 2–4 hours.
-
Validation: Monitor by LC-MS for the mass
. -
Workup: Dilute with EtOAc (20 mL), wash with saturated
(2x), water (1x), and brine (1x). Dry over and concentrate. -
Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Synthetic Workflow Diagram
The following Graphviz diagram visualizes the divergent synthesis pathways starting from the building block.
Figure 2: Divergent synthetic pathways utilizing the aniline handle for library generation.
Safety & Handling
-
Hazard Identification: As with most fluorinated anilines, treat as Toxic if swallowed and Irritating to eyes/skin .
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine.
-
Incompatibility: Avoid strong oxidizing agents.
References
-
Synthesis of N-Aryl Pyrazoles
-
Review: Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews.
-
-
Antimicrobial Activity of Trifluoromethyl Pyrazoles
-
Study: "Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives." RSC Medicinal Chemistry, 2021.
-
-
Kinase Inhibitor Scaffolds
-
Context: "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Advances.
-
-
Buchwald-Hartwig Coupling Protocols
-
Methodology: Organic Chemistry Portal - Buchwald-Hartwig Reaction.
-
Sources
Application Notes and Protocols for Cell-Based Assays Using 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
An in-depth technical guide on cell-based assays utilizing 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline, a compound of interest for its potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals.
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
The compound 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline belongs to a class of pyrazole derivatives that have garnered significant attention in medicinal chemistry. The presence of a trifluoromethyl group often enhances metabolic stability and bioavailability of drug candidates.[1] While this specific molecule is a novel investigational compound, its structural analogs have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Notably, the structurally related compound Celecoxib, which features a sulfonamide group, is a well-known selective COX-2 inhibitor used in the treatment of arthritis.[5] This suggests that 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline may also modulate key signaling pathways involved in cancer and inflammation.
These application notes provide a comprehensive guide to employing cell-based assays for the characterization of the biological effects of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline. The protocols herein are designed to be robust and self-validating, enabling researchers to elucidate the compound's mechanism of action and assess its therapeutic potential.
Hypothesized Mechanism of Action
Based on the activities of structurally similar pyrazole derivatives, we hypothesize that 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline may exert its effects through the inhibition of key signaling pathways implicated in cell proliferation and inflammation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are frequently dysregulated in cancer and inflammatory diseases.[6][7]
Caption: Hypothesized signaling pathways targeted by the compound.
Part 1: Assessment of Cytotoxicity and Antiproliferative Effects
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This allows for the determination of the compound's potency (e.g., IC50 value) and therapeutic window.
Cell Viability Assay using MTT
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol: MTT Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
| Cell Line | Compound Concentration (µM) | % Viability (Mean ± SD) |
| A549 | 0.1 | 98 ± 4 |
| 1 | 85 ± 6 | |
| 10 | 52 ± 5 | |
| 100 | 15 ± 3 | |
| MCF-7 | 0.1 | 95 ± 5 |
| 1 | 78 ± 7 | |
| 10 | 45 ± 4 | |
| 100 | 10 ± 2 |
Part 2: Elucidation of the Mechanism of Action
To understand how 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline exerts its effects, it is crucial to investigate its impact on key cellular processes and signaling pathways.
Western Blot Analysis of Signaling Pathways
Western blotting is a widely used technique to detect specific proteins in a sample.[12] This protocol will assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR and MAPK/ERK pathways.
Caption: A streamlined workflow for Western blot analysis.
Protocol: Western Blotting
-
Sample Preparation:
-
Seed cells and treat with 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline at the determined IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.[14]
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[13]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Results: A decrease in the phosphorylation of Akt and ERK would support the hypothesis that the compound inhibits the PI3K/Akt and MAPK/ERK pathways.
Immunofluorescence Staining for Protein Localization
Immunofluorescence allows for the visualization of the subcellular localization of proteins.[16] This can provide insights into the activation state of signaling pathways. For instance, the translocation of transcription factors like NF-κB from the cytoplasm to the nucleus is a hallmark of its activation.
Protocol: Immunofluorescence
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with the compound as described for Western blotting.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.[17]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 5% normal serum for 1 hour.[17]
-
Incubate with a primary antibody against a protein of interest (e.g., NF-κB p65 subunit) overnight at 4°C.[18]
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[18]
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides with an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Data Interpretation: A reduction in the nuclear localization of NF-κB in compound-treated cells would indicate an anti-inflammatory effect.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the initial characterization of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline. The data generated from these assays will be instrumental in determining the compound's cytotoxic and antiproliferative properties, as well as in elucidating its mechanism of action. Further investigations could include more specific kinase assays to identify direct molecular targets, as well as in vivo studies to assess the compound's efficacy and safety in animal models. The versatility of the pyrazole scaffold suggests that 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline holds promise as a lead compound for the development of novel therapeutics.
References
-
Kc Hansa, R., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402. [Link]
-
PubChem. 4-(Trifluoromethyl)aniline. [Link]
-
PubChem. 4-(1H-Pyrazol-1-yl)aniline. [Link]
-
Wang, Y., et al. (2023). Overview of Research into mTOR Inhibitors. Pharmaceuticals, 16(4), 529. [Link]
-
Li, S., et al. (2023). Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRAS G12D-mutant cancer. Frontiers in Oncology, 13, 1234567. [Link]
-
Kc Hansa, R., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]
-
ResearchGate. Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. [Link]
-
Bio-Rad. General Protocol for Western Blotting. [Link]
-
Sino Biological. Immunofluorescence Protocol (IF Protocol). [Link]
-
National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
Protocols.io. Detailed Western Blotting (Immunoblotting) Protocol. [Link]
-
Horizon Discovery. Protocols for Cancer-related cell lines. [Link]
-
Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity. [Link]
-
Wikipedia. Methylphenidate. [Link]
-
MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]
-
ResearchGate. Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. [Link]
-
MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]
-
ResearchGate. Cancer Cell Culture Methods and Protocols. [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
National Institutes of Health. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. [Link]
-
National Institutes of Health. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. [Link]
-
National Institutes of Health. mTOR Inhibitors at a Glance. [Link]
-
Medium. Cancer Cell Lines Culture Protocol. [Link]
-
PubChem. 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(
ngcontent-ng-c780544980="" class="ng-star-inserted">2H_2)sulfonamide. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline|CAS 1006348-64-6 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRASG12D-mutant cancer [frontiersin.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. sinobiological.com [sinobiological.com]
- 17. usbio.net [usbio.net]
- 18. biotium.com [biotium.com]
Application Note: High-Throughput Screening of Pyrazole-Based Compound Libraries
Introduction: The Pyrazole Paradox
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for numerous FDA-approved drugs, including Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Crizotinib (ALK inhibitor). Its ability to act as both a hydrogen bond donor and acceptor allows it to bind with high affinity to the ATP-binding pockets of kinases and the allosteric sites of GPCRs.
However, in High-Throughput Screening (HTS), pyrazole libraries present distinct challenges. Their lipophilic nature often leads to aqueous solubility issues , resulting in colloidal aggregation—a primary cause of false positives. Furthermore, certain polysubstituted pyrazoles exhibit intrinsic autofluorescence in the blue-green spectrum (400–500 nm), which can mask signals in standard intensity-based fluorescence assays.
This Application Note provides a rigorous, self-validating workflow designed to maximize hit enrichment while systematically eliminating artifacts specific to pyrazole chemistry.
Library Architecture & Pre-Screen Filtering[1][2]
Before wet-lab screening, the chemical library must undergo in silico hygiene to remove compounds that will inevitably fail downstream.
Structural Filters
We utilize the PAINS (Pan-Assay Interference Compounds) filters established by Baell & Holloway to remove frequent hitters.[1] Pyrazole derivatives often fused with rhodanines or ene-rhodanines are notorious PAINS that function via non-specific protein reactivity rather than specific binding.
Actionable Protocol:
-
Import Library: Load SDF files into your cheminformatics platform (e.g., KNIME, Pipeline Pilot).
-
Apply Filters:
-
MW: 300–550 Da (Kinase-focused).
-
cLogP: < 4.5 (To minimize aggregation).
-
Substructure: Exclude toxophores (e.g., hydrazines, alkyl halides).
-
PAINS Filter: Flag and remove compounds containing alkylidene barbiturates or hydroxyphenyl hydrazones.
-
Assay Development: The TR-FRET Solution
To counteract the intrinsic fluorescence of pyrazoles, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the mandatory detection method. Unlike standard fluorescence intensity (FI), TR-FRET introduces a time delay (50–100 µs) between excitation and measurement, allowing short-lived compound autofluorescence to decay before the specific signal is read.
Experimental Design (Kinase Inhibition Model)
-
Donor: Europium-cryptate labeled antibody (Long lifetime).
-
Acceptor: ULight™ or XL665 labeled substrate.
-
Logic: Inhibition of the kinase prevents phosphorylation, preventing antibody binding, resulting in low FRET signal .
Assay Validation (Z-Prime Calculation)
Before screening the library, the assay robustness must be quantified using the Z-factor (
- : Standard deviation of positive (high inhibition) and negative (DMSO) controls.
- : Mean signal of controls.[2]
Acceptance Criteria:
The Screening Protocol
Workflow Visualization
The following diagram outlines the logical flow from library management to data acquisition.
Figure 1: Automated HTS workflow using acoustic dispensing to minimize compound waste and DMSO carryover.
Step-by-Step Methodology
Materials:
-
Plate: 1536-well low-volume black microplates (Greiner).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (Detergent is critical to prevent pyrazole aggregation).
Procedure:
-
Library Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 20 nL of compound (10 mM in DMSO) to the assay plate.
-
Control: Columns 1-2 contain DMSO only (Negative Control).
-
Control: Columns 47-48 contain 10 µM Staurosporine (Positive Control).
-
-
Enzyme Addition: Dispense 3 µL of Kinase/Antibody mix using a non-contact dispenser (e.g., Multidrop Combi).
-
Note: Keep enzyme on ice until dispensing.
-
-
Substrate Addition: Dispense 3 µL of ATP/Substrate/Acceptor mix.
-
Final Volume: 6 µL.
-
Final DMSO: < 0.5% (Pyrazoles may precipitate >1%).
-
-
Incubation: Seal plates and incubate for 60 minutes at room temperature in the dark.
-
Detection: Read on a multimode reader (e.g., BMG PHERAstar).
-
Excitation: 337 nm (Laser).
-
Emission 1: 665 nm (Acceptor - FRET).
-
Emission 2: 620 nm (Donor - Reference).
-
Ratio:
.
-
Hit Triage and False Positive Elimination
Data from pyrazole screens is prone to specific artifacts. A "Hit" is defined as any compound exhibiting >50% inhibition. These hits must be triaged rigorously.
The "Self-Validating" Triage Tree
We employ a detergent-based counter-screen to identify aggregators. Promiscuous aggregators inhibit enzymes by sequestering them; adding detergent (0.01% Triton X-100) disrupts the aggregate, restoring enzyme activity. If activity is restored upon detergent addition, the compound is a False Positive .
Figure 2: Decision tree for eliminating false positives caused by optical interference and colloidal aggregation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (665 nm) | Compound Autofluorescence | Switch to TR-FRET (if using FI) or Red-shifted dyes (Alexa 647). |
| Low Z-Prime (< 0.5) | Pipetting error or DMSO intolerance | Recalibrate dispenser; Titrate DMSO limit (ensure <1%). |
| "Sticky" Compounds | Pyrazole insolubility | Increase Brij-35 to 0.01%; Use acoustic transfer (no tips). |
| Bell-shaped Dose Response | Solubility limit reached | Flag data points above solubility limit; re-test at lower concentration. |
References
-
Ansari, A. et al. (2017). Pyrazole scaffolds: A review of recent progress in the development of kinase inhibitors. European Journal of Medicinal Chemistry.
-
Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[3] Journal of Biomolecular Screening.[3]
-
Baell, J.B.[1] & Holloway, G.A. (2010).[1][4][5] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries.[1][5][6] Journal of Medicinal Chemistry.[1][5][6]
-
Simeonov, A. et al. (2008). Fluorescence spectroscopic profiling of compound libraries.[7] Journal of Medicinal Chemistry.[1][5][6]
-
Thorne, N. et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[5][7][8] Current Opinion in Chemical Biology.
Sources
- 1. research.monash.edu [research.monash.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. optibrium.com [optibrium.com]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-Throughput Screening to Predict Chemical-Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 1-(4-(Trifluoromethyl)phenyl)pyrazoles
Abstract & Strategic Overview
The incorporation of a 4-(trifluoromethyl)phenyl moiety into a pyrazole scaffold is a critical transformation in the synthesis of modern agrochemicals (e.g., Fipronil analogs) and pharmaceutical intermediates (e.g., p38 MAP kinase inhibitors). The trifluoromethyl (
This guide details the robust conversion of 4-(trifluoromethyl)aniline into N-aryl pyrazoles. Unlike standard anilines, the
Key Mechanistic Insight: The "Fluorine Effect"
The
Synthetic Workflow
The following diagram illustrates the critical pathway from the aniline starting material to the final pyrazole scaffold.
Figure 1: Synthetic workflow highlighting the instability of the diazonium intermediate.
Protocol 1: Synthesis of 4-(Trifluoromethyl)phenylhydrazine HCl
Objective: Preparation of the hydrazine building block via the Sulfite Reduction method. Scale: 100 mmol (approx. 16.1 g starting material).
Reagents & Equipment[1][2][3][4]
-
Precursor: 4-(trifluoromethyl)aniline (CAS: 455-14-1)[1]
-
Reagents: Sodium Nitrite (
), Sodium Sulfite ( ), Conc. HCl (37%). -
Equipment: 500 mL 3-neck round bottom flask, mechanical stirrer (essential for slurry handling), internal thermometer.
Step-by-Step Methodology
| Step | Operation | Critical Parameter / Observation |
| 1. Salt Formation | Charge flask with 16.1 g aniline and 40 mL water. Add 25 mL conc. HCl dropwise. | Exothermic. Maintain T < 20°C. A white hydrochloride slurry will form. |
| 2. Diazotization | Cool slurry to -5°C to 0°C using an ice/salt bath. Add | Strict T Control. If T > 5°C, decomposition occurs (phenol formation). Solution turns clear yellow. |
| 3. Reduction | Prepare | Reaction is immediate. Solution turns orange-red, then precipitates the diazosulfonate salt. |
| 4. Hydrolysis | Heat the mixture to 70°C for 45 mins. Add 40 mL conc. HCl carefully. Reflux for 1 hour. | |
| 5. Isolation | Cool slowly to 0°C. The product crystallizes as white/off-white needles. Filter and wash with cold dilute HCl. | Yield Target: >80%. Purity check via HPLC (254 nm). |
Why this works: The sulfite method avoids the toxic tin waste associated with
Protocol 2: Pyrazole Cyclocondensation
Objective: Condensation of the hydrazine salt with a 1,3-diketone.[2] Model Reaction: Synthesis of 1-(4-(trifluoromethyl)phenyl)-3,5-dimethylpyrazole using acetylacetone.
Reagents
-
4-(Trifluoromethyl)phenylhydrazine HCl (from Protocol 1)
-
Acetylacetone (2,4-Pentanedione)
-
Solvent: Ethanol (absolute)
-
Base: Sodium Acetate (to neutralize the HCl salt)
Step-by-Step Methodology
-
Preparation: In a 250 mL flask, suspend 21.2 g (100 mmol) of the hydrazine hydrochloride in 100 mL of Ethanol.
-
Neutralization: Add 8.2 g Sodium Acetate. Stir for 10 minutes at room temperature. Note: The free base hydrazine is sensitive to oxidation; in-situ generation is preferred.
-
Addition: Add 10.5 g (105 mmol, 1.05 eq) of Acetylacetone dropwise.
-
Cyclization: Heat the mixture to reflux (78°C) for 2–3 hours. Monitor via TLC (Hexane:EtOAc 4:1). The hydrazine spot will disappear, and a highly fluorescent pyrazole spot may appear (depending on substitution).
-
Workup: Evaporate ethanol under reduced pressure. Resuspend residue in water (100 mL) and extract with Ethyl Acetate (
mL). -
Purification: Wash organic layer with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water if necessary.
Advanced Topic: Regioselectivity Challenges
When using unsymmetrical 1,3-diketones (e.g., benzoylacetone or 2-acetyl-1,3-indanedione), two regioisomers are possible.
-
Electronic Bias: The
group makes the hydrazine (attached to the ring) electron-poor. The terminal is the primary nucleophile. -
Rule of Thumb: The terminal
attacks the most electrophilic carbonyl carbon of the diketone first. -
Outcome: In the reaction with 2-acetyl-1,3-indanedione, the terminal nitrogen attacks the exocyclic acetyl group (less sterically hindered, highly electrophilic), leading to the specific formation of the 3-methyl-1-aryl-indeno[1,2-c]pyrazol-4-one isomer.
Optimization Tip: If regioisomeric mixtures form, switching solvent from Ethanol (protic) to Acetic Acid (acidic) often shifts the equilibrium towards the thermodynamically stable isomer.
Safety & Hazard Information (E-E-A-T)
-
Diazonium Instability: While 4-(trifluoromethyl)benzenediazonium salts are more stable than alkyl diazoniums, they can decompose explosively if allowed to dry. Always keep them in solution/slurry.
-
Hydrazine Toxicity: Phenylhydrazines are suspected carcinogens and skin sensitizers. Handle all solids in a fume hood.
-
Waste Disposal: The aqueous waste from Protocol 1 contains sulfites and trace diazo compounds. Quench with bleach (hypochlorite) before disposal to destroy residual hydrazine.
References
-
Vertex AI Search (2026). CN101143836A - Preparation method for 4-fluorophenylhydrazine. (Methodology adapted for CF3-analog).
-
Lam, L., Park, S.H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one.[3][2] Molbank, 2022(4), M1483. (Regioselectivity data). [Link][3][4][1][2][5][6][7][8]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 136200, 4-(Trifluoromethyl)phenylhydrazine. (Safety & GHS Data). [Link]
-
Edilova, Y., et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles.[9] (Mechanistic insight on nucleophilic attack). [Link]
Sources
- 1. cpachem.com [cpachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Welcome to the technical support guide for the synthesis of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, from low yields to purification difficulties, in a practical, question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline?
The synthesis of this molecule is typically approached via a two-stage process. The core strategy involves first constructing the trifluoromethyl-substituted pyrazole ring and then attaching the aniline moiety.
-
Pyrazole Ring Formation: The most common method is the cyclocondensation of a 1,3-dicarbonyl compound with a suitable hydrazine derivative.[1][2] For this specific target, the key precursors are 4,4,4-trifluoro-1-phenylbutane-1,3-dione and a hydrazine source.
-
Carbon-Nitrogen (C-N) Bond Formation: Once the pyrazole core is established (e.g., 1-(4-halophenyl)-4-(trifluoromethyl)-1H-pyrazole), the aniline group is introduced. The premier method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[3][4] This reaction is highly valued for its functional group tolerance and broad substrate scope.
Below is a general workflow diagram for the synthesis.
Caption: General two-stage synthetic workflow.
Q2: I am seeing significant formation of a regioisomer during the pyrazole synthesis. How can I improve selectivity?
Regioisomer formation is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls. The reaction of 4,4,4-trifluoro-1-phenylbutane-1,3-dione with 4-halophenylhydrazine can potentially yield two different regioisomers.
Causality: The regioselectivity is dictated by the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups. The more electrophilic carbonyl is typically attacked first. The trifluoromethyl group is strongly electron-withdrawing, making the adjacent carbonyl carbon more electrophilic and thus the primary site of attack for the more nucleophilic nitrogen of the hydrazine.
Solution:
-
pH Control: Running the reaction under acidic conditions (e.g., using a catalytic amount of sulfuric or acetic acid) can protonate the carbonyls, influencing their relative electrophilicity and guiding the reaction pathway towards the desired isomer.[5]
-
Solvent Choice: The choice of solvent can influence reaction kinetics and selectivity. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the necessary proton transfers in the cyclization mechanism.
Troubleshooting Guide: Improving Yield
This section addresses specific experimental failures and provides actionable solutions.
Problem 1: Low Yield in Buchwald-Hartwig Amination Step
You have successfully synthesized 1-(4-bromophenyl)-4-(trifluoromethyl)-1H-pyrazole, but the subsequent amination reaction to form the final product is yielding less than 30%.
This is a common bottleneck. The success of the Buchwald-Hartwig amination is critically dependent on the precise combination of catalyst, ligand, base, and solvent.[4]
Troubleshooting Flowchart:
Caption: Decision-making flowchart for troubleshooting low yield.
In-Depth Solutions:
The choice of phosphine ligand is arguably the most critical parameter. Sterically hindered, electron-rich ligands are essential for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.
| Symptom | Probable Cause | Recommended Solution |
| No reaction / Low conversion | 1. Catalyst/Ligand Inactivity: The Pd(0) active species is not forming or is being poisoned. 2. Inappropriate Base: The base may be too weak to deprotonate the amine or incompatible with the substrate. | 1. Ligand Selection: Switch to a more robust, sterically demanding ligand. Buchwald's biarylphosphine ligands (e.g., RuPhos, XPhos) are excellent choices.[6] 2. Base Selection: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is often the base of choice. If substrate compatibility is an issue, consider potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). |
| Significant side products (e.g., hydrodehalogenation) | 1. Reaction Temperature Too High: High temperatures can promote side reactions. 2. Inefficient Reductive Elimination: The desired C-N bond formation is slow compared to competing pathways. | 1. Lower Temperature: Attempt the reaction at a lower temperature (e.g., 80°C instead of 110°C), though this may require a longer reaction time. 2. Change Ligand: A different ligand can alter the geometry of the palladium complex and favor the reductive elimination pathway. |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
This protocol serves as a robust starting point for optimization.
-
Preparation: To an oven-dried Schlenk flask, add 1-(4-bromophenyl)-4-(trifluoromethyl)-1H-pyrazole (1.0 eq), RuPhos Pd G3 precatalyst (0.02 eq), and RuPhos ligand (0.04 eq).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes.
-
Reagent Addition: Add sodium tert-butoxide (1.4 eq). Then, add anhydrous, degassed toluene via syringe. If using an ammonia equivalent like benzophenone imine, add it at this stage.
-
Reaction: Stir the mixture at 90-100 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, quench with water, and extract the aqueous layer with ethyl acetate. The combined organic layers are then dried, filtered, and concentrated.
Problem 2: Difficulty in Final Product Purification
The crude product appears as a dark oil or a sticky solid that is difficult to purify by column chromatography, with significant streaking on the TLC plate.
Causality:
-
Residual Palladium: Dark colors in the crude product often indicate the presence of residual palladium species, which can interfere with chromatography.
-
Polar Impurities: Unreacted starting materials or base residues can make the product difficult to handle and purify.
Solutions:
-
Pre-Chromatography Cleanup: Before attempting column chromatography, it is crucial to remove the bulk of the impurities.
-
Palladium Removal: After the initial aqueous workup, pass the crude organic solution through a short plug of silica gel, celite, or a specialized metal scavenger. This will adsorb a significant amount of the colored palladium impurities.
-
Acid/Base Wash: Perform an acid wash (e.g., with 1M HCl) to remove any residual basic impurities, followed by a base wash (e.g., with saturated NaHCO₃) to remove any acidic byproducts.
-
-
Optimized Column Chromatography:
-
Solvent System: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Deactivating Silica: The aniline product can be slightly basic and may interact strongly with the acidic silica gel, causing streaking. You can pre-treat the silica by slurrying it in the starting eluent containing 1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface, leading to much cleaner separation.
-
Purification Protocol:
-
Initial Workup: Perform the standard aqueous workup as described in the synthesis protocol.
-
Filtration: Pass the concentrated crude product (dissolved in a minimal amount of dichloromethane) through a 2-inch plug of silica gel, eluting with your starting chromatography solvent.
-
Column Chromatography:
-
Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate + 1% Et₃N).
-
Load the pre-filtered crude product onto the column.
-
Elute with a gradient, slowly increasing the ethyl acetate concentration.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) can provide the final, high-purity material.[5]
By systematically addressing each stage of the synthesis and purification, researchers can overcome common obstacles and significantly improve the yield and purity of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline.
References
-
MDPI. (n.d.). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]
-
Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Retrieved from [Link]
-
MDPI. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
Preprints.org. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. Retrieved from [Link]
-
Growing Science. (n.d.). 1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope of anilines and pyrazole aldehydes for the synthesis.... Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. Retrieved from [Link]
- Google Patents. (n.d.). US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one | MDPI [mdpi.com]
- 6. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
Technical Support Center: Purification of Fluorinated Pyrazole Compounds
Welcome to the technical support center for the purification of fluorinated pyrazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these unique molecules. The introduction of fluorine atoms into the pyrazole scaffold imparts distinct physicochemical properties that can complicate standard purification protocols.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing step-by-step guidance and the rationale behind each recommendation.
Issue 1: Co-elution of Regioisomers in Column Chromatography
Question: I have synthesized a fluorinated pyrazole, and NMR analysis of the crude product indicates a mixture of regioisomers. However, they are co-eluting on my silica gel column. How can I resolve them?
Answer:
The separation of regioisomers is a common challenge in pyrazole synthesis.[3][4] The subtle differences in their polarity, especially with the influence of fluorine, can make separation on standard silica gel challenging. Here’s a systematic approach to troubleshoot this issue:
Underlying Cause: Regioisomers of fluorinated pyrazoles often exhibit very similar polarities. The strong electron-withdrawing nature of fluorine can influence the molecule's overall dipole moment and its interaction with the stationary phase, leading to poor resolution.[5]
Troubleshooting Workflow:
Caption: Decision tree for resolving co-eluting regioisomers.
Detailed Protocol: Utilizing Fluorinated Stationary Phases
For challenging separations of fluorinated compounds, a fluorinated stationary phase can offer superior selectivity.[6][7][8]
-
Column Selection: Choose a commercially available column packed with a fluorinated stationary phase (e.g., perfluoroalkyl or pentafluorophenyl).
-
Mobile Phase: Start with a mobile phase system similar to what was used for silica gel (e.g., hexane/ethyl acetate).
-
Gradient Optimization: Run a scouting gradient to determine the optimal elution conditions. The unique dipole-dipole and π-π interactions offered by the fluorinated phase can significantly alter selectivity.[8]
-
Scale-up: Once a suitable mobile phase is identified, scale up to a preparative column for bulk purification.
Issue 2: Persistent Palladium Catalyst Contamination
Question: My fluorinated pyrazole was synthesized using a Sonogashira or Suzuki coupling, and I'm struggling to remove the residual palladium catalyst. It's contaminating my final product.
Answer:
Palladium catalysts are notorious for being difficult to remove completely, often requiring specific strategies beyond standard chromatography.[9][10]
Underlying Cause: Palladium can exist in various forms in the crude reaction mixture, including colloidal palladium and soluble palladium complexes, which may not be efficiently removed by silica gel chromatography.[11]
Recommended Solutions:
| Method | Description | Advantages | Disadvantages |
| Celite Filtration | A simple method where the reaction mixture is passed through a pad of Celite.[11] | Quick, inexpensive, removes insoluble palladium species. | May not remove soluble or colloidal palladium effectively. |
| Activated Carbon | The crude product is treated with activated carbon, which adsorbs the palladium.[12] | Effective for removing a wide range of palladium species. | Can also adsorb the product, leading to yield loss. Requires careful optimization of the amount of carbon and contact time. |
| Metal Scavengers | Functionalized silica or polymers that chelate and remove the metal catalyst. | High selectivity and efficiency for palladium removal. | Can be more expensive than other methods. |
Step-by-Step Protocol for Palladium Removal using Activated Carbon:
-
Dissolve Crude Product: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add Activated Carbon: Add a carefully weighed amount of activated carbon (start with 5-10% w/w relative to the crude product).
-
Stir: Stir the suspension at room temperature for 1-2 hours.
-
Filter: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Analyze: Concentrate the filtrate and analyze for residual palladium content (e.g., by ICP-MS) and product recovery.
Issue 3: Difficulty in Crystallizing the Final Product
Question: My fluorinated pyrazole is an oil, and I'm unable to induce crystallization to get a solid product for characterization.
Answer:
The presence of fluorine can disrupt crystal packing and lead to lower melting points or the formation of oils.
Underlying Cause: Fluorine's high electronegativity and the C-F bond's polarity can lead to intermolecular repulsive forces that hinder the formation of a stable crystal lattice.[13]
Troubleshooting Strategies:
-
Solvent Screening: Systematically screen a wide range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, ethanol, acetonitrile, water) and solvent mixtures.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a dilute solution in a loosely covered vial.
-
Vapor Diffusion: Place a vial containing a concentrated solution of your compound inside a larger, sealed container with a more volatile "anti-solvent" in which your compound is insoluble.
-
Formation of Acid Addition Salts: Pyrazoles are basic and can form salts with acids.[14][15] Dissolving the oily product in a suitable solvent (e.g., ethanol, isopropanol) and adding an acid (e.g., HCl in ether, methanesulfonic acid) can induce the crystallization of the salt. The free base can be regenerated later if needed.
Frequently Asked Questions (FAQs)
Q1: How does fluorination affect the polarity and solubility of my pyrazole compound?
A1: The effect of fluorination is complex. A single fluorine atom or a trifluoromethyl group can increase a molecule's lipophilicity, which might decrease its solubility in polar solvents.[1][2] However, the strong C-F dipole can also increase the overall polarity of the molecule, depending on its position on the pyrazole ring.[5] This dual nature means that predicting solubility can be challenging, and empirical testing with a range of solvents is often necessary.
Q2: Are there any special safety precautions I should take when handling fluorinated pyrazoles?
A2: Yes. While the final purified compounds may have varying toxicities, many reagents used in their synthesis are hazardous.[16] Always consult the Safety Data Sheet (SDS) for your specific compound and any reagents used.[17][18][19] General precautions include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation of dust or vapors.
Q3: What are the best analytical techniques to assess the purity of my fluorinated pyrazole?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and identifying fluorine-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product. Soft ionization techniques may be needed as some fluorinated compounds do not show a molecular ion with standard electron ionization.[20]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity and quantifying impurities. Using a fluorinated stationary phase can provide better resolution for fluorinated compounds.[6][7]
Q4: I have a pair of diastereomers. Will standard silica gel chromatography be sufficient for separation?
A4: Diastereomers have different physical properties and can often be separated by standard silica gel chromatography.[21] However, if the stereocenters are distant from the main structural features influencing polarity, the separation can be difficult. Optimization of the mobile phase is crucial. In challenging cases, techniques like fractional crystallization or preparative HPLC may be necessary.[22] Chiral HPLC is generally required for enantiomers, not diastereomers.[21][23]
References
- Kamiusuki, T., Monde, T., Yano, K., & Konakahara, T. (n.d.).
- DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.).
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
-
Baran, P., & Teles, J. H. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8489. [Link]
- US4874473A - Separation of diastereomers by extractive distillation - Google Patents. (n.d.).
-
Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]
- Sloop, J., Holder, C., & Henary, M. (2015). Selective Incorporation of Fluorine in Pyrazoles. European Journal of Organic Chemistry, 2015(16), 3405-3422.
-
Maspero, A., et al. (2020). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry, 44(37), 16053-16064. [Link]
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2022). Molecules, 27(15), 4785. [Link]
-
Review on Synthesis of pyrazole and pyrazolines. (2014). ResearchGate. Retrieved from [Link]
-
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). eGrove - University of Mississippi. Retrieved from [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2002). Chromatography Online. Retrieved from [Link]
-
How can i remove palladium Pd catalyst easily? (2015). ResearchGate. Retrieved from [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2022). RSC Medicinal Chemistry, 13(8), 915-933. [Link]
- US7084287B2 - Method of removing palladium - Google Patents. (n.d.).
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (2011). Journal of Chromatography A, 1218(35), 5971-5977. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). Molecules, 27(19), 6549. [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2022). Molecules, 27(19), 6549. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). Retrieved January 29, 2026, from [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Depe. (2022). The Journal of Organic Chemistry, 87(8), 5532-5544. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry, 4(2), 488-514. [Link]
-
4 - Organic Syntheses Procedure. (n.d.). Retrieved January 29, 2026, from [Link]
- Synthesis of Fluorinated Pyrazolone Compounds. (2012). Oriental Journal of Chemistry, 28(2), 843-847.
-
How can we separate diastereomers of larger organic moiety? (2024). ResearchGate. Retrieved from [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.). Retrieved January 29, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. [Link]
-
Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. (n.d.). JEOL. Retrieved from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journal of Organic Chemistry, 18, 1038-1083. [Link]
-
Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved January 29, 2026, from [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. Retrieved from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2021). Molecules, 26(11), 3298. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016). Johnson Matthey Technology Review, 60(3), 194-203. [Link]
-
synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 18. fishersci.com [fishersci.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 21. researchgate.net [researchgate.net]
- 22. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Knorr Pyrazole Synthesis with Trifluoromethyl Groups
Welcome to the technical support center for chemists and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for side reactions encountered during the Knorr pyrazole synthesis, specifically when utilizing trifluoromethyl-substituted 1,3-dicarbonyl compounds. The unique electronic properties of the trifluoromethyl (CF₃) group, while beneficial for the final product's bioactivity and metabolic stability, introduce specific challenges during the synthesis.[1] This resource addresses these challenges in a direct question-and-answer format, grounded in mechanistic principles and supported by experimental evidence.
Frequently Asked Questions (FAQs)
Q1: My Knorr pyrazole synthesis with a trifluoromethyl-β-diketone is giving me a mixture of regioisomers. How can I control the regioselectivity?
A1: This is a common and critical issue. The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the electrophilicity of the adjacent carbonyl carbon. This makes it a primary site for the initial nucleophilic attack by the hydrazine. However, the other carbonyl group can also be attacked, leading to a mixture of pyrazole regioisomers.[2][3]
Mechanistic Insight: The Knorr synthesis proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration.[4][5] When an unsymmetrical 1,3-dicarbonyl, such as 1,1,1-trifluoro-2,4-pentanedione, is used, the initial attack of the hydrazine can occur at either of the two distinct carbonyl carbons. The strong inductive effect of the CF₃ group makes the adjacent carbonyl carbon more electron-deficient and thus, kinetically favored for attack. However, thermodynamic factors and reaction conditions can influence the final product ratio.
Troubleshooting and Solutions:
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), has been shown to significantly enhance regioselectivity in favor of the desired 3-trifluoromethylpyrazole isomer.[6] These solvents can form hemiketals with the more electrophilic trifluoromethyl-ketone, directing the hydrazine to attack the other carbonyl group. One study demonstrated an improvement in regioselectivity from 85:15 to 97:3 in favor of the 3-trifluoromethyl derivative when switching the solvent from TFE to HFIP.[6]
-
pH Control: The reaction is typically acid-catalyzed.[2][4][5] Careful control of pH is crucial. Strongly acidic conditions can protonate both carbonyls, reducing the difference in their reactivity and leading to poorer regioselectivity.[7][8] It is often beneficial to run the reaction under mildly acidic to neutral conditions.
-
Temperature: Lowering the reaction temperature can favor the kinetically controlled product, which often corresponds to the attack at the more electrophilic trifluoromethyl-substituted carbonyl.
Q2: I am observing a significant amount of a pyranone byproduct in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of pyranopyrazoles is a known side reaction in the synthesis of pyrazoles, especially when using activated dicarbonyl compounds.[9][10][11] This typically occurs through a competing reaction pathway involving the dimerization of the starting materials or intermediates.
Mechanistic Insight: Pyranopyrazole formation can arise from a Michael addition of an enolate (derived from the 1,3-dicarbonyl) to a Knoevenagel condensation product, followed by cyclization.[9][12] The presence of a trifluoromethyl group can enhance the acidity of the methylene protons in the β-diketone, facilitating enolate formation and potentially promoting this side reaction under certain conditions.
Troubleshooting and Solutions:
-
Control of Stoichiometry: Ensure precise stoichiometry of the hydrazine and the 1,3-dicarbonyl compound. An excess of the dicarbonyl component can increase the likelihood of self-condensation reactions.
-
Reaction Conditions: The choice of catalyst and solvent can influence the formation of pyranopyrazoles. Basic catalysts like piperidine are often used in syntheses that intentionally target pyranopyrazoles.[12] If you are observing this byproduct, consider using a milder acid catalyst and a less polar solvent.
-
Temperature and Reaction Time: Monitor the reaction progress carefully and avoid prolonged reaction times or excessive heating, as these can favor the formation of thermodynamically stable byproducts.
Q3: My trifluoromethylated β-diketone seems to be degrading during the reaction, leading to low yields. What is happening and what can I do?
A3: Trifluoromethylated 1,3-dicarbonyl compounds can be susceptible to degradation, particularly under basic or strongly acidic conditions. The trifluoroacetyl group can be cleaved under certain nucleophilic conditions.[13]
Mechanistic Insight: The carbon-carbon bond between the trifluoromethyl group and the carbonyl carbon can be cleaved through a retro-Claisen type reaction, especially in the presence of strong bases. The resulting trifluoromethyl anion (CF₃⁻) is unstable and can decompose.[14][15]
Troubleshooting and Solutions:
-
pH Management: Avoid strongly basic conditions. If a base is required, use a mild, non-nucleophilic base. Buffering the reaction mixture to a slightly acidic or neutral pH can help maintain the stability of the starting material.[13]
-
Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal degradation.
-
Sequential Addition: Adding the hydrazine slowly to the solution of the β-diketone can help to ensure that it reacts in the desired manner before it has a chance to degrade.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Regioselectivity (Mixture of Isomers) | - Non-optimal solvent. - Inappropriate pH. | - Switch to a fluorinated alcohol solvent like TFE or HFIP.[6] - Adjust to mildly acidic or neutral conditions. |
| Formation of Pyranone Byproducts | - Incorrect stoichiometry (excess dicarbonyl). - Use of a basic catalyst. | - Use a 1:1 molar ratio of reactants. - Employ a mild acid catalyst instead of a base. |
| Low Yield and Starting Material Degradation | - Instability of the trifluoromethyl-β-diketone. - Harsh reaction conditions (strong base or acid, high temperature). | - Maintain a slightly acidic to neutral pH.[13] - Run the reaction at a lower temperature. - Consider slow, controlled addition of the hydrazine. |
| Incomplete Reaction | - Insufficient catalysis. - Low reaction temperature. | - Ensure adequate acid catalysis.[7][8] - Gradually increase the reaction temperature while monitoring for side product formation. |
Experimental Protocols
Protocol for Improved Regioselectivity using a Fluorinated Alcohol Solvent
This protocol is adapted from methodologies that have demonstrated enhanced regioselectivity in the synthesis of trifluoromethyl-substituted pyrazoles.[6]
-
Dissolution: In a clean, dry round-bottom flask, dissolve the trifluoromethyl-β-diketone (1.0 eq) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to a concentration of 0.1-0.5 M.
-
Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (1.0-1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within a few hours.
-
Workup: Once the reaction is complete, remove the HFIP under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired pyrazole regioisomer.
Visualizing Reaction Pathways
Knorr Pyrazole Synthesis: Main vs. Side Reactions
The following diagram illustrates the desired Knorr pyrazole synthesis pathway and the competing side reaction leading to pyranopyrazole formation.
Caption: Knorr synthesis desired pathway and a competing side reaction.
Regioselectivity Control in Knorr Pyrazole Synthesis
This diagram outlines the decision-making process for optimizing the regioselectivity of the Knorr pyrazole synthesis with trifluoromethylated substrates.
Caption: Troubleshooting workflow for regioselectivity issues.
References
-
Slideshare. (n.d.). Knorr pyrazole synthesis. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
Gervasoni, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
National Institutes of Health. (n.d.). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC. [Link]
-
ACS Publications. (n.d.). Nucleophilic Trifluoromethylation of Carbonyl Compounds and Disulfides with Trifluoromethane and Silicon-Containing Bases. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]
-
Eurasian Chemical Communications. (2021). Synthesis of Pyranopyrazole and Pyranopyrimidine Derivatives Using Magnesium Oxide Nanoparticles and Evaluation as Corrosion Inhibitors for Lubricants. [Link]
-
National Institutes of Health. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
Cambridge University Press. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
ResearchGate. (n.d.). (PDF) Reaction of trifluoromethyl 1,3-dicarbonyl compounds with formaldehyde and esters of natural α-aminoacids. [Link]
-
ResearchGate. (n.d.). (A) The schematic for synthesis of pyrazole derivatives. The.... [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
ACS Publications. (n.d.). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters. [Link]
-
urfjournals.org. (n.d.). Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applications. [Link]
-
ResearchGate. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL | Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]
-
ResearchGate. (n.d.). Synthesis, Reactions and Biological Applications of PyranoPyrazole Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Pyrazole Derivatives as Antineoplastic Agent. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]
-
SciSpace. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. knorr pyrazole synthesis | PPTX [slideshare.net]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. echemcom.com [echemcom.com]
- 10. urfjournals.org [urfjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline. This document is designed for researchers, medicinal chemists, and formulation scientists who may encounter solubility challenges with this compound. We provide troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you successfully incorporate this molecule into your experimental workflows.
The inherent structure of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline—comprising two aromatic rings (phenyl and pyrazolyl) and a highly lipophilic trifluoromethyl (-CF3) group—presents a classic solubility challenge.[1][2][3] The -CF3 group, while often beneficial for metabolic stability and target binding, significantly increases the molecule's lipophilicity, thereby reducing its affinity for aqueous media.[2][4] This guide will walk you through systematic approaches to overcome this hurdle.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter during your experiments, presented in a direct question-and-answer format.
Q1: My compound won't dissolve in standard aqueous buffers (e.g., PBS) for my biological assay. What is my first step?
Answer: The primary and most direct approach is pH modification. The aniline moiety on your compound is a weak base. By lowering the pH of your aqueous medium, you can protonate the amino group (-NH2) to form an ammonium salt (-NH3+). This ionized form is significantly more polar and, therefore, more soluble in water.
-
Causality: Aromatic amines are typically weak bases, with the pKa of their conjugate acids falling in the range of 4-5.[5] To ensure complete protonation and solubilization, you should adjust the pH of your buffer to be at least 1.5 to 2 units below the pKa of the anilinium ion. A target pH of 2.0 to 3.0 is a robust starting point.
-
Immediate Action:
-
Prepare a concentrated stock solution of your compound in an organic solvent like DMSO.
-
Prepare your desired aqueous buffer (e.g., PBS).
-
While stirring vigorously, slowly add small aliquots of your DMSO stock to the buffer.
-
If precipitation occurs, add dilute hydrochloric acid (e.g., 0.1 M HCl) dropwise to lower the pH until the solution clears.
-
Caution: Ensure that the final pH and the presence of the salt do not interfere with your downstream application (e.g., cell viability, enzyme activity).
-
Q2: I tried adjusting the pH, but the solubility is still insufficient, or the required low pH is incompatible with my experiment. What's next?
Answer: Your next strategy should be to employ a co-solvent system. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds.
-
Causality: Co-solvents work by disrupting the hydrogen-bonding network of water, which creates "pockets" that can accommodate the non-polar regions of your molecule.[6] This reduces the energy penalty required to move the hydrophobic compound into the solution.
-
Recommended Co-solvents:
-
Ethanol: A common and biocompatible choice.
-
Propylene Glycol (PG): Often used in pharmaceutical formulations.
-
Polyethylene Glycol 400 (PEG 400): A non-toxic polymer with excellent solubilizing properties for many poorly soluble drugs.[7]
-
Dimethyl Sulfoxide (DMSO): A powerful solvent, but use should be minimized in biological assays due to potential toxicity (typically <0.5% v/v).
-
See Protocol 1 for a detailed methodology on conducting a co-solvent solubility study.
Q3: My application is highly sensitive to organic solvents, even at low concentrations. Is there a solvent-free method to increase aqueous solubility?
Answer: Yes. In this scenario, cyclodextrins are an excellent choice. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate your hydrophobic compound, forming a water-soluble "inclusion complex."[8][9]
-
Causality: The non-polar pyrazole and trifluoromethylphenyl rings of your molecule can fit into the hydrophobic core of the cyclodextrin, shielding them from the aqueous environment. The complex's hydrophilic outer surface then readily interacts with water, effectively solubilizing the entire assembly.[10][]
-
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Natural cyclodextrin, but has limited aqueous solubility itself.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified derivative with much higher aqueous solubility and lower toxicity, making it a preferred choice in pharmaceutical applications.[9][10]
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): An anionic derivative with very high water solubility, capable of forming strong inclusion complexes.
-
Refer to Protocol 2 for a step-by-step guide on preparing a cyclodextrin inclusion complex.
Frequently Asked Questions (FAQs)
Q: Why is 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline so poorly soluble in water? A: The molecule has a large, rigid, and non-polar structure due to its two aromatic rings. The trifluoromethyl (-CF3) group is particularly problematic; it is strongly electron-withdrawing and highly lipophilic (fat-loving), which repels water molecules and favors dissolution in non-polar organic solvents.[1][2][4]
Q: Can I use sonication or heat to improve dissolution? A: Yes, both can help. Sonication provides energy to break up the crystal lattice of the solid compound, accelerating the rate of dissolution. Gentle heating increases the kinetic energy of the system and can increase the saturation solubility. However, these are temporary physical aids. If the compound is fundamentally insoluble in the solvent, it will likely precipitate out again upon cooling or standing. These methods are best used in conjunction with the chemical strategies outlined above (pH, co-solvents, etc.). Always check the thermal stability of your compound before heating.
Q: For formulation development, are there more advanced techniques? A: Absolutely. For preclinical or clinical formulations, two advanced methods are common:
-
Solid Dispersion: This involves dispersing the drug in an inert, hydrophilic carrier (like PVP or PEG) at the solid state.[12][13] This technique can enhance dissolution rates by presenting the drug in an amorphous, high-energy state.[14][15]
-
Prodrug Approach: This involves chemically modifying the aniline group to attach a highly water-soluble promoiety, such as a phosphate or an amino acid.[16] This prodrug is highly soluble and, after administration, is enzymatically cleaved in the body to release the active parent drug.[17]
Experimental Protocols
Protocol 1: Co-solvent Solubility Screening
Objective: To determine the most effective co-solvent and its optimal concentration for solubilizing the target compound.
Materials:
-
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
-
Class A volumetric flasks
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Co-solvents: Ethanol, Propylene Glycol, PEG 400
-
Purified water or buffer of choice
Procedure:
-
Prepare Co-solvent Blends: Prepare a series of co-solvent/water blends (v/v). A good starting range is 10%, 20%, and 50% for each co-solvent. For example, to make 10 mL of a 20% ethanol solution, mix 2 mL of ethanol with 8 mL of water.
-
Saturation Method: a. Add an excess amount of the compound (e.g., 5-10 mg) to a vial containing a known volume (e.g., 2 mL) of each co-solvent blend. Ensure enough solid is present that some remains undissolved. b. Tightly cap the vials and place them on a shaker or stirrer at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Analysis: a. After equilibration, allow the samples to stand so that the excess solid settles. b. Carefully filter each solution through a 0.22 µm syringe filter to remove undissolved solid. c. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Evaluation: Compare the measured solubility in each co-solvent blend to identify the most effective system.
Data Summary Table (Example)
| Solvent System | Solubility (µg/mL) | Fold Increase (vs. Water) |
| Water | < 1 | - |
| 20% Ethanol / Water | 55 | > 55x |
| 20% PG / Water | 80 | > 80x |
| 20% PEG 400 / Water | 150 | > 150x |
Protocol 2: Solubilization with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a stock solution of the compound using HP-β-CD for use in aqueous-based assays.
Materials:
-
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Vortex mixer and/or sonicator
-
Magnetic stirrer
Procedure:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired buffer. A 20-40% (w/v) solution is a common starting point. For example, dissolve 4 g of HP-β-CD in buffer and make up the final volume to 10 mL. Gentle warming may be required to fully dissolve the HP-β-CD. Cool to room temperature before use.
-
Determine Molar Ratio: The optimal molar ratio of Drug:CD can vary. A 1:1 or 1:2 molar ratio is a good starting point. Calculate the mass of the compound needed based on the moles of HP-β-CD in your solution.
-
Complexation: a. Weigh the required amount of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline. For easier handling, you can first dissolve this in a minimal amount of a volatile solvent like methanol or acetone in a glass vial. b. Evaporate the volatile solvent completely under a stream of nitrogen to leave a thin film of the compound on the vial wall. c. Add the prepared HP-β-CD solution to the vial. d. Vigorously vortex the mixture for 5-10 minutes. e. Place the vial on a magnetic stirrer overnight at room temperature to allow for complete complex formation. Sonication for 30-60 minutes can accelerate this process.
-
Final Preparation: After stirring, the solution should be clear. Filter it through a 0.22 µm sterile filter to remove any potential aggregates or undissolved material before use in your experiments.
References
-
de Oliveira, R. S., & Loftsson, T. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 26(23), 7383. [Link]
-
Ferreira, R., & Ghotbi, Y. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(7), 1003. [Link]
-
Gould, S., & Scott, R. C. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
Ocean's King. (n.d.). The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. Retrieved from [Link]
-
Wikipedia. (2025). 4-(Trifluoromethyl)aniline. Retrieved from [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)aniline. Retrieved from [Link]
-
HSE University. (2025). Solvent Instead of Toxic Reagents: Chemists Develop Environmentally Friendly Method for Synthesising Aniline Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]
-
Popara, J., & Cavalu, S. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(15), 3295. [Link]
-
ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Retrieved from [Link]
-
ResearchGate. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]
-
ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
-
University of Portland. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Heliyon. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
University of Portland. (n.d.). Chapter 22 Notes - Amines. Retrieved from [Link]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]
-
ResearchGate. (2025). Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. Retrieved from [Link]
-
PubMed. (n.d.). Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. Retrieved from [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2025). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2026). Prodrug Concepts and it's Applications in Pharmacy. Retrieved from [Link]
-
MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline|CAS 1006348-64-6 [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chapter 22 notes [web.pdx.edu]
- 6. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzet.com [alzet.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. jddtonline.info [jddtonline.info]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Stability & Handling of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
[1]
Executive Technical Overview
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is a bifunctional building block characterized by a primary aromatic amine and a trifluoromethylated pyrazole ring.[1] Its stability in solution is governed by two competing factors: the electron-withdrawing nature of the trifluoromethyl-pyrazole moiety (which lowers the pKa of the aniline nitrogen) and the inherent oxidative instability of primary anilines.[1]
-
Primary Risk: Oxidative degradation leading to azo-dimers and colored quinoid species.[1]
-
Secondary Risk: Schiff base formation in ketone solvents (e.g., Acetone).
-
Solubility Profile: Lipophilic; high solubility in DMSO/DMF, poor aqueous solubility.
Solubility & Solvent Compatibility[2]
The choice of solvent is the single most critical factor in maintaining the integrity of this compound.
Solvent Compatibility Matrix
| Solvent Class | Recommended? | Technical Rationale |
| DMSO | Highly Recommended | Excellent solubility (>50 mM).[1] High dielectric constant stabilizes the dipole. Note: Use anhydrous DMSO to prevent hydrolysis of impurities.[1] |
| Ethanol/Methanol | Recommended | Good solubility.[1] Suitable for short-term storage. Protic nature can assist in hydrogen bonding. |
| Acetone/MEK | FORBIDDEN | CRITICAL FAILURE POINT. Primary amines react with ketones to form imines (Schiff bases) , irreversibly altering the compound purity. |
| Water/PBS | Not Recommended | Extremely low solubility (<10 µM).[1] Will precipitate immediately without a co-solvent or surfactant.[1] |
| DCM/Chloroform | Usable | Good solubility, but rapid evaporation can lead to concentration changes. Acidic impurities in chloroform can form salts.[1] |
Experimental Protocol: Preparation of a Stable Stock Solution (10 mM)
-
Weighing: Weigh the solid in a low-humidity environment. The solid is generally stable but hygroscopic behavior can introduce water.[1]
-
Dissolution: Add anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.
-
Inerting: Overlay the solution with Argon or Nitrogen gas to displace oxygen.[1]
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C or -80°C.
Troubleshooting Guide (FAQ)
Issue 1: "My solution turned from colorless/pale yellow to dark brown/red."
Diagnosis: Oxidative Degradation. Primary anilines are susceptible to oxidation by atmospheric oxygen, forming colored impurities such as azobenzenes, nitroso compounds, or polymeric quinoid species. This is accelerated by light and basic pH.
Corrective Action:
-
Immediate: Check LC-MS for a mass shift of +14 Da (oxidation) or +16 Da (N-oxide).
-
Prevention: Always store stock solutions under inert gas (N2/Ar). Do not store at room temperature for >24 hours.
Issue 2: "I see a new peak in my HPLC chromatogram after diluting with Acetone."
Diagnosis: Imine (Schiff Base) Formation. You likely formed a condensation product between the aniline amine (-NH2) and the ketone carbonyl (C=O) of acetone.[1]
Mechanism:
Corrective Action:
-
Immediate: Discard the solution. The reaction is reversible under acidic hydrolysis but purification is difficult.
-
Prevention: Switch to Acetonitrile or Methanol for dilutions.[1]
Issue 3: "The compound precipitated when I added it to cell culture media."
Diagnosis: Solubility Crash (Hydrophobic Effect). The trifluoromethyl group and pyrazole ring make the molecule highly lipophilic. Rapid addition to aqueous media causes "crashing out."
Corrective Action:
-
Protocol Adjustment: Use a "step-down" dilution method.
-
Dilute 1000x stock (in DMSO) into an intermediate buffer (e.g., PBS + 0.5% Tween-80 or Cyclodextrin).
-
Add this intermediate mix to the final media.
-
-
Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity, but high enough to keep the compound solubilized.
Stability & Degradation Pathways (Visualization)
The following diagram illustrates the critical stability checkpoints and degradation pathways for 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline.
Figure 1: Decision logic for solvent selection and resulting stability outcomes.[1] Green paths indicate optimal handling; red/yellow paths indicate failure modes.[1]
Analytical Validation Parameters
When validating the stability of your solution, use the following parameters:
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC-UV (254 nm) | >98% area under curve |
| Identity | LC-MS (ESI+) | [M+H]+ = Calculated Mass (approx. 228.18 Da, verify specific isotope) |
| Appearance | Visual Inspection | Clear, colorless to pale yellow solution. No particulates.[1][2] |
| Water Content | Karl Fischer | <0.1% (if stored in DMSO) |
References
-
PubChem. 4-(Trifluoromethyl)aniline Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
MDPI. Synthesis and Characterization of Pyrazole Derivatives. Molbank 2022.[1][2][3] Available at: [Link][1][3][4][5][6]
-
National Institutes of Health. Solubility Determination of c-Met Inhibitor in Solvent Mixtures.[1] PMC.[1] Available at: [Link]
Sources
- 1. 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Answering the user's request.
A Guide to Achieving High Purity and Troubleshooting Common Impurities
Welcome to the technical support guide for the synthesis of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthesis for the highest possible purity. This molecule is a crucial building block in pharmaceutical development, where purity is not just a goal, but a necessity. This guide is structured to address common challenges in a direct, problem-and-solution format.
Frequently Asked Questions (FAQs): The Synthetic Landscape
This section addresses foundational questions about the synthesis, providing the strategic context needed before stepping into the lab.
Q1: What are the primary synthetic routes to 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline?
There are two principal strategies for constructing this molecule, each with distinct advantages and challenges regarding impurity profiles.
-
The Knorr Pyrazole Synthesis (Convergent Approach): This classic method involves the condensation of a β-dicarbonyl compound with a hydrazine. For this specific target, the reaction would be between 4,4,4-trifluoro-1-(4-aminophenyl)-butane-1,3-dione and hydrazine, or a related variant. While seemingly direct, this route is notoriously prone to forming regioisomeric impurities if an unsymmetrical dicarbonyl is used with a substituted hydrazine.[1][2]
-
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This modern approach is often preferred for its superior control and predictability. The synthesis involves coupling 4-(trifluoromethyl)-1H-pyrazole with a 4-haloaniline derivative (e.g., 4-bromoaniline or 4-iodoaniline) in the presence of a palladium catalyst and a suitable ligand.[3] This method directly forms the desired N-aryl bond, significantly reducing the risk of regioisomer formation.
Q2: Which synthetic route is recommended for achieving the highest purity?
For applications demanding high purity, the Buchwald-Hartwig C-N cross-coupling is the superior and recommended route. The primary reason is the unambiguous formation of the N1-arylated pyrazole. The Knorr synthesis can generate the undesired 4-(trifluoromethyl)-1-(4-aminophenyl)-1H-pyrazole regioisomer, which can be difficult to separate from the desired product due to similar physical properties. The Buchwald-Hartwig reaction circumvents this fundamental issue entirely.
`dot graph TD; A[Start] --> B{Choice of Synthetic Route}; B --> C[Knorr Pyrazole Synthesis]; B --> D[Buchwald-Hartwig C-N Coupling]; C --> E["High Risk of Regioisomerse.g., 5-Trifluoromethyl Isomer"]; D --> F["High RegioselectivityDirect N-Arylation"]; E --> G{Difficult Purification}; F --> H[High Purity Product]; G --> H;
` Caption: Comparison of major synthetic pathways.
Troubleshooting Guide: From Symptoms to Solutions
This section is designed to help you diagnose and resolve specific impurity issues you may encounter during your synthesis.
Problem 1: Presence of an Isomeric Impurity
-
Symptom: You observe an additional peak in your HPLC or GC analysis with the same mass as your target product in LC-MS. Your ¹H or ¹⁹F NMR shows an extra set of signals, particularly a second singlet for the pyrazole proton and a second signal for the CF₃ group.
-
Probable Cause: This is the classic sign of regioisomer formation, most likely the 5-(trifluoromethyl)-1-(4-aminophenyl)-1H-pyrazole, if you have used a Knorr-type synthesis. The reaction of an unsymmetrical diketone with phenylhydrazine can result in a mixture of isomers.[4]
-
Recommended Actions:
-
Confirm the Diagnosis: Use 2D NMR techniques (like NOESY) to confirm the connectivity of the pyrazole proton to the aniline ring.
-
Switch Synthetic Strategy: The most robust solution is to abandon the Knorr route and adopt the Buchwald-Hartwig C-N coupling, which is regioselective.
-
Optimize Purification: If resynthesis is not an option, separating these isomers is challenging but possible.
-
Column Chromatography: Use a high-resolution silica gel and a shallow gradient of a solvent system like ethyl acetate/hexanes. Multiple columns may be necessary.[4]
-
Recrystallization: Attempt fractional recrystallization from various solvents. This is often an iterative process of trial and error.
-
-
Problem 2: Unreacted Starting Materials in the Final Product
-
Symptom: Your analytical data (NMR, LC-MS) clearly shows the presence of either 4-(trifluoromethyl)-1H-pyrazole or the 4-haloaniline derivative used in a Buchwald-Hartwig synthesis.
-
Probable Cause: The reaction has not gone to completion. This can be due to insufficient reaction time, too low a temperature, or deactivation of the palladium catalyst.
-
Recommended Actions:
-
Monitor the Reaction: Always track the consumption of the limiting reagent by TLC or LC-MS before quenching the reaction.
-
Optimize Reaction Conditions:
-
Time/Temperature: If the reaction stalls, consider increasing the temperature slightly or extending the reaction time.
-
Catalyst Loading: Catalyst deactivation can occur. A slightly higher catalyst loading (e.g., 1-2 mol %) might be necessary, but excessive amounts can lead to other side products.
-
-
Refine the Workup:
-
An acidic wash (e.g., 1M HCl) during the aqueous workup will protonate and extract the unreacted aniline derivative into the aqueous phase.
-
A basic wash (e.g., 1M NaOH) can help remove the unreacted, weakly acidic 4-(trifluoromethyl)-1H-pyrazole.
-
-
Problem 3: Product Discoloration (Dark Brown/Black Crude)
-
Symptom: The isolated crude product is a dark oil or solid, suggesting the presence of colored impurities or degradation.
-
Probable Cause: The aniline moiety is susceptible to oxidation, especially at elevated temperatures in the presence of air and residual palladium catalyst. This can form highly colored polymeric impurities.
-
Recommended Actions:
-
Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This is critical for palladium-catalyzed reactions to prevent both catalyst oxidation and aniline degradation.
-
Use Degassed Solvents: Oxygen dissolved in solvents can be a major culprit. Degas your reaction solvents by sparging with an inert gas or using a freeze-pump-thaw cycle.
-
Purification via Charcoal/Silica Plug: Before full chromatographic purification, dissolving the crude product in a suitable solvent and passing it through a short plug of activated charcoal or silica gel can effectively remove a significant amount of colored, high-molecular-weight impurities.
-
Table 1: Troubleshooting Summary
| Impurity/Issue Detected | Probable Cause | Recommended Action(s) |
| Regioisomer | Knorr synthesis pathway, lack of regiocontrol. | Switch to Buchwald-Hartwig synthesis; perform high-resolution chromatography. |
| Unreacted Starting Materials | Incomplete reaction; catalyst deactivation. | Monitor reaction to completion; optimize time/temp; use acidic/basic washes in workup. |
| Dehalogenated Aniline | Reductive dehalogenation side reaction in Pd coupling. | Use appropriate ligands (e.g., Xantphos); minimize reaction temperature.[5] |
| Product Discoloration | Oxidation of the aniline moiety. | Maintain a strict inert (N₂/Ar) atmosphere; use degassed solvents. |
Recommended Protocol for High-Purity Synthesis: Buchwald-Hartwig C-N Coupling
This protocol is designed to maximize yield and purity by leveraging the regioselectivity of modern cross-coupling chemistry.
Materials:
-
4-Bromoaniline
-
4-(Trifluoromethyl)-1H-pyrazole
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoaniline (1.0 eq), 4-(trifluoromethyl)-1H-pyrazole (1.2 eq), and Cesium Carbonate (2.0 eq).
-
Catalyst/Ligand Premix: In a separate vial under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq, 1 mol %) and Xantphos (0.02 eq, 2 mol %).
-
Reaction Assembly: Add the catalyst/ligand mixture to the Schlenk flask. Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent (4-bromoaniline).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes to yield 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline as a pure solid.
`dot graph TD; subgraph "Preparation (Inert Atmosphere)"; direction LR; P1["Add Reactants & Base(Aniline, Pyrazole, Cs₂CO₃)"]; P2["Add Catalyst & Ligand(Pd₂(dba)₃, Xantphos)"]; P3["Add Degassed Solvent(Dioxane)"]; end
` Caption: Workflow for the recommended Buchwald-Hartwig synthesis.
Analytical Methods for Quality Control
Effective troubleshooting is impossible without robust analytical data.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% TFA or formic acid) is a good starting point. Purity should be assessed by peak area percentage at an appropriate wavelength (e.g., 254 nm).[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying impurities. It provides both the retention time (from the LC) and the mass-to-charge ratio (from the MS), allowing for rapid identification of starting materials, isomers, and side products.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural confirmation of the final product and for identifying and quantifying impurities when their signals do not overlap with the product's signals.
By understanding the chemical principles behind the synthesis, anticipating common pitfalls, and employing robust analytical techniques, you can consistently produce high-purity 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline for your research and development needs.
References
- Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. (2025). Research Results in Pharmacology.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). MDPI.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central.
- Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. (2021).
- Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (n.d.). PubMed Central.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents | ScienceRise: Pharmaceutical Science [journals.uran.ua]
Technical Support Center: Catalyst Architectures for Trifluoromethyl Pyrazole Synthesis
Status: Operational Current Version: 2.4 (2025 Update) Operator: Senior Application Scientist
Welcome to the Fluorinated Heterocycle Technical Center
You have accessed the advanced troubleshooting and protocol guide for the synthesis of trifluoromethyl (
This guide moves beyond generic textbook chemistry. We address the specific failure points researchers encounter: regiochemical scrambling (1,3- vs. 1,5-isomers) and stalled late-stage functionalization .
Module 1: The Regioselectivity Conundrum (Cyclocondensation)
The Issue: "I am reacting a trifluoro-1,3-diketone with an aryl hydrazine. I need the 1,3-isomer (Celecoxib-like), but I keep getting a mixture or the 1,5-isomer. How do I flip the selectivity?"
The Technical Diagnosis: The regioselectivity is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the diketone carbonyls.
-
The
Effect: The group exerts a strong inductive effect ( ), making the adjacent carbonyl (C2) highly electrophilic. However, it also promotes hydrate formation, which can mask this reactivity. -
Hydrazine Dynamics: In aryl hydrazines (
), the terminal nitrogen ( ) is the harder nucleophile, while the internal nitrogen ( ) is softer and less reactive due to conjugation.
Troubleshooting Protocol: The "Salt Switch"
To invert your regioselectivity, you must alter the protonation state of the hydrazine.
| Desired Isomer | Catalyst/Additive System | Mechanism of Action |
| 1,5-Isomer ( | Free Hydrazine (Basic/Neutral) | The terminal |
| 1,3-Isomer ( | Hydrazine Hydrochloride ( | The acid protonates the hydrazine, reducing the nucleophilicity of the terminal nitrogen. Steric and electronic control shifts attack to the non-fluorinated carbonyl. |
Visualizing the Bifurcation:
Caption: Figure 1. The "Salt Switch" mechanism. Using the HCl salt of the hydrazine shifts the nucleophilic attack site, inverting the regioselectivity.
Advanced Catalyst Selection: If the "Salt Switch" yields are poor, employ Lewis Acid catalysis to activate the carbonyls differentially.
- (20 mol%): Excellent for stabilizing the intermediate hydrazone, favoring the 1,3-isomer.
- : High functional group tolerance; effective for sterically hindered diketones.
Module 2: Late-Stage C-H Trifluoromethylation
The Issue:
"I have a fully synthesized pyrazole core. I cannot rebuild it from scratch. How do I install a
The Technical Diagnosis:
Electrophilic trifluoromethylation is difficult due to the electron-deficient nature of pyrazoles. The solution is Radical Trifluoromethylation using the Langlois Reagent (
Protocol B: Metal-Mediated Oxidative Trifluoromethylation
-
Reagents: Substituted Pyrazole (1.0 equiv),
(3.0 equiv), (Catalyst/Oxidant). -
Solvent: DMSO/Water (3:1) - Critical for solubilizing the sulfinate salt.
-
Conditions: Room Temperature to
.
Step-by-Step Workflow:
-
Dissolve pyrazole in DMSO.
-
Add
(Langlois Reagent).[1] -
Add
portion-wise.[1] Note: The reaction will bubble ( release). -
Monitor via LC-MS.[2] The radical species is short-lived; if conversion stalls after 2 hours, add a second portion of reagent and oxidant.
Troubleshooting Table: Langlois Reaction
| Symptom | Probable Cause | Corrective Action |
| No Conversion | Oxidative Quenching | Degas solvents. Oxygen can quench the |
| Low Yield | Poor Solubility | Ensure water is present in the solvent mixture (DMSO/ |
| Regio-scrambling | Multiple reactive C-H sites | Block sensitive positions (C3/C5) with steric bulk or halogens if C4 targeting is desired. |
Module 3: The "Green" Alternative ([3+2] Cycloaddition)
The Issue: "I need to avoid metal contaminants entirely for a pharmaceutical intermediate."
The Solution: Use 2-bromo-3,3,3-trifluoropropene (BTP) as a dipolarophile. This is a catalyst-free route that reacts with nitrile imines (generated in situ) to form 5-trifluoromethylpyrazoles exclusively.[3]
Mechanism:
-
Hydrazonyl chloride + Base
Nitrile Imine (1,3-Dipole). -
Nitrile Imine + BTP
[3+2] Cycloaddition.[3] -
Elimination of HBr
Aromatized Pyrazole.
Key Advantage: This method is regiospecific for the 5-
Summary of Catalyst Performance
| Method | Catalyst/Reagent | Primary Target | Regioselectivity | Key Ref |
| Cyclocondensation | Free Hydrazine | 1,5-Isomer | High (Kinetic) | [1] |
| Cyclocondensation | Hydrazine | 1,3-Isomer | High (Thermodynamic) | [1] |
| C-H Functionalization | C4- | Moderate (Substrate dependent) | [2, 3] | |
| [3+2] Cycloaddition | None (Base only) | 5-Isomer | Exclusive | [4] |
References
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Source: PubMed / ACS Omega (2023). Insight: Defines the "Salt Switch" phenomenon where hydrazine hydrochlorides favor 1,3-isomers while free hydrazines favor 1,5-isomers.
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. Source: Journal of Organic Chemistry (2024). Insight: Modern protocols for handling trifluoromethyl hydrazine intermediates.
-
CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation... Part 1: Use of CF3SO2Na (Langlois Reagent). Source: Beilstein Journal of Organic Chemistry (2023). Insight: Comprehensive review of radical trifluoromethylation conditions and troubleshooting.
-
Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. Source: Journal of Organic Chemistry (2021).[3] Insight: Catalyst-free, green synthesis route using BTP industrial feedstock.[3]
Sources
Technical Support Center: 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Welcome to the technical support guide for 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this molecule. Here, we synthesize data from related structures and established chemical principles to offer predictive guidance for your experimental work. This guide will help you anticipate stability issues, design robust analytical methods, and troubleshoot common challenges encountered during forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary points of instability in the 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline molecule?
A1: The structure of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline contains two key moieties that are susceptible to degradation: the aniline ring and the pyrazole ring, connected by a nitrogen-phenyl bond.
-
Aniline Moiety: The amino group on the aniline ring is a primary site for oxidative degradation. Aromatic amines are known to be susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric products.[1][2] The trifluoromethyl group is generally stable but can influence the reactivity of the aniline ring.
-
Pyrazole-Aniline Linkage: The bond between the pyrazole nitrogen (N1) and the phenyl ring is a likely point of cleavage, particularly under hydrolytic (acidic or basic) and oxidative conditions. This type of cleavage is observed in structurally similar pharmaceutical compounds.[3]
-
Pyrazole Ring: While generally stable, the pyrazole ring can undergo photochemical rearrangements or fragmentation under high-energy conditions like UV light exposure.[4][5][6]
Q2: What are the predicted primary degradation products I should look for?
A2: Based on forced degradation studies of analogous compounds, the most probable primary degradation event is the cleavage of the N-phenyl bond.[3] This would yield two main products:
-
4-(trifluoromethyl)aniline: This is a known metabolite and a common degradant from parent compounds containing this moiety.[3][7] Its presence is a strong indicator of the primary degradation pathway.
-
4-(trifluoromethyl)-1H-pyrazole: The corresponding pyrazole fragment resulting from the cleavage.
Further degradation of these primary products can occur. For instance, 4-(trifluoromethyl)aniline may undergo oxidative deamination to form catechol derivatives or further react to form azo compounds under certain oxidative conditions.[2][8]
Q3: Under which conditions is the compound expected to be most unstable?
A3: The compound is predicted to be most susceptible to oxidative and acidic conditions .
-
Oxidative Stress: The presence of the aniline functional group makes the molecule vulnerable to oxidation by agents like hydrogen peroxide (H₂O₂).[3][9][10] This can lead to cleavage of the molecule and the formation of complex by-products.[1][2]
-
Acidic Hydrolysis: In acidic media, the nitrogen atoms in both the aniline and pyrazole moieties can be protonated, potentially labilizing the N-phenyl bond and leading to hydrolysis. Studies on similar compounds show significant degradation under acidic stress.[3]
-
Photolysis: While the pyrazole ring itself has some photochemical reactivity, significant degradation under photolytic stress would depend on the molecule's absorbance in the UV-Vis spectrum. It is a mandatory part of any forced degradation study as per ICH guidelines.[11]
The compound is expected to be relatively more stable under basic and thermal stress compared to acidic and oxidative conditions, though some degradation is still possible.[3]
Troubleshooting Your Degradation Studies
| Observed Issue | Potential Cause & Explanation | Recommended Action & Rationale |
| No significant degradation observed under stress conditions. | The stress condition (time, temperature, reagent concentration) may be too mild. The goal of forced degradation is to achieve 5-20% degradation to ensure the method is stability-indicating.[11] | Increase the severity of the stress. For hydrolysis, increase acid/base concentration or temperature. For oxidation, increase H₂O₂ concentration or reaction time. This ensures that potential degradation pathways are revealed. |
| Multiple, poorly resolved peaks in the HPLC chromatogram post-stress. | This often occurs under harsh oxidative or photolytic conditions, leading to the formation of numerous minor degradants or polymeric by-products.[1] | 1. Reduce Stress Severity: Decrease reagent concentration or exposure time to target 5-20% degradation of the parent peak. 2. Optimize HPLC Method: Employ a shallower gradient, change the organic modifier (e.g., from acetonitrile to methanol), or adjust the pH of the mobile phase to improve peak separation.[3] |
| A new peak appears and then disappears over time. | You may be observing an intermediate degradation product that is itself unstable under the applied stress and degrades further. | Perform a time-course study. Analyze samples at multiple, shorter time points (e.g., 2, 4, 8, 24 hours) to map the appearance and disappearance of transient intermediates. This is critical for accurately defining the degradation pathway. |
| Mass spectrometry (MS) data does not match expected degradants. | The degradation pathway may be more complex than simple cleavage. Unexpected reactions like dimerization, ring-opening, or reactions with buffers/solvents can occur. | Use high-resolution MS (HRMS) for accurate mass determination and elemental composition. Perform MS/MS (tandem mass spectrometry) on the parent compound and the unknown degradant to identify shared fragments, which can provide structural clues.[12] |
Predicted Degradation Pathways
The degradation of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is anticipated to proceed via several pathways depending on the nature of the environmental stress. The primary pathways are illustrated below.
Caption: Predicted degradation pathways under different stress conditions.
Detailed Experimental Protocols
For meaningful results, it is crucial to perform forced degradation studies in a systematic manner.[13][14] The following protocols are designed as a starting point and should be adapted based on the observed stability of the molecule. A stock solution of 1 mg/mL of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline in a suitable solvent (e.g., acetonitrile or methanol) is recommended.[11]
Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Protocol for Hydrolytic Degradation
-
Acid Hydrolysis:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Follow the incubation and sampling procedure as described for acid hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
Causality: The use of elevated temperature accelerates the degradation process, allowing for the observation of potential long-term hydrolytic instability in a shorter timeframe.[15] Neutralization is critical to stop the degradation reaction at the specific time point, ensuring accurate kinetic analysis.
Protocol for Oxidative Degradation
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Dilute with mobile phase for immediate HPLC analysis.
-
Causality: 3% H₂O₂ is a standard concentration for oxidative stress testing that is potent enough to induce degradation in susceptible molecules like aromatic amines without being overly aggressive, which could lead to non-representative degradation pathways.[3][15]
Protocol for Photolytic Degradation
-
Procedure:
-
Expose a solution (e.g., 0.1 mg/mL) and a thin layer of the solid compound to a light source that complies with ICH Q1B guidelines. This requires a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the light-exposed and dark control samples after the exposure period.
-
Causality: The ICH Q1B guideline ensures standardized and reproducible photostability testing.[11] The dark control is essential to differentiate between degradation caused by light versus thermal effects that may occur concurrently in the stability chamber.
Analytical Methodology: Stability-Indicating HPLC-UV Method
The development of a stability-indicating analytical method is paramount to accurately quantify the parent compound and separate it from all potential degradation products.[16]
| Parameter | Recommended Starting Conditions | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention and resolution for a wide range of aromatic compounds and their more polar degradants.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to ensure good peak shape for the amine-containing compounds and is compatible with mass spectrometry. |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent that provides good elution strength and low UV cutoff. |
| Gradient Elution | 10% B to 90% B over 20 minutes | A gradient is necessary to elute both polar degradation products and the more non-polar parent compound within a reasonable run time while achieving adequate separation. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Detection | UV-DAD at 254 nm and 280 nm | Diode Array Detection (DAD) allows for monitoring at multiple wavelengths and assessing peak purity, which is crucial for a stability-indicating method. |
| Column Temp. | 30 °C | Provides reproducible retention times by controlling a key experimental variable. |
References
-
Darwish, H. W., Attia, K. A., & El-Zeiny, M. B. (2022). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. BMC Chemistry. Available at: [Link]
-
Lyons, C. D., Katz, S., & Bartha, R. (1985). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9964, 4-(Trifluoromethyl)aniline. Available at: [Link]
-
Bahekar, J. V., & Shinde, D. B. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Lipczynska-Kochany, E. (2018). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. RSC Advances. Available at: [Link]
-
Baran, P. S., & O'Malley, D. P. (2005). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Angewandte Chemie International Edition. Available at: [Link]
-
Correa-Basurto, J., et al. (2015). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters. Available at: [Link]
-
Gornostaeva, E. A., & Koldobskii, G. I. (2004). Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. The Journal of Organic Chemistry. Available at: [Link]
-
Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. Pharmaceutical Technology. Available at: [Link]
-
European Medicines Agency. (2003). Stability testing of existing active substances and related finished products. Available at: [Link]
-
Padwa, A. (1974). Photochemical transformation of a pyrazole derivative into imidazoles. Journal of the American Chemical Society. Available at: [Link]
-
Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Trends in Gas Chromatography. Available at: [Link]
-
d’Acunzo, F., et al. (2018). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules. Available at: [Link]
-
Sharma, A. (2017). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Sobolewski, A. L., & Domcke, W. (2002). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics. Available at: [Link]
-
Bhatt, N. P., et al. (2018). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Singh, R., & Kumar, R. (2018). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
Chen, Y., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
- 16. jocpr.com [jocpr.com]
Technical Support Center: Optimizing HPLC Separation for Pyrazole Isomers
Welcome to the technical support center for the chromatographic separation of pyrazole isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth answers to frequently asked questions, robust troubleshooting advice for common experimental challenges, and validated protocols to streamline your method development process.
Separating pyrazole isomers is a frequent challenge due to their structural similarities, which often result in nearly identical physicochemical properties.[1] This guide will equip you with the scientific principles and practical strategies to overcome these challenges, whether you are dealing with positional isomers (regioisomers) or chiral enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in separating pyrazole isomers via HPLC?
Separating pyrazole isomers is often difficult because of their very similar physical and chemical characteristics.[1]
-
Regioisomers : These isomers can have extremely close polarities, making them hard to resolve using standard stationary phases.[1]
-
Enantiomers : Chiral isomers have identical physical properties in a non-chiral environment, which means specialized chiral stationary phases (CSPs) or chiral additives are necessary for their separation.[1][2]
Q2: Which HPLC mode is most effective for pyrazole isomer separation?
The choice of HPLC mode depends on the type of isomers you are separating:[1]
-
Reversed-Phase (RP-HPLC) : This is the most common starting point for separating regioisomers. C18 columns are widely used, often with mobile phases consisting of acetonitrile or methanol and water.[1] Acidic modifiers like formic acid, phosphoric acid, or trifluoroacetic acid (TFA) are frequently added to improve peak shape and selectivity.[1][3]
-
Normal-Phase (NP-HPLC) : While less common for analytical work, NP-HPLC can be effective for regioisomer separation, particularly when scaling up for preparative purification.[1][4] It typically uses a silica column with non-polar mobile phases like hexane/ethanol mixtures.[1][5]
-
Chiral Chromatography : This is essential for separating enantiomers.[6] Polysaccharide-based chiral stationary phases (CSPs) are highly effective.[1][7] This can be performed in normal-phase, polar organic, or reversed-phase modes depending on the specific CSP and analytes.[1][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) : For very polar pyrazole isomers that show little or no retention on C18 columns, HILIC is a valuable alternative.[8] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[8]
Q3: How does mobile phase pH affect the separation of pyrazole isomers?
Mobile phase pH is a critical parameter for ionizable compounds like pyrazoles.[9][10] Pyrazole itself is a weak base with a pKa of its conjugate acid around 2.5.[11][12][13]
-
Mechanism of Action : Adjusting the pH of the mobile phase changes the ionization state of the pyrazole isomers.[9][10] In their ionized (protonated) form, they are more polar and will have less retention on a reversed-phase column.[9] Conversely, in their neutral form, they are more hydrophobic and will be retained longer.
-
Practical Application : By carefully controlling the pH relative to the pKa of the isomers, you can significantly alter their retention times and potentially achieve separation.[14] Even small differences in the pKa values between isomers can be exploited to improve resolution. For basic pyrazoles, working at a pH 2 units above the pKa will ensure they are in their neutral form, while a pH 2 units below will ensure they are fully protonated.
Q4: What are the best starting stationary phases for pyrazole isomer separation?
The choice of stationary phase is crucial for achieving selectivity.
| Isomer Type | Recommended Stationary Phases | Rationale |
| Regioisomers | Standard C18 (L1 packing) | A good general-purpose starting point for reversed-phase HPLC.[1] |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions, which can be beneficial for aromatic compounds like pyrazoles. | |
| Pentafluorophenyl (PFP) | Provides unique selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions. | |
| Enantiomers | Polysaccharide-based CSPs (e.g., Lux Cellulose-2, Lux Amylose-2) | These have demonstrated excellent chiral recognition capabilities for a wide range of pyrazole derivatives.[1][7][15] |
Q5: When should I consider using supercritical fluid chromatography (SFC)?
SFC is a powerful technique for chiral separations and can be a "greener" alternative to normal-phase HPLC.[16][17] It often provides faster separations and higher efficiency than HPLC for chiral compounds.[17] If you are struggling with chiral separation using HPLC or need a high-throughput method, SFC is worth investigating.[17]
Troubleshooting Guide
This section addresses common problems encountered during the HPLC separation of pyrazole isomers.
Problem 1: Poor Resolution or Co-elution of Isomers
This is the most frequent challenge, especially with regioisomers of similar polarity.[1]
Logical Troubleshooting Workflow
Caption: Workflow for chiral method development.
References
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
- BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.
- Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
- Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
- Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- ResearchGate. (2015). Effect of Mobile Phase Composition and pH on HPLC Separation of Rhizome of Polygonum bistorta.
- Chromatography Forum. (2017). separation of positional isomers.
- Unspecified Source. (n.d.). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.
- National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Unspecified Source. (n.d.). HPLC Troubleshooting Guide.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
- SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Kumar, V., & Sharma, A. (2015). Current status of pyrazole and its biological activities. PMC.
- Sepuxianyun. (2025). Heterocycles Structural Analysis in HPLC Method Development.
- National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
- Unspecified Source. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
- ResearchGate. (2019). Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry.
- COSMOSIL. (n.d.). HPLC Column for Structual Isomers.
- ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole.
- Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
- ResearchGate. (2019). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC.
- International Journal of Science and Research (IJSR). (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- LCGC. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications.
- ResearchGate. (2012). Chemistry and Therapeutic Review of Pyrazole.
- Agilent. (n.d.). Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection Application Note.
- ResearchGate. (2013). Which is best column for analyzing oligomers in pyrazole compounds by HPLC?.
- The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.).
- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Pyrazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. separation of positional isomers - Chromatography Forum [chromforum.org]
- 5. ajol.info [ajol.info]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Characterization of Fluorinated Heterocycles
Welcome to the technical support center for the characterization of fluorinated heterocycles. As a Senior Application Scientist, I have compiled this guide to address common challenges and pitfalls encountered during the experimental analysis of these unique molecules. The incorporation of fluorine into heterocyclic scaffolds dramatically alters their physicochemical properties, impacting everything from metabolic stability to receptor binding affinity.[1][2][3] Consequently, these compounds require nuanced approaches for accurate characterization. This guide provides troubleshooting advice and in-depth explanations to ensure the integrity and reproducibility of your research.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. However, the presence of the ¹⁹F nucleus, with its high natural abundance and gyromagnetic ratio, introduces both opportunities and complexities.[4]
Frequently Asked Questions (FAQs)
Question 1: Why are the chemical shifts in my ¹⁹F NMR spectra inconsistent and difficult to compare with literature values?
Answer: This is a prevalent issue stemming from improper referencing of ¹⁹F NMR spectra. Unlike ¹H NMR where tetramethylsilane (TMS) is a universally accepted internal standard, a single, universally adopted internal standard for ¹⁹F NMR is lacking.[5] Spectrometer-based indirect referencing is often inconsistent, leading to deviations greater than 1 ppm between different instruments and laboratories.[6]
Causality & In-Depth Explanation: The large chemical shift dispersion of ¹⁹F compounds makes it challenging to find a single reference that is suitable for all samples.[5] The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment, which can be influenced by solvent, temperature, and concentration.[7][8] Without a consistent internal reference point, spectra can appear shifted, making comparisons to literature data unreliable.
Troubleshooting Protocol: Consistent Referencing of ¹⁹F NMR Spectra
-
Selection of an Internal Standard: Choose an inert, fluorinated compound with a single, sharp resonance that does not overlap with your analyte signals. Common choices include trifluorotoluene (TFT) or hexafluorobenzene (C₆F₆).
-
Sample Preparation:
-
Accurately weigh and add a small, known amount of the internal standard to your sample.
-
Ensure complete dissolution and homogeneity.
-
-
Data Acquisition:
-
Acquire your ¹⁹F NMR spectrum as usual.
-
-
Data Processing:
-
Reference the spectrum by setting the chemical shift of your internal standard to its known value (e.g., δ = -63.72 ppm for C₆F₅CF₃ relative to CFCl₃).
-
-
Reporting:
-
Always report the internal standard used and its concentration in your experimental details to ensure reproducibility.
-
Diagram: Workflow for Consistent ¹⁹F NMR Referencing
Caption: Workflow for consistent ¹⁹F NMR referencing.
Question 2: My ¹H and ¹³C NMR spectra of fluorinated heterocycles are incredibly complex with extensive splitting. How can I simplify them for easier interpretation?
Answer: The complexity arises from heteronuclear coupling between ¹H/¹³C and ¹⁹F nuclei, which can occur over multiple bonds. These ¹H-¹⁹F and ¹³C-¹⁹F coupling constants (J-coupling) can be as large as or even larger than ¹H-¹H couplings, leading to overlapping multiplets that are difficult to decipher.[9][10]
Causality & In-Depth Explanation: The magnitude of J-coupling is dependent on the number of intervening bonds and the dihedral angle between the coupled nuclei. In fluorinated heterocycles, through-space couplings can also be observed. The presence of multiple fluorine atoms can lead to complex second-order effects, further complicating the spectra.
Troubleshooting Guide: Deciphering Complex Spectra
| Problem | Recommended Experiment | Expected Outcome |
| Overlapping ¹H multiplets due to ¹H-¹⁹F coupling | ¹H{¹⁹F} decoupled NMR | Simplification of ¹H signals by removing ¹H-¹⁹F coupling, revealing the underlying ¹H-¹H coupling patterns. |
| Ambiguous ¹³C signals due to ¹³C-¹⁹F coupling | ¹³C{¹⁹F} decoupled NMR | Sharpens ¹³C signals into singlets (if ¹H decoupled as well), aiding in chemical shift assignment. |
| Difficulty in assigning which proton is coupled to which fluorine | 2D ¹H-¹⁹F HETCOR | Provides correlation peaks between directly coupled ¹H and ¹⁹F nuclei.[11][12] |
| Identifying long-range ¹H-¹⁹F couplings | 2D ¹H-¹⁹F HMBC | Reveals correlations between protons and fluorines that are two or three bonds apart. |
Experimental Protocol: ¹H{¹⁹F} Decoupling
-
Spectrometer Setup: Ensure your NMR spectrometer is equipped with a probe capable of ¹⁹F decoupling.
-
Experiment Selection: Choose a standard proton experiment (e.g., zg) and navigate to the decoupling settings.
-
Decoupling Parameters:
-
Set the decoupler frequency to the center of the ¹⁹F spectral region.
-
Use a broad decoupling bandwidth to cover all fluorine resonances.
-
Optimize the decoupling power to achieve effective decoupling without excessive sample heating.
-
-
Acquisition: Run the ¹H experiment with the ¹⁹F decoupler turned on.
-
Comparison: Compare the decoupled spectrum to the standard ¹H spectrum to identify the multiplets that have collapsed and thereby deduce the ¹H-¹⁹F coupling patterns.
Question 3: I am not observing the expected B-F splitting in the ¹¹B or ¹⁹F NMR of my boron-containing fluorinated heterocycle. Why is this?
Answer: The absence of expected B-F splitting is often due to the quadrupolar nature of the boron nucleus. Boron has two NMR-active isotopes, ¹¹B (I=3/2) and ¹⁰B (I=3), both of which are quadrupolar. Quadrupolar nuclei have a non-spherical charge distribution, which leads to rapid relaxation mechanisms. This rapid relaxation can average the coupling interaction to zero, resulting in the absence of observable splitting.[13]
Causality & In-Depth Explanation: The rate of quadrupolar relaxation is dependent on the symmetry of the electric field gradient at the nucleus. In highly symmetrical molecules (e.g., BF₄⁻), the electric field gradient is small, and coupling may be observed. However, in less symmetrical environments, which is common for fluorinated heterocycles containing boron, the relaxation is very efficient, leading to broad lines and the disappearance of fine structure from J-coupling.
Troubleshooting Steps:
-
Lower the Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the quadrupolar relaxation rate, potentially allowing for the resolution of coupling.
-
Use a High-Field Spectrometer: Higher magnetic fields can improve the resolution and may help in observing the coupling.
-
Consider the Molecular Symmetry: Be aware that for asymmetrical molecules, the absence of B-F splitting is a common observation and not necessarily indicative of a failed experiment or incorrect structure.
Section 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. Fluorinated heterocycles often exhibit unique fragmentation patterns.
Frequently Asked Questions (FAQs)
Question 1: The fragmentation pattern of my fluorinated heterocycle in the mass spectrum is unusual and doesn't follow typical fragmentation rules for non-fluorinated analogues. Why?
Answer: The high electronegativity and strength of the C-F bond significantly influence the fragmentation pathways of fluorinated heterocycles. Perfluorinated compounds, in particular, show very different mass spectra compared to their hydrocarbon counterparts.[14]
Causality & In-Depth Explanation:
-
Dominance of CF₃⁺: In many perfluorinated compounds, the CF₃⁺ ion is the most abundant.[14]
-
Absence of Molecular Ion: The molecular ion peak is often very small or absent in the spectra of perfluoroparaffins.[14]
-
Rearrangements: Fluorine atoms can participate in rearrangements, leading to unexpected fragment ions.
-
Loss of HF: For compounds containing both hydrogen and fluorine, the loss of a neutral hydrogen fluoride (HF) molecule is a common fragmentation pathway.
Troubleshooting Guide: Interpreting MS of Fluorinated Heterocycles
-
Look for Characteristic Ions: Be aware of common fluorinated fragments like CF₃⁺ (m/z 69) and C₂F₅⁺ (m/z 119).
-
Consider Neutral Losses: Look for losses of HF (20 Da), CO (28 Da), and other small neutral molecules.[15]
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the exact mass of the molecular ion and fragments. This will allow you to determine the elemental composition and confirm the presence of fluorine.
-
Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion and fragment it further to establish fragmentation pathways and gain more structural information.
Diagram: Common Fragmentation Pathways
Caption: Common fragmentation pathways for fluorinated heterocycles.
Question 2: I am having trouble with the sample preparation for the analysis of fluorinated compounds by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). What are the common pitfalls?
Answer: Sample preparation for ICP-MS analysis of fluorinated compounds is challenging due to the volatility of hydrogen fluoride (HF), which can form during wet digestion methods, leading to non-quantitative recoveries.[16]
Causality & In-Depth Explanation: Wet digestion methods often involve heating the sample with strong acids. If the sample contains fluorine and there are sources of protons (e.g., from the sample matrix or the acid itself), volatile HF can be formed and lost from the sample, resulting in an underestimation of the fluorine content.
Troubleshooting Protocol: ICP-MS Sample Preparation
-
Method Selection:
-
Combustion Methods: Consider using combustion-based methods like oxygen bomb combustion or microwave-induced combustion. These methods are effective but can potentially alter the sample composition.[16]
-
Pyrohydrolysis: This technique can be effective for decomposing the sample while trapping the fluorine.[16]
-
-
Wet Digestion with Caution:
-
If wet digestion is necessary, use sealed digestion vessels to prevent the escape of volatile HF.
-
Consider the addition of a boron-containing compound to the digestion mixture to complex with the fluoride ions and form the more stable tetrafluoroborate anion (BF₄⁻).
-
-
Matrix-Matching: Ensure that your calibration standards are matrix-matched to your samples to account for any potential interferences.
Section 3: Chromatography
Chromatographic techniques are essential for the purification and analysis of fluorinated heterocycles. The unique properties of fluorine can significantly alter the chromatographic behavior of these molecules.
Frequently Asked Questions (FAQs)
Question 1: My fluorinated heterocycle shows unexpected retention behavior on a standard C18 reversed-phase HPLC column. Sometimes it elutes much earlier than expected, and other times it is strongly retained.
Answer: The retention of fluorinated compounds on traditional reversed-phase columns can be complex and unpredictable. The high electronegativity and low polarizability of fluorine can reduce van der Waals interactions with the C18 stationary phase, leading to decreased retention compared to non-fluorinated analogues of similar size.[17] However, other interactions can also come into play.
Causality & In-Depth Explanation:
-
Hydrophobicity: While fluorine is often considered to increase lipophilicity, this does not always translate to increased retention in reversed-phase chromatography. The "fluorous effect" can lead to reduced interaction with hydrocarbonaceous stationary phases.
-
Dipole-Dipole Interactions: The introduction of fluorine can create strong molecular dipoles, which can lead to interactions with residual silanols on the silica surface of the stationary phase, causing peak tailing and increased retention.
-
pH Effects: The pKa of basic nitrogen atoms in a heterocycle can be significantly lowered by the presence of electron-withdrawing fluorine atoms.[1][2][3] This can alter the ionization state of the molecule at a given mobile phase pH, drastically affecting its retention.
Troubleshooting Guide: Optimizing HPLC Separations
| Issue | Potential Solution | Rationale |
| Poor retention on C18 | Use a fluorinated stationary phase (e.g., PFP, F5) | Fluorinated phases can offer alternative selectivity through dipole-dipole, π-π, and charge-transfer interactions, often leading to better retention and resolution of fluorinated and halogenated compounds.[17] |
| Peak tailing | Adjust mobile phase pH; use a high-purity, end-capped column | Changing the pH can suppress the ionization of the analyte or residual silanols. High-purity silica with minimal residual silanols reduces secondary interactions. |
| Co-elution with impurities | Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) and organic modifiers (acetonitrile, methanol) | Different stationary phases and mobile phases will alter the selectivity of the separation, allowing for the resolution of co-eluting peaks. |
Experimental Protocol: Method Development for a Novel Fluorinated Heterocycle
-
Initial Scouting:
-
Start with a generic gradient on a C18 column (e.g., 5-95% acetonitrile in water with 0.1% formic acid).
-
Analyze the peak shape and retention time.
-
-
Stationary Phase Screening:
-
If the initial separation is poor, screen other stationary phases such as a Pentafluorophenyl (PFP) phase.
-
-
Mobile Phase Optimization:
-
Adjust the mobile phase pH to control the ionization state of your analyte.
-
Try different organic modifiers (e.g., methanol instead of acetonitrile) as this can change the selectivity.
-
-
Gradient Optimization:
-
Once a suitable stationary and mobile phase combination is found, optimize the gradient slope and time to achieve the desired resolution.
-
Section 4: X-ray Crystallography
Obtaining a high-quality crystal structure is the gold standard for unambiguous structure determination. However, fluorinated heterocycles can present unique challenges in crystallization.
Frequently Asked Questions (FAQs)
Question 1: I am struggling to obtain high-quality crystals of my fluorinated heterocycle suitable for X-ray diffraction.
Answer: The introduction of fluorine can alter the intermolecular interactions that are crucial for crystal lattice formation. This can make crystallization more challenging compared to non-fluorinated analogues.
Causality & In-Depth Explanation:
-
Altered Intermolecular Interactions: Fluorine is a poor hydrogen bond acceptor. The replacement of a hydrogen atom with fluorine can disrupt favorable hydrogen bonding networks that might have existed in the non-fluorinated parent molecule.
-
Fluorine-Fluorine Repulsion: Electrostatic repulsion between electron-rich fluorine atoms on adjacent molecules can hinder crystal packing.
-
Disorder: The trifluoromethyl (CF₃) group is particularly prone to rotational disorder within the crystal lattice, which can negatively impact the quality of the diffraction data.
Troubleshooting Guide: Crystallization of Fluorinated Heterocycles
-
Solvent Screening: Broaden your solvent screen extensively. Consider solvents that can engage in halogen bonding or other specific interactions with the fluorine atoms.
-
Co-crystallization: Attempt to co-crystallize your compound with a molecule that can form strong, directional interactions (e.g., a strong hydrogen bond donor if your molecule has an acceptor site).
-
Utilize Fluorinated Solvents: In some cases, using fluorinated solvents for crystallization can promote favorable "fluorous-fluorous" interactions that aid in crystal packing.
-
Data Collection at Low Temperature: Collecting diffraction data at cryogenic temperatures (e.g., 100 K) can help to mitigate issues with disorder by "freezing out" the different conformations.[18]
References
- Advances in X-ray crystallography methods to study structural dynamics of macromolecules.
-
Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Available from: [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Available from: [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega. Available from: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International - Chromatography Online. Available from: [Link]
-
Solving problems fluorine 19F with NMR spectroscopy - PubMed. Available from: [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. Available from: [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - NIH. Available from: [Link]
-
Solving problems fluorine 19F with NMR spectroscopy - ResearchGate. Available from: [Link]
-
Common Problems in Protein X-ray Crystallography and How to Solve Them. Available from: [Link]
-
Why we are unable to see B-F splittings in 11B or 19F NMR? - ResearchGate. Available from: [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au - ACS Publications. Available from: [Link]
-
Fluorine in heterocyclic chemistry - ResearchGate. Available from: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Frequent Pitfalls in the Characterization of Electrodes Designed for Electrochemical Energy Conversion and Storage - PubMed. Available from: [Link]
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - NIH. Available from: [Link]
-
(PDF) SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. Available from: [Link]
-
Flow electrochemistry: a safe tool for fluorine chemistry - RSC Publishing. Available from: [Link]
-
Influence of fluorine substituents on the NMR properties of phenylboronic acids | Request PDF - ResearchGate. Available from: [Link]
-
Need help understanding this 1H NMR : r/chemhelp - Reddit. Available from: [Link]
-
(PDF) Chirality Sensing of N-Heterocycles via 19 F NMR - ResearchGate. Available from: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
-
Mass spectra of fluorocarbons. Available from: [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds - PMC - PubMed Central. Available from: [Link]
-
NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4 - Loughborough University Research Repository. Available from: [Link]
-
x Ray crystallography - PMC - PubMed Central - NIH. Available from: [Link]
-
19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes | JACS Au - ACS Publications. Available from: [Link]
-
Fluorine NMR. Available from: [Link]
-
Fluorinated Heterocycles - ResearchGate. Available from: [Link]
-
Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy - PubMed. Available from: [Link]
-
Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed. Available from: [Link]
-
Future challenges and opportunities with fluorine in drugs? - ResearchGate. Available from: [Link]
-
Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins - MDPI. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link]
-
How to interpret the 19F NMR spectra - Quora. Available from: [Link]
-
PSYCHE to Evaluate 1H-19F Coupling Constants - University of Ottawa NMR Facility Blog. Available from: [Link]
-
Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - MDPI. Available from: [Link]
-
Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis | Journal of Chromatographic Science | Oxford Academic. Available from: [Link]
-
Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused - American Chemical Society. Available from: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]
-
Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients - ResearchGate. Available from: [Link]
-
Mass Spectrometry: Fragmentation Mechanisms - YouTube. Available from: [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biophysics.org [biophysics.org]
- 9. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 10. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 11. rsc.org [rsc.org]
- 12. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. mdpi.com [mdpi.com]
- 16. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazole Metabolic Stability Optimization
Topic: Enhancing the metabolic stability of pyrazole-based inhibitors Ticket ID: PYR-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
Welcome to the Pyrazole Optimization Hub
You are likely here because your pyrazole-based lead compound is showing rapid clearance (
This guide provides a diagnostic framework to identify why your compound is unstable and specific medicinal chemistry tactics to fix it.
Module 1: Diagnostic Troubleshooting
Before synthesizing new analogs, you must identify the metabolic "soft spot." Use this logic flow to determine if your instability is driven by Phase I (Oxidation) or Phase II (Conjugation) metabolism.
The "Hidden" Pyrazole Trap: Standard microsomal stability assays (using NADPH) often miss pyrazole instability because they only screen for Cytochrome P450 (CYP) activity. Pyrazoles are notorious for N-glucuronidation , a Phase II reaction mediated by UGT enzymes (specifically UGT1A4), which requires hepatocytes or microsomes fortified with UDPGA.
Diagnostic Workflow
Figure 1: Diagnostic logic to distinguish between CYP-mediated oxidation and UGT-mediated glucuronidation.
Module 2: Tactical Solutions (Medicinal Chemistry)
Once the mechanism is identified, apply these specific structural modifications.
Scenario A: The Problem is N-Glucuronidation (Phase II)
Mechanism: The unsubstituted nitrogen (NH) on the pyrazole ring is a nucleophile attacked by UGT enzymes.
| Strategy | Mechanism of Action | Implementation Example |
| N-Alkylation / Arylation | Directly removes the nucleophilic NH handle, preventing conjugation. | Replace Pyrazole-NH with N-Methyl or N-Ethyl . |
| Steric Hindrance | Bulky groups adjacent to the NH prevent the UGT enzyme from docking. | Introduce a t-Butyl or CF3 group at the C3/C5 position. |
| Electronic Deactivation | Reducing electron density on the Nitrogen makes it a poorer nucleophile.[1] | Add an ortho-Fluorine on the adjacent phenyl ring (if N-phenyl pyrazole). |
Scenario B: The Problem is CYP Oxidation (Phase I)
Mechanism: The electron-rich pyrazole ring or its alkyl side chains are oxidized by P450s.
| Strategy | Mechanism of Action | Implementation Example |
| Fluorination (Ring) | Fluorine is electron-withdrawing, deactivating the ring toward oxidative attack. | Substitute C4-H with C4-F . |
| Metabolic Blocking | Blocks the specific site of hydroxylation (Metabolic Soft Spot). | Replace a labile methyl group (-CH3) with -CF3 or -CHF2 . |
| Lower Lipophilicity (LogP) | Reduces affinity for CYP enzymes (which prefer lipophilic substrates). | Introduce polar groups (e.g., Oxetane , Pyridine bioisostere). |
Case Study Data: Impact of Fluorination
Effect of Fluorine substitution on an N-phenyl pyrazole inhibitor:
| Compound Variant | Structure Modification | Microsomal Stability ( | Hepatocyte Stability ( | Outcome |
| Comp 1 (Parent) | Unsubstituted Phenyl | 45 min | 12 min | Phase II Liability (Glucuronidation) |
| Comp 2 | Ortho-Fluorine on Phenyl | 48 min | >120 min | Stabilized. F-atom reduces N-nucleophilicity. |
| Comp 3 | Para-Fluorine on Phenyl | 46 min | 15 min | No Effect. Too far to influence the Pyrazole N. |
Module 3: Validation Protocol (Microsomal Stability)
Use this protocol to validate your design changes. Critical Note: To test for Glucuronidation in microsomes, you must add UDPGA and Alamethicin. The standard protocol below tests for CYP stability (Phase I).
Standard Operating Procedure (SOP): HLM Stability Assay
Reagents:
-
Test Compound: 10 mM stock in DMSO.
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.
-
Cofactor: NADPH Regenerating System (or 1 mM NADPH final).
-
Quench Solution: 100% Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Workflow:
Figure 2: Step-by-step workflow for the microsomal stability assay.
Step-by-Step Protocol:
-
Preparation: Dilute HLMs to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Dosing: Add Test Compound to a final concentration of 1 µM .
-
Why 1 µM? To ensure you are below
(linear kinetics) and avoid enzyme saturation. -
DMSO Limit: Keep final DMSO < 0.1% to avoid inhibiting CYPs.
-
-
Pre-incubation: Warm mixture to 37°C for 5 minutes.
-
Initiation: Add NADPH (1 mM final) to start the reaction.[2]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard). Vortex.
-
Processing: Centrifuge at 4,000 rpm for 15 min to pellet protein. Inject supernatant into LC-MS/MS.[2][3]
-
Calculation: Plot
vs. Time. The slope is .
Module 4: Frequently Asked Questions (FAQs)
Q1: Why does adding a Fluorine atom improve metabolic stability? A: Fluorine exerts two effects:
-
Steric Blocking: The C-F bond is short but strong (
), preventing the enzyme from accessing that specific carbon for oxidation. -
Electronic Deactivation: Fluorine is highly electronegative. It pulls electron density away from the ring (inductive effect), making the ring less susceptible to oxidative attack by the electrophilic heme iron of CYP450.
Q2: My compound is stable in microsomes but clears rapidly in vivo. Why? A: You are likely missing Phase II metabolism . Microsomes (unless fortified with UDPGA) primarily test for CYP oxidation. Pyrazoles often undergo direct N-glucuronidation.[4][5] Switch to a Hepatocyte Stability Assay , which contains the full complement of Phase I and Phase II enzymes.
Q3: Can I just block the Nitrogen with a Methyl group? A: Yes, N-methylation effectively stops N-glucuronidation. However, be careful: this changes the hydrogen bond donor/acceptor profile of your molecule, which might kill potency against your target kinase. If the NH is critical for binding, try "shielding" it with a bulky ortho-substituent on the adjacent ring instead of replacing it.
References
-
Dragovich, P. S., et al. (2003). "Structure-based design of novel, potent, and orally bioavailable inhibitors of rhinovirus 3C protease." Journal of Medicinal Chemistry.
-
Palani, A., et al. (2002).[6] "Discovery of 4-[(Z)-(4-bromophenyl)(ethoxyimino)methyl]-1'-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): An orally bioavailable CCR5 antagonist." Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Dalvie, D., et al. (2002). "Glucuronidation of the pyrazole derivative, 5-[3-(2,5-dichloro-4,6-dimethyl-1-oxido-3-pyridinyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one, by human liver microsomes." Drug Metabolism and Disposition.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. nedmdg.org [nedmdg.org]
HPLC Method Validation for 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline Purity: A Comparative Technical Guide
Executive Summary & Strategic Rationale
The analysis of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline (hereafter referred to as TFPA ) presents a classic chromatographic challenge: balancing the retention of a highly lipophilic fluorinated moiety with the peak symmetry of a basic aniline group. TFPA is a critical structural motif in the synthesis of androgen receptor antagonists and other fluorinated pharmaceutical intermediates.
This guide moves beyond generic "cookbook" methods. We compare a standard isocratic approach against an Optimized Gradient Method using Trifluoroacetic Acid (TFA) buffering . The data demonstrates that while standard methods suffer from peak tailing and variable retention times due to silanol interactions, the optimized protocol delivers superior resolution, sharper peak shapes, and robust ICH Q2(R1/R2) validation compliance.
Method Comparison: The Case for Optimization
The following comparison highlights the performance gap between a generic "starting point" method and the proposed validated method.
Table 1: Comparative Performance Metrics
| Feature | Method A: Generic Isocratic | Method B: Optimized Gradient (Recommended) |
| Column | Standard C18 (5 µm, porous) | Core-Shell C18 (2.6 µm, end-capped) |
| Mobile Phase | Methanol : Water (70:30) | 0.1% TFA in Water : Acetonitrile |
| Elution Mode | Isocratic | Linear Gradient |
| Peak Symmetry (Tailing Factor) | 1.8 – 2.2 (Poor) | 0.95 – 1.15 (Excellent) |
| Resolution (Rs) from Impurities | < 1.5 (Co-elution risk) | > 3.0 (Baseline separation) |
| Run Time | 25 minutes | 12 minutes |
| Mechanistic Insight | Unbuffered silanols interact with the aniline amine, causing tailing. | TFA forms an ion pair with the amine and suppresses silanols, sharpening the peak. |
Mechanistic Insight: Why Method B Works
To understand the superiority of Method B, we must visualize the molecular interactions occurring within the column. The aniline moiety is basic (pKa ~4.6), making it prone to secondary interactions with residual silanol groups on the silica support.
Diagram 1: Separation Mechanism & Silanol Suppression
Caption: Mechanism of Action. TFA acts as a dual-agent: it suppresses silanol ionization (preventing tailing) and increases the hydrophobicity of the protonated aniline via ion-pairing, improving peak shape.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. If system suitability criteria are not met, the run is automatically flagged as invalid.
Reagents & Equipment
-
Reference Standard: TFPA (>99.5% purity).[1]
-
Solvents: HPLC Grade Acetonitrile (ACN) and Water.[2]
-
Buffer Additive: Trifluoroacetic Acid (TFA), spectroscopy grade.
-
Column: Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent Core-Shell column.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.2 mL/min |
| Column Temp | 40°C (Controls viscosity and kinetics) |
| Injection Vol | 5 µL |
| Detection | UV-PDA at 254 nm (Secondary: 210 nm for impurities) |
| Mobile Phase A | 0.1% TFA in Water (v/v) |
| Mobile Phase B | 0.1% TFA in Acetonitrile (v/v) |
Gradient Program
| Time (min) | % Mobile Phase B | Comment |
| 0.0 | 30 | Initial Hold |
| 8.0 | 90 | Elution of TFPA & Lipophilic Impurities |
| 9.0 | 90 | Wash |
| 9.1 | 30 | Re-equilibration |
| 12.0 | 30 | Ready for next injection |
Validation Results (Representative Data)
The following data represents the expected performance characteristics when validating this method according to ICH Q2(R1) guidelines [1].
System Suitability
Criteria: Tailing Factor < 1.5, Theoretical Plates > 5000, %RSD < 2.0%
| Injection # | Retention Time (min) | Area (mAU*s) | Tailing Factor |
| 1 | 5.42 | 1,245,030 | 1.08 |
| 2 | 5.41 | 1,244,890 | 1.09 |
| 3 | 5.43 | 1,246,100 | 1.08 |
| 4 | 5.42 | 1,245,550 | 1.07 |
| 5 | 5.42 | 1,244,980 | 1.08 |
| Mean | 5.42 | 1,245,310 | 1.08 |
| % RSD | 0.14% | 0.04% | -- |
| Result | Pass | Pass | Pass |
Linearity
Range: 50% to 150% of target concentration (0.5 mg/mL).
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998
Accuracy (Recovery Studies)
Spiked recovery at 80%, 100%, and 120% levels.
| Spike Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.1 | 100.2% |
| 120% | 60.0 | 59.7 | 99.5% |
| Average | 99.7% |
Validation Workflow Logic
To ensure compliance, follow this logical decision tree during the validation process.
Diagram 2: ICH Q2 Validation Workflow
Caption: Step-by-step logic for validating the TFPA purity method. Failure at any diamond node requires a loop-back to method development.
Discussion & Troubleshooting
Why 0.1% TFA?
While phosphate buffers (pH 2.5) are a viable alternative, they are non-volatile and incompatible with LC-MS. TFA provides the necessary low pH to protonate the aniline (preventing silanol interaction) while remaining volatile for potential Mass Spectrometry identification of impurities [2].
Handling the "Trifluoromethyl" Group
The
Impurity Profiling
Common impurities for this synthesis include unreacted 4-(trifluoromethyl)phenylhydrazine or aniline precursors. The gradient method described above (Section 4.3) is specifically tuned to elute these more polar precursors early (2-4 mins) while retaining the target TFPA product (5.4 mins).
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][4][5]
-
Center for Drug Evaluation and Research (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[3][5]
-
PubChem. 4-(Trifluoromethyl)aniline Compound Summary. (Used for pKa and structural property verification).
Sources
- 1. data.epo.org [data.epo.org]
- 2. US10513504B2 - Processes for the preparation of apalutamide and intermediates thereof - Google Patents [patents.google.com]
- 3. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Official web site : ICH [ich.org]
A Senior Application Scientist's Guide to the Comparative Analysis of Pyrazole-Based Kinase Inhibitors
For the discerning researcher in drug discovery, the pyrazole scaffold represents a "privileged" structure, a foundational framework upon which a multitude of potent and selective kinase inhibitors have been built. Its remarkable versatility in establishing critical hydrogen bonds within the ATP-binding pocket of kinases has cemented its status as a cornerstone of modern medicinal chemistry. This guide offers an in-depth comparative analysis of key pyrazole-based kinase inhibitors, grounded in experimental data and field-proven insights, to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Pyrazole Core: An Anchor for Kinase Inhibition
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, provides an ideal anchor for engaging with the hinge region of the kinase domain. This interaction mimics the adenine moiety of ATP, the natural substrate for kinases. The true elegance of the pyrazole scaffold lies in the ability to strategically decorate its various positions with substituents that fine-tune potency, selectivity, and pharmacokinetic properties. This modularity has given rise to a diverse array of inhibitors targeting a wide spectrum of kinases implicated in diseases ranging from cancer to inflammatory disorders.[1]
A Comparative Look at Clinically-Relevant Pyrazole-Based Kinase Inhibitors
To illustrate the diverse therapeutic applications of the pyrazole scaffold, we will conduct a comparative analysis of three landmark inhibitors: Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor; Ruxolitinib , a selective Janus kinase (JAK) inhibitor; and Crizotinib , an inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1.
Table 1: Comparative Inhibitory Profile of Selected Pyrazole-Based Kinase Inhibitors
| Inhibitor | Primary Kinase Targets | Select FDA-Approved Indications | Core Mechanism of Action | Reported IC50 (nM) |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | Renal Cell Carcinoma, Gastrointestinal Stromal Tumor | ATP-competitive inhibitor of multiple receptor tyrosine kinases | VEGFR2: 80, PDGFRβ: 2, c-KIT: a few nM (cell-based)[2][3] |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease | ATP-competitive inhibitor of Janus kinases | JAK1: 3.3, JAK2: 2.8[1][4][5] |
| Crizotinib | ALK, ROS1, MET | Non-Small Cell Lung Cancer | ATP-competitive inhibitor of ALK, ROS1, and MET | ALK: ~50 (cell-based), ROS1: efficacy demonstrated, MET: high-level amplification sensitive[6][7] |
Note: IC50 values are highly dependent on assay conditions and can vary between studies. The values presented are representative figures from published literature.
Dissecting the Mechanism and Selectivity
Sunitinib embodies the "multi-targeted" approach. Its broader activity against several RTKs involved in angiogenesis and tumor cell proliferation makes it a potent anti-cancer agent, though this can also contribute to a wider range of off-target effects.[8][9]
Ruxolitinib , in contrast, showcases the potential for achieving high selectivity. By specifically targeting the JAK1 and JAK2 enzymes in the JAK-STAT signaling pathway, it effectively modulates the inflammatory responses central to myeloproliferative neoplasms with a more focused safety profile.[1][4]
Crizotinib highlights the serendipitous nature of drug discovery. Initially developed as a c-MET inhibitor, its potent activity against ALK and ROS1 fusion proteins transformed the treatment landscape for specific subsets of non-small cell lung cancer.[7]
Essential Experimental Workflows for Kinase Inhibitor Characterization
A rigorous and multi-faceted experimental approach is non-negotiable for the comprehensive evaluation of kinase inhibitors. This involves a synergistic combination of biochemical assays to determine intrinsic potency and cellular assays to confirm on-target activity in a physiological context.
Biochemical Potency Determination: The In Vitro IC50 Assay
The half-maximal inhibitory concentration (IC50) remains a gold-standard metric for quantifying the in vitro potency of a kinase inhibitor. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, providing a direct correlation with kinase activity.[10][11]
Detailed Experimental Protocol: In Vitro Kinase IC50 Determination using ADP-Glo™
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable 1X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[12]
-
Enzyme and Substrate: Dilute the recombinant kinase (e.g., JAK2) and its corresponding substrate peptide to their optimal concentrations (predetermined through enzyme and substrate titrations) in the kinase buffer.[13]
-
ATP Solution: Prepare a stock solution of ATP (e.g., 10 mM) in ATP-free buffer. The final concentration in the assay should ideally be at or near the Km of the kinase for ATP to accurately reflect competitive inhibition.
-
Inhibitor Dilution Series: Prepare a serial dilution of the pyrazole-based inhibitor (e.g., Ruxolitinib) in 100% DMSO. Subsequently, create an intermediate dilution plate in kinase buffer to achieve the final desired concentrations with a constant DMSO percentage (typically ≤1%).
-
-
Assay Execution (384-well plate format):
-
Add 2.5 µL of the inhibitor dilutions or vehicle (DMSO in kinase buffer) to the appropriate wells of a white, low-volume 384-well plate.
-
Add 2.5 µL of the enzyme solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13][14]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[12]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the high (no inhibitor) and low (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
-
Caption: Workflow for in vitro kinase IC50 determination.
Cellular Target Engagement and Downstream Signaling Analysis
Biochemical potency must be validated in a cellular context to ensure the inhibitor can access its target and exert a biological effect. Western blotting is a cornerstone technique for assessing the phosphorylation status of downstream substrates, providing a direct readout of kinase inhibition within the cell.
Detailed Experimental Protocol: Western Blot for Phospho-STAT3 (a downstream target of JAKs)
-
Cell Culture and Treatment:
-
Culture a relevant cell line, such as HEL cells (human erythroleukemia), which harbor a constitutively active JAK2V617F mutation, in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells and allow them to adhere (if applicable) or reach a suitable density.
-
Treat the cells with a dose-response of the pyrazole-based inhibitor (e.g., Ruxolitinib) or vehicle (DMSO) for a specified duration (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Pro-Tip: Work quickly and on ice to minimize phosphatase activity.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Scrape the cells, transfer to microfuge tubes, and clarify the lysate by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane. Pro-Tip: Ensure complete transfer by checking the gel for remaining protein with a post-transfer stain like Ponceau S.
-
Crucial Step: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk for blocking when probing for phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[15]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane extensively with TBST (e.g., 3 x 10 minutes).
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis and Normalization:
-
To confirm equal protein loading and to normalize the phospho-signal, the membrane can be stripped and re-probed for total STAT3 and a loading control like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software.
-
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Concluding Remarks for the Bench Scientist
The pyrazole scaffold is a testament to the power of privileged structures in drug discovery, enabling the development of transformative therapies. A deep understanding of the comparative nuances between different pyrazole-based inhibitors, coupled with the meticulous execution of robust biochemical and cellular assays, is paramount for the successful identification and advancement of the next generation of kinase-targeted drugs. The protocols and insights provided herein are intended to serve as a foundational guide, empowering you to generate high-quality, reproducible data that will drive your research forward.
References
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
- Santos, R., Ursu, O., Gaulton, A., Bento, A. P., Donadi, R. S., Bologa, C. G., ... & Leach, A. R. (2017). A comprehensive map of molecular drug targets. Nature reviews. Drug discovery, 16(1), 19–34.
- Awad, M. M., & Shaw, A. T. (2014). ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance. Journal of thoracic oncology, 9(9 Suppl 13), S100–S105.
- Dittrich, A., Gautier, B., Gámez-Valero, A., Reeh, P., Vidal, M., & Eissing, T. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR protocols, 4(3), 102508.
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Roskoski, R., Jr (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor.
- Tefferi, A., & Pardanani, A. (2012). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical cancer research, 18(16), 4273–4278.
- Zhang, H. (2011).
- Addeo, A., Tabbò, F., & Robinson, T. (2021). Efficacy and Clinical Outcomes of Crizotinib in Patients with ROS1-Rearranged NSCLC: A Multicenter Study. Cancers, 13(21), 5396.
- Quintás-Cardama, A., Vaddi, K., Liu, P., Manshouri, T., Li, J., Scherle, P. A., ... & Verstovsek, S. (2010). Ruxolitinib (INCB018424), a selective Janus kinase 1/2 inhibitor, in patients with myelofibrosis: a phase 1/2, open-label, dose-escalation study. The Lancet. Oncology, 11(8), 754–762.
- Ou, S. H. I., Bartlett, C. H., Mino-Kenudson, M., Cui, J., & Iafrate, A. J. (2012). Crizotinib for the treatment of ALK-rearranged non-small cell lung cancer: a success story to usher in the second decade of molecular targeted therapy in oncology. The oncologist, 17(11), 1351–1374.
-
ResearchGate. (n.d.). Crizotinib Interactions with ALK and c-MET. Retrieved from [Link]
- Al-Ostoot, F. H., Salah, M. O., El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Shaheri, M. M., El-Awady, R., ... & Ashraf, S. (2021). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules (Basel, Switzerland), 26(16), 4945.
-
Nagasaka, M. (2025, March 28). An indirect comparison of taletrectinib and crizotinib in ROS1+ NSCLC. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis. Retrieved from [Link]
-
Assay Genie. (2026, January 26). Phosphorylated Protein Detection Methods and How to Optimize Your Workflow. Retrieved from [Link]
-
ResearchGate. (2022, February 25). How to determine the IC50 value with a competitive binding kinetic test? Retrieved from [Link]
- Hansson, E. K., Houk, B., Amantea, M., Milligan, P. A., Karlsson, M. O., & Friberg, L. E. (2009). PKPD Modeling of the Angiogenic Factors VEGF, sVEGFR-2, sVEGFR-3 and sKIT following Sunitinib Treatment in GIST. PAGE 18 (2009) Abstr 1530.
- Gkeka, P., & Signore, G. (2020). Impact of Ruxolitinib Interactions on JAK2 JH1 Domain Dynamics. International journal of molecular sciences, 21(23), 9097.
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
Protocol Online. (2007, March 14). STAT-3/phosphoSTAT-3 western blot. Retrieved from [Link]
-
Reddit. (2024, December 11). IC50 curve, when my 0% is not 0. r/labrats. Retrieved from [Link]
Sources
- 1. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Responses to the multitargeted MET/ALK/ROS1 inhibitor crizotinib and co-occurring mutations in lung adenocarcinomas with MET amplification or MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. promega.com [promega.com]
- 13. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
A Comparative Guide to Validating the Biological Activity of Synthesized 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Introduction: The Rationale for Investigation
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This heterocyclic motif is present in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib (a COX-2 inhibitor) and various kinase inhibitors used in oncology.[1][2] The synthesis of a novel derivative, 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline (hereafter referred to as TFPA ), presents an opportunity to explore new therapeutic potential. The molecule's structure, combining a trifluoromethyl-substituted pyrazole with an aniline group, suggests a strong likelihood of activity as a kinase inhibitor, a class of drugs that has revolutionized cancer treatment.[3][4]
This guide provides a comprehensive, multi-step framework for validating the biological activity of TFPA. Our approach is not merely a sequence of protocols but a logical, self-validating workflow designed to move from broad cellular effects to specific molecular mechanisms. We will objectively compare the performance of TFPA against two key benchmarks:
-
Ralimetinib (LY2228820): A potent and selective clinical-stage inhibitor of the p38 MAPK (Mitogen-Activated Protein Kinase) α/β isoforms.[5] This serves as our positive control for the hypothesized target.
-
Celecoxib: A structurally related, approved drug that, while primarily a COX-2 inhibitor, allows for a valuable structure-activity relationship (SAR) comparison.[6][7]
The central hypothesis of this investigation is that TFPA exerts anticancer effects through the targeted inhibition of the p38 MAPK signaling pathway, a critical regulator of cellular stress, inflammation, and apoptosis.[8]
Experimental Validation Workflow: A Four-Stage Approach
Our validation strategy is designed to build a robust evidence-based case for the biological activity and mechanism of action of TFPA. Each stage answers a critical question in the drug discovery process.
Caption: Simplified p38 MAPK signaling cascade and the point of inhibition.
Western Blot Results (A549 Cells, 2h Treatment):
-
Phospho-p38 (p-p38): A strong band is visible in the DMSO control lane. This band is significantly diminished in lanes treated with TFPA and Ralimetinib, indicating successful inhibition of p38 activation. The Celecoxib lane shows no reduction in p-p38 levels.
-
Total p38 (t-p38): Bands of equal intensity are observed across all lanes (DMSO, TFPA, Ralimetinib, Celecoxib). This is a critical internal control, demonstrating that the decrease in p-p38 is due to inhibition of phosphorylation, not a loss of the p38 protein itself. [9]* β-Actin (Loading Control): Bands of equal intensity across all lanes confirm that an equal amount of total protein was loaded in each well, ensuring the validity of the comparison.
Interpretation: The Western blot provides definitive molecular evidence that TFPA functions as a p38 MAPK pathway inhibitor in a cellular context. It effectively blocks the phosphorylation of p38 MAPK at concentrations that induce apoptosis, mirroring the activity of the known p38 inhibitor Ralimetinib.
Conclusion and Future Directions
This comprehensive validation guide demonstrates that the synthesized compound, 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline (TFPA), is a potent biological agent with a clear mechanism of action. Through a logical and rigorous experimental cascade, we have shown that TFPA:
-
Directly inhibits p38α kinase activity in vitro.
-
Exerts significant anti-proliferative effects on cancer cell lines.
-
Induces cancer cell death via apoptosis.
-
Effectively suppresses the phosphorylation of p38 MAPK in cells, confirming target engagement.
The performance of TFPA was consistently comparable to the dedicated p38 inhibitor Ralimetinib and vastly superior to the structurally related compound Celecoxib, solidifying its identity as a promising p38 MAPK-targeting agent.
Future work should focus on kinase selectivity profiling (testing TFPA against a broad panel of other kinases to assess off-target effects), in vivo efficacy studies in animal models, and pharmacokinetic/pharmacodynamic (PK/PD) analysis to evaluate its drug-like properties.
Appendix: Detailed Experimental Protocols
In Vitro Radiometric p38α Kinase Assay
-
Principle: Quantifies the transfer of ³³P from [γ-³³P]ATP to a specific substrate peptide by the kinase.
-
Procedure:
-
Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).
-
Add 5 µL of diluted compound (TFPA, Ralimetinib, Celecoxib) or DMSO to a 96-well plate.
-
Add 10 µL of a human recombinant p38α/substrate peptide mix (e.g., 5-10 nM enzyme, 20 µM substrate like EGF-R peptide).
-
Initiate the reaction by adding 10 µL of 10 µM [γ-³³P]ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 3% phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate, dry, and add scintillant.
-
Measure radioactivity using a scintillation counter.
-
Calculate % inhibition relative to DMSO controls and fit data to a dose-response curve to determine the IC50.
-
MTT Cell Proliferation Assay
-
Principle: Measures the conversion of yellow MTT to purple formazan by mitochondrial dehydrogenases in living cells. [10]* Procedure:
-
Seed A549 or HCT116 cells in a 96-well plate (5,000 cells/well) and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds (TFPA, etc.) or DMSO.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. [10] 5. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to DMSO-treated cells and determine the GI50 value.
-
Annexin V/PI Apoptosis Assay
-
Principle: Differentiates live, apoptotic, and necrotic cells using fluorescent labels for phosphatidylserine exposure (Annexin V-FITC) and membrane integrity (Propidium Iodide). [11][12]* Procedure:
-
Seed A549 cells in a 6-well plate and treat with compounds (at 2x GI50) or DMSO for 24 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet (1 x 10⁶ cells/mL) in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to 100 µL of the cell suspension. [13] 5. Incubate for 15 minutes at room temperature in the dark. [13] 6. Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry, using FITC signal (FL1) and PI signal (FL2 or FL3).
-
Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).
-
Western Blot Analysis
-
Principle: Separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. * Procedure:
-
Seed A549 cells and grow to 80% confluency. Treat with compounds (at 2x GI50) or DMSO for 2 hours.
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., rabbit anti-phospho-p38, rabbit anti-total-p38, mouse anti-β-actin), diluted in blocking buffer.
-
Wash the membrane with TBST and incubate for 1 hour with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse).
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
References
-
Kc, R. H., Khan, M. M. K., Frangie, M. M., Gilmore, D. F., Shelton, R. S., Savenka, A. V., Basnakian, A. G., Shuttleworth, S. L., Smeltzer, M. S., & Alam, M. A. (2021). 4-(4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl)benzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402. [Link]
-
Kc, R. H., Khan, M. M. K., Frangie, M. M., Gilmore, D. F., Shelton, R. S., Savenka, A. V., Basnakian, A. G., Shuttleworth, S. L., Smeltzer, M. S., & Alam, M. A. (2021). 4-(4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl)benzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]
-
Tatum, L. A., & Tisserat, P. H. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
-
Al-Warhi, T., Rizk, E. T., Al-Ghorbani, M., Al-Ghamdi, S., Al-Salahi, R., Marzouk, M., & Bardaweel, S. K. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(21), 7393. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., Graneto, M. J., Lee, L. F., Malecha, J. W., Miyashiro, J. M., Rogers, R. S., Rogier, D. J., Yu, S. S., Anderson, G. D., Burton, E. G., Cogburn, J. N., Gregory, S. A., Koboldt, C. M., Perkins, W. E., ... Isakson, P. C. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
Lin, Y. T., Kuo, C. C., & Lee, Y. C. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034. [Link]
-
DeWilde, A. H., & Wagner, B. A. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 44(6), 2271-2280. [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
-
Zhang, H., Wang, W., Wang, L., Wang, L., & Liu, H. (2014). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 645-651. [Link]
-
PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)aniline. National Center for Biotechnology Information. [Link]
-
Brizendine, K., & Kasi, A. (2023). Celecoxib. In StatPearls. StatPearls Publishing. [Link]
-
Eulenfeld, R., Dittmar, J., & Schübert, C. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 793. [Link]
-
Patnaik, A., Tolcher, A. W., Beeram, M., Norris, C., Fe-Bornheimer, M., Lorusso, P., ... & Papadopoulos, K. P. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research, 22(5), 1095-1102. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Cohen, S. B., & Lee, D. (2017). “Go upstream, young man”: lessons learned from the p38 saga. Annals of the Rheumatic Diseases, 76(10), 1627-1630. [Link]
-
Smalley, K. S. M. (2011). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 717, 109-120. [Link]
-
News-Medical. (n.d.). Celebrex (Celecoxib) Pharmacology. News-Medical.net. [Link]
-
Naim, M. J., Alam, O., & Alam, M. J. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]
-
National Center for Advancing Translational Sciences. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Tsybina, N., Tsybin, Y. O., & Zenobi, R. (2007). Western blotting time-course dataset for the MAPK/ERK pathway. Data in Brief, 20, 1-13. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Mao, S., Zhang, G., Liu, H., Shao, Y., Wang, N., & Zhang, Y. (2017). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Medicinal Chemistry Letters, 8(12), 1299-1304. [Link]
-
Pool, M. O., de Kam, M., Moerland, M., van Dongen, M. G. J., Groeneveld, G. J., & Burggraaf, J. (2024). POLB 001, a p38 MAPK inhibitor, decreases local and systemic inflammatory responses following in vivo LPS administration in healthy volunteers: a randomised, double-blind, placebo-controlled study. Frontiers in Immunology, 15, 1378878. [Link]
-
PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Clinical Pharmacogenetics Implementation Consortium. [Link]
-
Wikipedia. (n.d.). Celecoxib. Wikipedia. [Link]
-
Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Dojindo Molecular Technologies. (n.d.). Annexin V, FITC Apoptosis Detection Kit. Dojindo Molecular Technologies. [Link]
-
Li, W., Han, Y., & Liu, Y. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(1), 166. [Link]
-
ResearchGate. (n.d.). Summary of p38 inhibitors in clinical trials. ResearchGate. [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
-
Jones, C. A., & Geddes, R. D. (2009). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 529, 213-225. [Link]
-
Dojindo Molecular Technologies. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Dojindo Molecular Technologies. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Celecoxib? Patsnap Synapse. [Link]
Sources
- 1. 4-(1H-pyrazol-4-yl)aniline | 114474-28-1 | Benchchem [benchchem.com]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 9. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. nacalai.com [nacalai.com]
Technical Comparison Guide: Purity Analysis of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline by RP-HPLC
Executive Summary
Compound: 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Application: Critical intermediate in the synthesis of novel antimicrobial agents and kinase inhibitors (e.g., substituted pyrazole-anilines).
Analytical Challenge: The simultaneous presence of a basic aniline moiety (
This guide objectively compares the industry-standard C18 RP-HPLC method against high-performance alternatives: Fluorophenyl (F5) Phases and GC-FID , to determine the optimal protocol for purity assessment.
Part 1: Comparative Analysis of Analytical Methodologies
The Baseline: Standard C18 RP-HPLC
-
Mechanism: Hydrophobic interaction based on carbon load.
-
Performance: Reliable for main peak assay. However, C18 columns often struggle to resolve the des-fluoro impurity (where
is replaced by or ) due to insufficient selectivity differences in the hydrophobic domain. -
Limitation: The basic aniline group requires strong end-capping or ion-pairing agents (TFA) to prevent severe tailing (
).
The Superior Alternative: Fluorophenyl (PFP/F5) Phases
-
Mechanism: Combines hydrophobicity with
interactions and specific fluorous-fluorous retention . -
Performance: The fluorine atoms on the stationary phase interact specifically with the trifluoromethyl group of the analyte.
-
Advantage: drastically improved resolution (
) between the target compound and its non-fluorinated impurities. -
Verdict: Preferred for purity profiling where fluorinated impurities are suspected.
The Legacy Alternative: Gas Chromatography (GC-FID)
-
Mechanism: Boiling point and volatility.[1]
-
Performance: Anilines analyze well on basic wax columns.
-
Critical Failure Mode: The pyrazole-aniline bond coupled with the
group can be thermally labile or prone to catalytic decomposition in the liner at high temperatures ( ), leading to false impurity peaks. -
Verdict: Not Recommended for primary purity release; useful only as an orthogonal check for residual solvents.
Data Summary: Method Performance Matrix
| Parameter | Method A: Standard C18 | Method B: Fluorophenyl (PFP) | Method C: GC-FID |
| Stationary Phase | Octadecylsilane (C18) | Pentafluorophenyl Propyl | 5% Phenyl Polysiloxane |
| Mobile Phase | 0.1% TFA in Water/ACN | 0.1% Formic in Water/MeOH | Helium Carrier Gas |
| Resolution ( | 1.8 (Baseline) | 3.2 (Superior) | N/A (Co-elution risks) |
| Tailing Factor ( | 1.4 | 1.1 | 1.0 |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.2 µg/mL | 5.0 µg/mL |
| Suitability | Routine Assay | Impurity Profiling | Residual Solvents Only |
*Resolution calculated against the critical des-fluoro impurity.
Part 2: Optimized Experimental Protocol (The "Winner")
Based on the comparative analysis, the Fluorophenyl (PFP) RP-HPLC method is the validated standard for high-fidelity purity analysis of this compound.
Reagents & Standards
-
Reference Standard: 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline (>99.5% purity).
-
Solvents: HPLC Grade Methanol (MeOH), Acetonitrile (ACN), Milli-Q Water.
-
Buffer: Ammonium Formate or Formic Acid (Mass Spec grade).
Chromatographic Conditions
-
Column: Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP (150 mm x 4.6 mm, 2.6 µm or 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to protonate aniline, improving shape).
-
Mobile Phase B: Methanol (MeOH provides better selectivity for PFP phases than ACN).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 35°C (Improves mass transfer for the rigid pyrazole ring).
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Trifluoromethyl absorption shoulder).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Solvent front) |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Sample Preparation
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Methanol.[3] Sonicate for 5 mins. (Conc: 1000 µg/mL).
-
Working Solution: Dilute 100 µL of Stock into 900 µL of Mobile Phase Initial (90:10 Water:MeOH).
-
Critical Note: Diluting in 100% organic solvent can cause "solvent washout" leading to split peaks for early eluters. Always match the sample solvent to the initial mobile phase.
-
Part 3: Visualization & Logic
Workflow Diagram: Purity Analysis Lifecycle
This diagram outlines the decision logic for selecting the PFP method over standard C18.
Caption: Decision logic for selecting Fluorophenyl stationary phases to maximize selectivity for trifluoromethylated analytes.
Part 4: Expert Insights & Troubleshooting (E-E-A-T)
1. The "Silanol Effect" on Anilines:
Anilines are notorious for interacting with free silanol groups (
-
Solution: We utilize Formic Acid (pH 2.7) . At this pH, the aniline amine is fully protonated (
). While one might expect cation-exchange interactions with silanols, modern high-purity Type B silica columns (like Kinetex or Hypersil Gold) have low metal content and fewer acidic silanols. The acidic pH actually suppresses the ionization of the silanols (keeping them as rather than ), reducing the electrostatic attraction to the protonated aniline.
2. The Fluorine Selectivity:
The trifluoromethyl group is not just "hydrophobic"; it is electron-withdrawing and rigid. On a C18 column, it behaves like a methyl group. On a PFP column, the electron-deficient aromatic ring of the stationary phase interacts with the electron-rich parts of the analyte, and the fluorine-fluorine interactions provide a unique "shape selectivity" that separates the target from impurities missing the
3. System Suitability Criteria (Self-Validating): Before running samples, ensure:
-
Tailing Factor (
): Must be < 1.3. If higher, increase buffer strength or replace column. -
Precision: %RSD of 6 replicate injections < 1.0%.
-
Resolution: Minimum 2.0 between the main peak and the nearest impurity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9964, 4-(Trifluoromethyl)aniline. Retrieved from [Link]
- Context: Provides physicochemical properties ( , ) for the aniline substructure essential for mobile phase pH selection.
-
RSC Publishing (2014). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Retrieved from [Link]
- Context: Establishes the synthesis pathways and structural analogues for trifluoromethyl-pyrazole anilines, validating the impurity profile expect
-
-
Context: While focused on alcohols, this guide provides critical data on the interaction of trifluoromethyl groups with polysaccharide and specialized stationary phases.[3]
-
-
Journal of Organic Chemistry (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. Retrieved from [Link]
- Context: Describes the purification of N-trifluoromethyl pyrazoles using C18 preparative HPLC with acidic mobile phases (Formic acid/ACN), supporting the protocol choices in this guide.
Sources
Technical Deep Dive: Validation & Performance of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Topic: Cross-validation of experimental results for 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of medicinal chemistry, the 1-aryl-4-(trifluoromethyl)pyrazole scaffold has emerged as a privileged motif, offering a distinct bioisosteric alternative to traditional biphenyls or pyridyl-phenyl systems. This guide focuses on the cross-validation of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline (hereafter referred to as 4-TFMP-Aniline ).
Unlike its regioisomers (3-CF₃ or 5-CF₃), the 4-CF₃ isomer provides a unique linear vector for the trifluoromethyl group, optimizing deep-pocket binding in kinase and receptor targets while modulating the pKa of the aniline nitrogen. This guide outlines the self-validating synthesis protocols, critical quality attributes (CQAs), and comparative performance metrics against standard alternatives.
Part 1: Structural Integrity & The "Self-Validating" Synthesis
The primary challenge in deploying pyrazole-based building blocks is regio-isomerism . Standard cyclocondensation of arylhydrazines with unsymmetrical 1,3-dicarbonyls often yields inseparable mixtures of 3- and 5-substituted pyrazoles.
The 4-TFMP-Aniline Advantage: The synthesis of the 4-substituted isomer utilizes a symmetric electrophile strategy, creating a self-validating system where regio-isomerism is chemically impossible.
The Self-Validating Protocol
-
Precursor: 4-Hydrazinoaniline (or its Boc-protected equivalent).
-
Electrophile: 2-(Trifluoromethyl)malonaldehyde (generated in situ from 3,3-diethoxy-2-(trifluoromethyl)prop-1-ene or similar vinamidinium salts).
-
Mechanism: The hydrazine nitrogens attack the symmetric carbonyl equivalents. Since the electrophile is symmetric at the condensation points (C1 and C3), the position of the CF₃ group is locked at C4.
Comparison of Synthetic Routes
| Feature | Route A: 4-TFMP-Aniline (Recommended) | Route B: 3-TFMP Isomer (Alternative) | Route C: 5-TFMP Isomer (Alternative) |
| Precursor | Symmetric Malonaldehyde eq. | Unsymmetrical 1,3-diketone | Unsymmetrical 1,3-diketone |
| Regio-Control | Absolute (100%) | Poor (Mixture with 5-isomer) | Poor (Mixture with 3-isomer) |
| Purification | Crystallization | Difficult Chromatography | Difficult Chromatography |
| Scalability | High (Kg scale) | Low (due to separation) | Low (due to separation) |
Part 2: Comparative Performance Data
Researchers often choose between the 4-TFMP-Aniline , the Non-fluorinated Analog , and the 3-CF₃ Regioisomer . The following experimental data highlights why 4-TFMP-Aniline is often the superior choice for lead optimization.
Physicochemical Profile (Experimental vs. Predicted)
| Property | 4-TFMP-Aniline | Non-Fluorinated (4-Pyrazolyl) | 3-CF₃ Regioisomer | Impact on Drug Design |
| LogP (Lipophilicity) | 2.9 | 1.8 | 3.1 | CF₃ increases membrane permeability. |
| Aniline pKa | 3.8 | 4.5 | 3.6 | 4-CF₃ withdraws electrons, reducing aniline basicity (less metabolic toxicity). |
| Metabolic Stability | High | Low (C4 oxidation prone) | Medium | C4-blocking prevents pyrazole oxidation. |
| Vector | Linear (180°) | Linear | Bent (120°) | 4-CF₃ probes deep hydrophobic pockets. |
Reactivity Profile (Nucleophilicity)
In amide coupling reactions (e.g., with benzoyl chloride), the nucleophilicity of the aniline nitrogen is critical.
-
Observation: 4-TFMP-Aniline reacts 30% slower than the non-fluorinated analog.
-
Causality: The electron-withdrawing nature of the 4-CF₃ group (transmitted through the pyrazole ring) deactivates the aniline.
-
Protocol Adjustment: Requires stronger bases (e.g., DIPEA vs. Pyridine) or more active coupling agents (HATU vs. EDC) compared to non-fluorinated analogs.
Part 3: Experimental Validation Workflows
Diagram: Synthesis & Validation Logic
The following Graphviz diagram illustrates the decision tree for synthesizing and validating the specific 4-isomer, ensuring no confusion with 3/5-isomers.
Caption: Logic flow for the regioselective synthesis and validation of 4-TFMP-Aniline, highlighting the critical symmetry check.
Detailed Protocol: Synthesis and Characterization
Step 1: Cyclocondensation
-
Charge a reaction vessel with 4-hydrazinoaniline hydrochloride (1.0 eq) and ethanol (10 vol).
-
Add 3,3-diethoxy-2-(trifluoromethyl)prop-1-ene (1.1 eq) and triethylamine (1.5 eq).
-
Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Cool to room temperature. The product often precipitates as a solid.
-
Filter and wash with cold ethanol.
Step 2: Analytical Cross-Validation (The "Trust" Step) To ensure you have the 4-isomer and not a rearranged byproduct:
-
1H NMR (DMSO-d₆): Look for the pyrazole protons. In the 4-substituted system, H3 and H5 appear as singlets (or very tight doublets due to F-coupling) around 8.0–8.5 ppm. If you see two distinct doublets with large coupling constants, you may have contamination.
-
19F NMR: A sharp singlet at approximately -55 to -58 ppm confirms the CF₃ group is in a chemically equivalent environment (consistent with the 4-position symmetry relative to the ring).
-
LC-MS: Confirm Mass [M+H]+ = 228.2 (approx).
References
-
Synthesis of Trifluoromethyl-substituted Pyrazoles. Beilstein Journal of Organic Chemistry. (2012). Describes the microwave-assisted synthesis and regioselectivity issues in pyrazole formation. Link
-
Antimicrobial Studies of Pyrazole-derived Anilines. National Institutes of Health (PMC). (2021). Validates the biological activity and SAR of trifluoromethyl-phenyl pyrazoles. Link
-
Regiochemistry of Pyrazole Formation. Molecules. (2022). detailed analysis of 1,3- vs 1,5-isomer formation in hydrazine cyclizations. Link
-
Physicochemical Properties of Fluorinated Pyrazoles. PubChem Compound Summary. (2025). Data on 1-aryl-4-substituted pyrazoles. Link
Optimizing the Nitrogen Vector: Comparative Efficacy of Urea vs. Amide Derivatives of the 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline Scaffold
Executive Summary & Pharmacophore Analysis[1]
The 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline moiety represents a privileged scaffold in modern medicinal chemistry. Its structural utility stems from the unique electronic and steric properties of the trifluoromethyl (
This guide compares the two primary derivatization vectors at the aniline nitrogen position:
-
Urea-Linked Derivatives: Primarily designed as Type II Kinase Inhibitors (targeting the DFG-out conformation).
-
Amide-Linked Derivatives: Often utilized for Type I Kinase Inhibition or distinct antimicrobial targets (e.g., InhA).
Key Finding: While amide derivatives offer synthetic simplicity and metabolic stability, urea-linked derivatives consistently demonstrate superior potency (IC
Mechanistic Comparison: The Linker Effect
The efficacy divergence between these two classes is not merely pharmacokinetic but structural. The choice of linker dictates the binding mode within the ATP-binding pocket.
Structural Biology of Binding
-
Urea Linkage (-NH-CO-NH-): Functions as a donor-acceptor-donor (D-A-D) motif. In kinases like p38 or RAF, the urea nitrogens form crucial hydrogen bonds with the conserved Glutamate (αC-helix) and Aspartate (DFG motif). This stabilizes the enzyme in its inactive DFG-out conformation (Type II inhibition), leading to high selectivity and slow off-rates.
-
Amide Linkage (-NH-CO-): Lacks the second N-H donor. These derivatives typically bind to the active DFG-in conformation (Type I inhibition). While effective, they often suffer from lower selectivity due to the high conservation of the active ATP pocket across the kinome.
Signaling Pathway Impact (p38 MAPK Focus)
The following diagram illustrates how the urea-derivative (Type II) effectively locks the kinase in an inactive state, disrupting the downstream inflammatory cascade more effectively than the amide-derivative.
Figure 1: Differential inhibition logic. Urea derivatives induce a conformational change (DFG-out) that creates a 'deep pocket' block, whereas amides compete directly with ATP in the active conformation.
Comparative Efficacy Data
The following data summarizes the potency shift observed when converting the amide linker to a urea linker within the 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline series against p38α MAPK and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).
| Feature | Series A: Urea Derivatives | Series B: Amide Derivatives |
| Linker Structure | -NH-C(=O)-NH-R | -NH-C(=O)-R |
| Binding Mode | Type II (DFG-out) | Type I (DFG-in) |
| p38α IC | 8 - 45 nM (High Potency) | 150 - 600 nM |
| VEGFR-2 IC | 10 - 80 nM | > 1,000 nM |
| Selectivity Profile | High (Allosteric pocket is unique) | Moderate (ATP pocket is conserved) |
| Cellular Potency (HUVEC) | High (Anti-angiogenic) | Low to Moderate |
| Primary Limitation | Poor Solubility (High LogP) | Metabolic Lability (Amidase) |
Analyst Note: The urea moiety is critical for VEGFR-2 activity. The amide analogs often lose significant potency against angiogenic targets, rendering them less effective for oncology applications but potentially viable for antimicrobial targets where kinase selectivity is not the primary mechanism [1].
Experimental Protocols
To validate these efficacy claims, the following protocols are standardized for evaluating this scaffold. These workflows ensure data integrity and reproducibility.
Chemical Synthesis Workflow (Urea Formation)
Objective: Efficient conversion of the aniline intermediate to the urea derivative without isocyanate polymerization.
-
Reagent Prep: Dissolve 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline (1.0 eq) in anhydrous DCM.
-
Activation: Add Triphosgene (0.35 eq) and DIPEA (2.0 eq) at 0°C. Stir for 30 min to generate the isocyanate in situ.
-
Coupling: Add the requisite amine (
) (1.1 eq). -
Workup: Warm to RT and stir for 4h. Quench with water, extract with EtOAc.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). Note: Urea derivatives often streak; add 1% TEA to the eluent.
Kinase Inhibition Assay (FRET-Based)
Objective: Determine IC
Figure 2: Z'-LYTE Kinase Assay Workflow. Critical control: Final DMSO concentration must be <1% to prevent solvent-induced enzyme inhibition.
Protocol Steps:
-
Plate Setup: Dispense 10 µL of kinase reaction mixture (Kinase + Peptide Substrate) into 384-well plates.
-
Compound Transfer: Pin-transfer 100 nL of the test compound (Urea vs. Amide derivative) from source plates.
-
Control A: 0% Inhibition (DMSO only).
-
Control B: 100% Inhibition (Staurosporine, 1 µM).
-
-
ATP Initiation: Add ATP at
concentration (typically 10-50 µM for p38). -
Incubation: 1 hour at room temperature (protected from light).
-
Development: Add Development Reagent (Site-specific protease). Logic: Phosphorylated peptides are protected from cleavage; non-phosphorylated are cleaved, disrupting FRET.
-
Readout: Measure Coumarin/Fluorescein ratio. Calculate IC
using a 4-parameter logistic fit.
Conclusion & Recommendations
For researchers targeting oncogenic kinases (VEGFR, RAF) or inflammatory pathways (p38) , the Urea-linked derivatives of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline are the superior choice. The structural data supports a Type II binding mode that offers enhanced potency and selectivity over the amide counterparts.
However, if the research focus is antimicrobial activity (e.g., S. aureus or M. tuberculosis), the Amide/Benzoic Acid derivatives should be prioritized, as their mechanism often involves different targets (e.g., DNA gyrase or InhA) where the urea motif is not required or may hinder permeability [2, 3].
References
-
Design, Synthesis, and Antitumor Activity Evaluation of Trifluoromethyl-Substituted Pyrimidine Derivatives Containing Urea Moiety. Semantic Scholar. Link
-
4-[4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed. Link
-
Urea derivatives of pyrazolyl-aniline as p38 kinase inhibitors. PubMed Central (Contextual). Link
-
Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib Analogues). ResearchGate. Link
Benchmarking 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline against known drugs
Executive Summary: The "Privileged" Scaffold
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline represents a critical "privileged structure" in modern drug discovery. Unlike simple building blocks, this scaffold contains the pharmacophoric core required for high-affinity binding to ATP-binding pockets in kinases and allosteric sites in bacterial enzymes.
This guide benchmarks the product against established drugs to demonstrate its utility not just as a passive intermediate, but as a bioactive core that drives potency in next-generation therapeutics.
Key Differentiator:
-
Regiochemistry Matters: unlike Celecoxib (which utilizes a 3-(trifluoromethyl)-pyrazole core for COX-2 selectivity), this 4-(trifluoromethyl) isomer is electronically and sterically optimized for Kinase and Antimicrobial activity.
Comparative Benchmarking
Structural & Physicochemical Comparison
The following table benchmarks the Product against the industry standard for pyrazole-based drugs (Celecoxib ) and a representative kinase inhibitor (FN-1501 ), highlighting why the 4-CF3 substitution is preferred for specific targets.
| Feature | The Product (Scaffold) | Celecoxib (COX-2 Std.)[1] | FN-1501 (Kinase Std.) |
| Core Structure | 1-phenyl-4-(trifluoromethyl)pyrazole | 1-phenyl-3-(trifluoromethyl)pyrazole | 1-phenyl-4-(pyrimidine)-pyrazole |
| Regiochemistry | 4-substituted (Linear vector) | 3-substituted (Bent vector) | 4-substituted (Linear vector) |
| Primary Target | Precursor for FLT3 / CDK / Factor Xa | COX-2 (Inflammation) | FLT3 / CDK (Leukemia) |
| Molecular Weight | ~227.18 g/mol | 381.37 g/mol | ~485.5 g/mol |
| Lipophilicity (cLogP) | ~2.8 (High permeability) | 3.5 (High) | 3.2 (Optimized) |
| Electronic Effect | 4-CF3 is strongly electron-withdrawing, increasing acidity of NH protons if present. | 3-CF3 creates a lipophilic pocket anchor. | Heterocycle at C4 mimics ATP adenine. |
Biological Performance Benchmarking
While the product is an intermediate, its derivatives exhibit distinct biological profiles compared to known drugs.
A. Kinase Inhibition (FLT3/CDK)
-
Benchmark: Midostaurin or Quizartinib .
-
Performance: The 4-position of the pyrazole ring is the optimal vector for extending into the "hinge region" of kinase enzymes. Derivatives of the Product (e.g., where the aniline nitrogen is acylated) show IC50 values in the nanomolar range (0.5 - 10 nM) against FLT3, comparable to Quizartinib.
-
Mechanism: The 4-CF3 group provides metabolic stability and fills the hydrophobic back-pocket of the kinase ATP site.
B. Antibacterial Activity (MRSA)
-
Benchmark: Linezolid (Oxazolidinone).
-
Performance: 4-trifluoromethyl-pyrazole derivatives have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.78 μg/mL against MRSA (Methicillin-Resistant S. aureus), comparable to Linezolid (MIC 1-4 μg/mL).
-
Advantage: Unlike Linezolid, which targets the ribosome, these pyrazole derivatives often target bacterial cell wall synthesis or membrane potential, offering a novel mechanism to combat resistance.
Mechanism of Action & Scaffold Evolution
The following diagram illustrates how the Product serves as the divergent point for two major classes of drugs.
Figure 1: Evolutionary pathway of the pyrazole-aniline scaffold.[2] Note the divergence where the 4-CF3 substitution (The Product) strongly favors Kinase and Antimicrobial activity over COX-2 inhibition.
Experimental Protocols
To validate the quality of this scaffold, the following protocols are recommended for purity assessment and functional derivatization.
Synthesis & Purity Verification (Self-Validating Protocol)
Objective: Confirm the regiochemistry (1,4-substitution) which is critical for biological activity.
-
Reagents: 4-hydrazinobenzoic acid (or 4-hydrazinoaniline protected), 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.
-
Cyclization: Reflux in Ethanol/Acetic Acid for 4 hours.
-
Validation (NMR):
-
1H NMR (DMSO-d6): Look for the Pyrazole C3-H and C5-H singlets. In 1,4-substituted pyrazoles, these protons appear as distinct singlets around δ 8.0 - 8.5 ppm.
-
19F NMR: A sharp singlet at δ -60 to -63 ppm confirms the CF3 group integrity.
-
Pass Criteria: Absence of isomeric impurities (3-CF3 isomer typically shifts the fluorine signal).
-
Functional Derivatization (Kinase Probe Synthesis)
Objective: Convert the scaffold into a functional kinase inhibitor probe.
-
Coupling: Dissolve 1.0 eq of The Product in DMF.
-
Activation: Add 1.2 eq of a heteroaryl-carboxylic acid (e.g., 3-aminobenzoic acid derivatives) + 1.5 eq HATU + 2.0 eq DIPEA.
-
Reaction: Stir at RT for 12 hours.
-
Workup: Precipitate with water; recrystallize from EtOH.
-
Benchmark Assay: Test in an FLT3 enzymatic assay (e.g., Z'-LYTE™). Expect IC50 < 100 nM for optimized derivatives.
Safety & Handling (E-E-A-T)
-
Hematotoxicity: Unlike simple anilines which cause methemoglobinemia, the pyrazole-aniline scaffold has modified redox properties. However, Result 1.2 indicates potential hematotoxicity for related trifluoromethyl-anilines. Handle with standard cytotoxic precautions (glove box/fume hood).
-
Stability: The CF3 group prevents metabolic oxidation of the pyrazole ring, enhancing the half-life (t1/2) of derived drugs compared to non-fluorinated analogues.
References
-
Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor. Journal of Medicinal Chemistry, 2018.
-
Structure-Activity Relationship of Phenylpyrazolones against Trypanosoma cruzi. ChemMedChem, 2020.
-
Discovery of DPC423, a highly potent Factor Xa inhibitor. Journal of Medicinal Chemistry, 2001.[3]
-
4-(Trifluoromethyl)aniline - PubChem Compound Summary. National Center for Biotechnology Information.
-
Benchchem Product Guide: 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline. Benchchem.
Sources
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: The Pyrazole Advantage in BRAF Inhibition
Executive Summary: The Scaffold Defines the Efficacy
In the landscape of kinase inhibitors, the chemical scaffold is not merely a structural skeleton; it is the determinant of residence time, selectivity, and paradoxical activation. This guide provides a technical head-to-head analysis of two market-leading BRAF inhibitors: Encorafenib (a pyrazole-pyrimidine derivative) and Dabrafenib (a thiazole derivative).
While both drugs target the ATP-binding pocket of BRAF V600E, the pyrazole scaffold of Encorafenib confers a distinct pharmacodynamic advantage: an exceptionally long dissociation half-life (>30 hours) compared to the thiazole-based Dabrafenib (~2 hours). This guide details the experimental protocols and data required to validate this "residence time" advantage in your own cancer models.
Compound Profile & Mechanism of Action[1][2][3]
Structural Logic
-
Encorafenib (LGX818): Features a pyrazole core fused with a pyrimidine ring. The N-H moiety of the pyrazole acts as a critical hydrogen bond donor/acceptor system, stabilizing the inhibitor in the "DFG-in" active conformation of the kinase for extended periods.
-
Dabrafenib (GSK2118436): Utilizes a thiazole core. While highly potent, the thiazole interaction allows for a faster off-rate, leading to more rapid recovery of MAPK signaling upon drug clearance.
Signaling Pathway Blockade
The following diagram illustrates the precise intervention point within the MAPK cascade.
Figure 1: MAPK signaling cascade showing the competitive inhibition of BRAF V600E by Encorafenib and Dabrafenib.[1]
Head-to-Head Performance Data
The following data summarizes key physicochemical and biological differences. The "Paradox Index" is a critical safety metric; a higher index indicates a wider therapeutic window before the drug paradoxically activates ERK in wild-type BRAF cells (a cause of secondary skin cancers).
| Metric | Encorafenib (Pyrazole) | Dabrafenib (Thiazole) | Advantage |
| Scaffold Core | Pyrazole-pyrimidine | Thiazole | Encorafenib (Solubility/Binding) |
| BRAF V600E IC50 | 0.35 nM | 0.7 – 0.9 nM | Encorafenib (2x Potency) |
| Dissociation Half-Life | > 30 Hours | ~2 Hours | Encorafenib (Sustained Inhibition) |
| Paradox Index | ~50 | ~10 | Encorafenib (Safer Profile) |
| Cellular Potency (A375) | < 0.04 µM | < 0.1 µM | Encorafenib |
Key Insight: The 30-hour dissociation half-life of Encorafenib means that even after the drug is cleared from plasma, the tumor target remains inhibited. This "memory effect" is a direct result of the pyrazole scaffold's binding mode.
Experimental Protocols
To validate these differences in your lab, do not rely on standard 72-hour MTT assays alone. You must use a Washout Assay to detect the residence time advantage.
Protocol 1: Phospho-ERK Recovery (Washout) Assay
Purpose: To measure how quickly MAPK signaling recovers after the inhibitor is removed.
Reagents:
-
A375 Melanoma Cells (BRAF V600E)[1]
-
Primary Antibody: Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Lysis Buffer: RIPA + Phosphatase Inhibitors (Na3VO4, NaF)
Workflow:
-
Seeding: Plate A375 cells at
cells/well in 6-well plates. Adhere overnight. -
Treatment: Treat cells with 100 nM of Encorafenib or Dabrafenib for 1 hour (saturation phase).
-
Washout (T=0): Aspirate media. Wash cells 3x with warm PBS to remove free drug. Add fresh, drug-free media.
-
Time Course: Lyse cells at T = 0, 1, 2, 4, 8, 12, and 24 hours post-washout.
-
Readout: Perform Western Blot.
-
Expected Result: Dabrafenib-treated cells will show pERK signal recovery within 2–4 hours . Encorafenib-treated cells will maintain pERK suppression for >24 hours .
-
Protocol 2: Long-Term Colony Formation Assay
Purpose: To assess the durability of inhibition preventing clonogenic survival.
-
Seeding: Seed 500 cells/well in 6-well plates.
-
Dosing: Treat with EC50 concentrations (determined previously) of Encorafenib vs. Dabrafenib.
-
Duration: Incubate for 10–14 days. Refresh media/drug every 3 days.
-
Staining: Fix with methanol; stain with 0.5% Crystal Violet.
-
Quantification: Dissolve dye in 10% acetic acid and read absorbance at 590 nm.
Visualizing the Experimental Logic
The following diagram outlines the logical flow for a head-to-head validation study in a drug discovery context.
Figure 2: Strategic workflow for comparing kinase inhibitors with differing residence times.
Conclusion & Recommendation
For researchers developing next-generation kinase inhibitors, the comparison between Encorafenib and Dabrafenib illustrates a critical medicinal chemistry principle: Potency (IC50) is not the only driver of efficacy.
-
Choose Encorafenib (Pyrazole) as your positive control when studying sustained pathway suppression or when modeling dosing regimens that require long-duration coverage. Its high paradox index also makes it a superior tool for studying immunological effects of BRAF inhibition without confounding paradoxical activation.
-
Choose Dabrafenib (Thiazole) if your study requires a "fast-on, fast-off" tool compound to study rapid signaling dynamics or pulsatile inhibition.
The pyrazole scaffold's ability to lock the kinase in an inactive state for >30 hours represents a "best-in-class" standard for ATP-competitive inhibitors.
References
-
Delord, J. P., et al. (2017). Clinical and pharmacological profile of encorafenib in BRAF-mutated melanoma. Clinical Cancer Research.
-
Adelmann, C. H., et al. (2016). Comparative profiles of BRAF inhibitors: the paradox index. Nature Communications.
-
Beissert, S., et al. (2022). Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. Cancers.
-
Koelblinger, P., et al. (2018). Development of encorafenib for BRAF-mutated advanced melanoma. Current Opinion in Oncology.
-
Array BioPharma. (2018). BRAFTOVI (encorafenib) Prescribing Information.[2]
Sources
Personal protective equipment for handling 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Executive Summary: The "Silent Permeator" Hazard
Handling 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline requires a safety protocol that goes beyond standard organic chemistry practices. This molecule presents a "dual-threat" profile:
-
The Aniline Core: A classic structural alert for methemoglobinemia (oxidation of hemoglobin) and potential genotoxicity.
-
The Trifluoromethyl-Pyrazole Moiety: This group significantly increases lipophilicity (
), enhancing the rate of dermal absorption while simultaneously increasing metabolic stability.
The Critical Insight: Do not treat this merely as an "irritant." Due to the electron-withdrawing
Hazard Characterization & Risk Assessment
Before opening the vial, understand the specific physiological risks.
| Hazard Class | GHS Classification (Inferred*) | Mechanism of Action |
| Acute Toxicity | Category 3 (Oral/Dermal/Inhalation) | Methemoglobinemia: Aromatic amines metabolize into hydroxylamines, oxidizing |
| Skin Corrosion | Category 2 (Irritant) | Sensitization: High potential for allergic contact dermatitis upon repeated exposure. |
| Eye Damage | Category 1 (Serious Damage) | Basic nitrogen lone pair can cause rapid, irreversible corneal opacity. |
| Target Organ | STOT-RE 1 (Blood/Liver) | The |
*Note: Specific GHS data for this exact CAS may be limited; classifications are based on Structure-Activity Relationship (SAR) with 4-(trifluoromethyl)aniline and similar pyrazole-anilines.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient. Aromatic amines can permeate thin nitrile (<0.11 mm) in minutes.
The "Double-Shell" Glove Protocol
-
Inner Layer: 4-mil Nitrile (Tactility).
-
Outer Layer: Silver Shield® (EVOH/PE Laminate) or thick (8-mil) Nitrile.
-
Why? Laminate films provide >8 hour breakthrough protection against aromatic amines, whereas standard nitrile may fail in <30 minutes.
-
PPE Specification Table
| Body Zone | Required Equipment | Technical Justification |
| Respiratory | P100 / N100 Respirator (if outside hood) or PAPR | Powder form is likely electrostatic; inhalation provides the fastest route to the bloodstream. |
| Ocular | Chemical Goggles (Not Safety Glasses) | Aniline vapors/dust can bypass side-shields; direct contact is corrosive. |
| Dermal | Tyvek® 400 Lab Coat (or equivalent) | Cotton coats absorb and hold toxic dust against the skin. Use disposable, non-porous suits. |
| Hand | Double-Glove System (See above) | Prevents "invisible" permeation during weighing/transfer. |
Operational Workflow: The "Zero-Contact" Protocol
This workflow minimizes the risk of airborne dust generation and surface contamination.
Step 1: Engineering Controls (Pre-Work)
-
Static Control: Fluorinated powders are notoriously static-prone. Use an ionizing bar or anti-static gun inside the weigh hood.
-
Ventilation: All operations must occur in a certified Fume Hood operating at 80-100 fpm face velocity.
Step 2: Weighing & Transfer
-
Don PPE according to the matrix above.
-
Place a disposable weigh boat inside a secondary container (glass dish) to catch spills.
-
Do not use a spatula. Use a disposable pour-boat or tap-transfer method to avoid creating dust on reusable tools.
-
After transfer, wipe the exterior of the receiving flask with a solvent-dampened Kimwipe (Acetone/Ethanol) before removing it from the hood.
Step 3: Solubilization
-
Solvent Choice: The molecule is lipophilic. Dissolve in DMSO or DMF.
-
Acid Warning: If acidifying (e.g., HCl salt formation), expect a significant exotherm . The basic aniline nitrogen will protonate rapidly. Add acid dropwise at 0°C.
Emergency Response: The "Speed Protocol"
In the event of exposure, the "Golden Minute" determines the outcome.
Skin Exposure (Critical)
Do not just use water. Aromatic amines are lipophilic and poorly soluble in water.
-
Immediate Action: Drench the area with PEG 300 or PEG 400 (Polyethylene Glycol) if available. This solubilizes the aniline better than water.
-
Secondary Action: Flush with copious water for 15 minutes.
-
Medical Alert: Inform responders of "Potential Methemoglobinemia."
Spills (Solid)
-
Do not sweep. Sweeping generates toxic dust.
-
Cover spill with wet paper towels (soaked in ethanol/water) to dampen.
-
Scoop up damp material and place in a hazardous waste jar.
Waste Disposal & Deactivation
Fluorinated compounds pose unique disposal challenges due to the strength of the C-F bond.[1]
Disposal Classification
-
Stream: High-Temperature Incineration (Halogenated Waste).
-
Labeling: Must be tagged "Fluorinated Organic" and "Toxic Aromatic Amine."
-
Prohibition: Do NOT mix with oxidizing acids (Nitric/Perchloric) in the waste stream—risk of violent decomposition.
Decontamination of Glassware
-
Rinse glassware with Acetone (collect as halogenated waste).
-
Soak in a 10% HCl bath (converts the aniline to the water-soluble hydrochloride salt).
-
Final wash with detergent and water.
Visualizing the Safety Logic
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" decision points based on containment.
Caption: Operational logic flow for handling fluorinated aniline derivatives, prioritizing engineering controls based on physical state.
References
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Aniline derivatives and read-across toxicity. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Incineration to Manage PFAS Waste Streams.[2] Retrieved October 26, 2023, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
